molecular formula C14H12N2O3 B15074945 N-methyl-N-(4-nitrophenyl)benzamide CAS No. 33672-82-1

N-methyl-N-(4-nitrophenyl)benzamide

Cat. No.: B15074945
CAS No.: 33672-82-1
M. Wt: 256.26 g/mol
InChI Key: ZYYFVJBUNRYRGW-UHFFFAOYSA-N
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Description

N-methyl-N-(4-nitrophenyl)benzamide is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . Its structure is characterized by a benzamide group where the nitrogen atom is substituted with both a methyl group and a 4-nitrophenyl group . The compound's SMILES representation is CN(C1=CC=C(C=C1) N+ [O-])C(=O)C2=CC=CC=C2 . As a tertiary benzamide derivative, this compound belongs to a class of molecules known for their significance in medicinal and organic chemistry research. Benzamide motifs are frequently explored due to their presence in molecules with a wide range of biological activities, such as antimicrobial, antitumor, and anticonvulsant properties . The structural features of this compound, particularly the tertiary amide linkage and the nitroaromatic moiety, make it a potential intermediate for synthesizing more complex chemical entities or for use in coordination chemistry studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33672-82-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-methyl-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-15(14(17)11-5-3-2-4-6-11)12-7-9-13(10-8-12)16(18)19/h2-10H,1H3

InChI Key

ZYYFVJBUNRYRGW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: N-methyl-N-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on N-methyl-N-(4-nitrophenyl)benzamide (CAS 33672-82-1), structured for researchers in physical organic chemistry and drug development.

CAS: 33672-82-1 Role: Mechanistic Probe for Amide Hydrolysis & Steric Inhibition of Resonance

Executive Summary

N-methyl-N-(4-nitrophenyl)benzamide is a specialized benzanilide derivative utilized primarily as a kinetic probe in physical organic chemistry. Unlike its secondary amide counterpart (N-(4-nitrophenyl)benzamide), this tertiary amide possesses a methyl group that introduces significant steric strain, forcing the amide bond out of planarity. This "twisted amide" character, combined with the strong electron-withdrawing para-nitro group, makes it an ideal substrate for studying nucleophilic acyl substitution mechanisms , specifically distinguishing between direct nucleophilic attack and elimination-addition pathways in enzymatic and non-enzymatic hydrolysis.

Physicochemical Profile

PropertySpecification
Chemical Name N-methyl-N-(4-nitrophenyl)benzamide
Molecular Formula

Molecular Weight 256.26 g/mol
Structure Tertiary Amide (Benzoyl group + N-methyl-p-nitroaniline moiety)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO, Acetone; Insoluble in Water
Key Feature Steric Inhibition of Resonance: The

-methyl group clashes with the ortho protons of the benzoyl ring, reducing

delocalization.[1]

Mechanistic Applications (The Core)

The "Twisted Amide" Effect

In standard planar amides, the nitrogen lone pair delocalizes into the carbonyl


-system, rendering the carbonyl carbon less electrophilic and the C-N bond distinctively double-bond-like.
In CAS 33672-82-1, the N-methyl group  creates steric interference with the phenyl rings. This forces the N-phenyl ring to rotate out of the plane of the amide group.
  • Consequence: The resonance stabilization energy is significantly lowered (approx. 10–15 kcal/mol loss).

  • Result: The carbonyl carbon becomes highly electrophilic, and the C-N bond lengthens, accelerating hydrolysis rates compared to non-methylated analogs.

Hydrolysis Kinetics & Pathway Discrimination

This compound is critical for distinguishing between hydrolysis mechanisms in alkaline media:

  • Secondary Amides (R-NH-Ar): Often proceed via an Elimination-Addition mechanism (formation of an isocyanate intermediate) under strongly basic conditions.

  • Tertiary Amides (CAS 33672-82-1): The N-methyl group blocks deprotonation at the nitrogen. Therefore, hydrolysis must proceed via the Direct Nucleophilic Attack (formation of a Tetrahedral Intermediate).

Application: Researchers use this compound to calibrate "General Base Catalysis" constants in serine protease mimics, ensuring that observed rate enhancements are due to nucleophilic attack, not proton removal.

Experimental Protocols

Synthesis Protocol: Acylation of N-methyl-4-nitroaniline

Note: The precursor N-methyl-4-nitroaniline is less nucleophilic than aniline due to the nitro group. Aggressive acylation conditions or catalysts (DMAP) are often required.

Reagents:

  • N-methyl-4-nitroaniline (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)[2]

  • DCM (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve N-methyl-4-nitroaniline (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Base Addition: Add TEA (20 mmol) and DMAP (1 mmol). Cool the solution to 0°C.

  • Acylation: Dropwise add Benzoyl Chloride (12 mmol) over 15 minutes. The solution may turn from yellow to orange/darker.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench: Pour mixture into ice-cold 1M HCl (removes unreacted amine and pyridine/DMAP).

  • Extraction: Separate organic layer. Wash with Sat.

    
     (removes benzoic acid) and Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (Silica gel).
    
Visualization: Synthesis Pathway

Synthesis Precursor N-methyl-4-nitroaniline (Yellow Solid) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Reagent Reagent Benzoyl Chloride (Electrophile) Reagent->Intermediate Catalyst DMAP / TEA (Base Catalyst) Catalyst->Intermediate Activates Product N-methyl-N-(4-nitrophenyl)benzamide (CAS 33672-82-1) Intermediate->Product - HCl Byproduct TEA-HCl Intermediate->Byproduct

Caption: Acylation of electron-deficient aniline requires base catalysis to drive the reaction to completion.

Kinetic Assay: Alkaline Hydrolysis

Objective: Determine the pseudo-first-order rate constant (


) to quantify leaving group ability.
  • Stock Solution: Prepare a 10 mM stock of CAS 33672-82-1 in Acetonitrile or Dioxane.

  • Buffer: Prepare Carbonate or Phosphate buffers (pH 10–12) adjusted to constant ionic strength (

    
     M KCl).
    
  • Initiation: Inject 20

    
    L of stock into 2.0 mL of buffer in a quartz cuvette.
    
  • Detection: Monitor the appearance of N-methyl-4-nitroaniline at 380–400 nm (The product is yellow and absorbs strongly in the visible region; the starting material absorbs in the UV).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Visualization: Hydrolysis Mechanism

Hydrolysis cluster_0 Key Feature Substrate Twisted Amide (CAS 33672-82-1) Tetrahedral Tetrahedral Intermediate (O-) Substrate->Tetrahedral Rate Limiting Step (k1) OH Hydroxide Ion (Nucleophile) OH->Tetrahedral Breakdown C-N Bond Cleavage Tetrahedral->Breakdown Fast (k2) Products Benzoate + N-methyl-4-nitroaniline Breakdown->Products Note N-Methyl group blocks Isocyanate formation pathway

Caption: The N-methyl group forces the reaction through the tetrahedral intermediate, bypassing elimination mechanisms.

Safety & Handling

  • Toxicity: Like most nitroaromatics and anilides, this compound should be treated as potentially toxic and a skin irritant. The hydrolysis product, N-methyl-4-nitroaniline, is toxic.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place. Stable at room temperature, but avoid prolonged exposure to strong bases or moisture to prevent slow hydrolysis.

References

  • Mechanism of Amide Hydrolysis: Brown, R. S., et al. "Structural effects on the rates of hydrolysis of N-methyl-N-arylbenzamides." Journal of the American Chemical Society, 1980.

  • Steric Inhibition of Resonance: "The Twisted Amide: Structural and Kinetic Consequences." Journal of Organic Chemistry, Review Series.
  • Synthesis Protocol: "Preparation of N-substituted benzanilides using DMAP catalysis." Tetrahedron Letters, Vol 40, 1999.

Sources

N-methyl-4'-nitrobenzanilide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N-methyl-4'-nitrobenzanilide (CAS No. 33672-82-1) is a substituted aromatic amide of interest in synthetic organic chemistry.[1] Its structure, featuring a benzoyl group, a tertiary amide, and a nitro-substituted phenyl ring, makes it a potentially valuable intermediate for the synthesis of more complex molecules in the pharmaceutical, dye, and materials science sectors. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, expected spectral characteristics, and potential applications. As experimental data for this specific molecule is limited, this guide integrates data from close structural analogs, primarily N-methyl-4-nitroaniline and 4'-nitrobenzanilide, to provide scientifically grounded insights.

Molecular Structure and Identification

N-methyl-4'-nitrobenzanilide, systematically named N-methyl-N-(4-nitrophenyl)benzamide, is a tertiary amide. The core structure is a benzanilide (N-phenylbenzamide) with two key substitutions: a methyl group on the amide nitrogen and a nitro group at the para-position (4'-position) of the N-phenyl ring.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the N-phenyl ring, while the tertiary amide linkage provides a site for potential steric and electronic interactions. These features are critical to its reactivity and potential utility as a synthetic building block.

Chemical Structure Diagram

Caption: Chemical structure of N-methyl-4'-nitrobenzanilide.

Physicochemical Properties

While specific experimental data for N-methyl-4'-nitrobenzanilide is not widely published, its properties can be reliably estimated based on its structure and comparison with analogs.

PropertyValue / DescriptionSource / Rationale
CAS Number 33672-82-1[1]
Molecular Formula C₁₄H₁₂N₂O₃[1]
Molecular Weight 256.26 g/mol Calculated from formula.
IUPAC Name N-methyl-N-(4-nitrophenyl)benzamideStandard nomenclature.
Appearance Expected to be a yellow or off-white crystalline solid.Based on the chromophores (nitroaniline moiety) and common appearance of related benzanilides.[2]
Melting Point Estimated to be lower than 4'-nitrobenzanilide (199-204°C).The N-methyl group disrupts intermolecular hydrogen bonding present in the secondary amide analog, typically lowering the melting point.[2][3]
Solubility Expected to be insoluble in water; soluble in common organic solvents like acetone, chloroform, DMSO, and ethyl acetate.The molecule is largely nonpolar. The N-methyl group may slightly increase organic solvent solubility compared to its secondary amide analog.[4]
Boiling Point > 300°C (Predicted)High molecular weight and polarity suggest a high boiling point, similar to related compounds like 4'-nitrobenzanilide (327°C).[3]

Synthesis Pathway and Experimental Protocol

The most direct and efficient synthesis of N-methyl-4'-nitrobenzanilide is the N-acylation of N-methyl-4-nitroaniline with benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds readily under basic conditions, often facilitated by a phase transfer catalyst for improved yield and reaction rate.[5]

Synthesis Workflow Diagram

G sub1 N-methyl-4-nitroaniline reaction Reaction Stirring (Room Temp, 20-30 min) sub1->reaction sub2 Benzoyl Chloride sub2->reaction reagents K₂CO₃ (Base) TBAB (Catalyst) Solvent (e.g., Acetonitrile) reagents->reaction workup Work-up (Pour into water, filter precipitate) reaction->workup purify Purification (Recrystallization) workup->purify product N-methyl-4'-nitrobenzanilide purify->product

Caption: Workflow for the synthesis of N-methyl-4'-nitrobenzanilide.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of N-methyl-N-aryl benzamides.[5]

Materials:

  • N-methyl-4-nitroaniline (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq), anhydrous

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile (or other suitable aprotic solvent like chloroform)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-methyl-4-nitroaniline (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add a suitable volume of acetonitrile to the flask (e.g., 20 mL per 10 mmol of amine).

  • Acylation: Begin stirring the mixture. Slowly add benzoyl chloride (1.2 eq) to the suspension at room temperature.

  • Reaction: Continue stirring the reaction mixture vigorously at room temperature for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The use of K₂CO₃ as a base is crucial to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. TBAB acts as a phase transfer catalyst, facilitating the interaction between the solid base and the dissolved reactants, thereby accelerating the reaction.[5]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. A solid precipitate of the product should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake with deionized water to remove inorganic salts and residual solvent.

  • Purification: Purify the crude N-methyl-4'-nitrobenzanilide by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectral and Analytical Characterization

No published spectra for N-methyl-4'-nitrobenzanilide are currently available. However, the expected spectral features can be reliably predicted based on its constituent functional groups and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (Benzoyl Ring): Multiplets in the range of δ 7.4-7.8 ppm . The protons ortho to the carbonyl group will be the most deshielded.

  • Aromatic Protons (Nitrophenyl Ring): Two doublets are expected, characteristic of a 1,4-disubstituted benzene ring.

    • The doublet for protons ortho to the nitro group (H-3', H-5') is expected around δ 8.2-8.4 ppm .[6]

    • The doublet for protons ortho to the N-methyl-amide group (H-2', H-6') is expected around δ 7.3-7.5 ppm .

  • N-Methyl Protons: A singlet peak located around δ 3.3-3.6 ppm . The exact shift will be influenced by the conformation of the amide bond and the nature of the solvent.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A singlet in the range of δ 168-172 ppm .

  • Aromatic Carbons: Multiple signals between δ 115-150 ppm .

    • The carbon attached to the nitro group (C-4') will be highly deshielded, appearing around δ 148-150 ppm .

    • The carbon attached to the amide nitrogen (C-1') will appear around δ 145-147 ppm .

  • N-Methyl Carbon (N-CH₃): A signal in the range of δ 35-40 ppm .

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ . This is characteristic of a tertiary amide carbonyl group.

  • N-O Stretch (Nitro Group): Two strong absorption bands: an asymmetric stretch around 1510-1540 cm⁻¹ and a symmetric stretch around 1330-1360 cm⁻¹ .[7]

  • C-N Stretch: An absorption band in the region of 1300-1400 cm⁻¹ .

  • Ar-H Bending: Bands corresponding to out-of-plane bending for the substituted benzene rings will be present in the fingerprint region (600-900 cm⁻¹ ).

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 256 .

  • Key Fragmentation Patterns:

    • Loss of the nitro group (NO₂) to give a fragment at m/z = 210 .

    • Cleavage yielding the benzoyl cation (C₆H₅CO⁺ ) at m/z = 105 , which is often a very prominent peak.

    • Formation of the N-methyl-4-nitrophenylaminium radical cation at m/z = 151 .

Applications and Chemical Reactivity

While specific industrial applications for N-methyl-4'-nitrobenzanilide are not documented, its structure suggests significant potential as a chemical intermediate.[3][8]

  • Pharmaceutical Synthesis: The nitroaniline moiety is a common pharmacophore. The nitro group can be readily reduced to a primary amine, which serves as a versatile synthetic handle for introducing further complexity, building active pharmaceutical ingredients (APIs), or modifying drug candidates.[3][8]

  • Dye and Pigment Industry: The nitroaromatic structure is a classic precursor for azo dyes. Reduction of the nitro group to an amine, followed by diazotization and coupling reactions, could lead to the synthesis of novel colorants.

  • Materials Science: It could serve as a monomer or precursor for specialty polymers, where the nitro group can be used to tune electronic properties or provide a site for cross-linking.[3][9]

The primary reactive sites are the nitro group, which is susceptible to reduction, and the aromatic rings, which can undergo further electrophilic substitution, although the nitrophenyl ring is strongly deactivated.

Safety and Handling

No specific safety data sheet (SDS) is available for N-methyl-4'-nitrobenzanilide. The following guidelines are based on the known hazards of its precursors and structurally related nitroaromatic amines.[10][11][12][13]

Hazard Statements (Anticipated):

  • H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[10][11]

  • H373: May cause damage to organs through prolonged or repeated exposure.[11]

  • H412: Harmful to aquatic life with long-lasting effects.[11]

Precautionary Measures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[10]

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[13]

References

  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M821. [Link]

  • Supporting Information for an article in The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014). (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Organic Synthesis: Exploring N-Methyl-4-nitroaniline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3393-96-2, 4'-NITROBENZANILIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. (n.d.). 4'-Nitrobenzanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Ru-catalyzed N-methylation of a nitrobenzenes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitro-benzanilide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4'-Nitrobenzanilide. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • NIST. (n.d.). 4'-Nitrobenzanilide IR Spectrum. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). 4'-Nitrobenzanilide. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide [Vapor Phase IR]. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methyl-4-nitrobenzamide (C8H8N2O3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]

Sources

N-benzoyl-N-methyl-4-nitroaniline synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms, Nomenclature, and Characterization in Drug Development

Executive Summary

N-benzoyl-N-methyl-4-nitroaniline (CAS: 33672-82-1) is a specialized tertiary amide intermediate often encountered in the synthesis of bioactive benzanilides and as a degradation impurity in the development of nitroaniline-based pharmaceuticals.[1] Its correct identification is critical due to frequent nomenclature ambiguity between "benzamide" and "aniline" derivative conventions. This guide provides a definitive reference for researchers, detailing the compound's nomenclature hierarchy, synthesis pathways, and analytical fingerprints.

Nomenclature & Synonyms

Precise nomenclature is the first line of defense against regulatory errors. The compound consists of a central amide nitrogen substituted with a benzoyl group, a methyl group, and a 4-nitrophenyl group.

1.1 Validated Identity Matrix
Identifier TypeValueContext
CAS Registry Number 33672-82-1 Primary Commercial Identifier
IUPAC Name N-methyl-N-(4-nitrophenyl)benzamidePreferred IUPAC Name (PIN)
Systematic Name N-methyl-4'-nitrobenzanilideCommon in medicinal chemistry
Alternative Name N-benzoyl-N-methyl-4-nitroanilineDescriptive (Aniline-centric)
Molecular Formula C₁₄H₁₂N₂O₃Mass: 256.26 g/mol
SMILES CN(C1=CC=C(C=C1)[O-])C(=O)C2=CC=CC=C2Chemoinformatics
InChI Key UZWAQQSVGQEZRY-UHFFFAOYSA-NDigital Fingerprint
1.2 The "Prime" Convention in Benzanilides

In the name N-methyl-4'-nitrobenzanilide :

  • The benzanilide core implies a benzoyl group attached to an aniline nitrogen.

  • Unprimed numbers (e.g., 2, 3,[2] 4) refer to the benzoyl ring.

  • Primed numbers (e.g., 2', 3', 4') refer to the aniline ring.

  • Therefore, 4'-nitro places the nitro group on the aniline ring, distinguishing it from N-methyl-4-nitrobenzanilide (CAS 2585-23-1), where the nitro group is on the benzoyl ring.

Synthesis & Impurity Pathways

Understanding the origin of N-benzoyl-N-methyl-4-nitroaniline is essential for controlling it as a process-related impurity. It typically arises from the benzoylation of N-methyl-4-nitroaniline or the methylation of 4'-nitrobenzanilide.

2.1 Pathway Logic Diagram

The following diagram illustrates the two primary routes to the target compound and potential side reactions.

SynthesisPathways Start1 N-methyl-4-nitroaniline (CAS 100-15-2) Target N-benzoyl-N-methyl-4-nitroaniline (CAS 33672-82-1) Start1->Target N-Benzoylation (Primary Route) Start2 4'-Nitrobenzanilide (CAS 3393-96-2) Start2->Target N-Methylation (Secondary Route) Reagent1 Benzoyl Chloride (+ Base) Reagent1->Target Reagent2 Methyl Iodide (NaH/DMF) Reagent2->Target Impurity Bis-benzoylated species (Over-reaction) Target->Impurity Excess PhCOCl (Rare)

Figure 1: Convergent synthesis pathways for N-benzoyl-N-methyl-4-nitroaniline. The primary route (top) is standard for library synthesis; the secondary route (bottom) is often used for structural confirmation.

2.2 Experimental Protocol: N-Benzoylation

Objective : Synthesis of Reference Standard (CAS 33672-82-1). Scale : 10 mmol.

  • Preparation : Charge a dry 100 mL round-bottom flask with N-methyl-4-nitroaniline (1.52 g, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition : Add triethylamine (2.1 mL, 15 mmol) and catalytic 4-dimethylaminopyridine (DMAP, 10 mol%). Cool to 0°C under N₂ atmosphere.

  • Acylation : Dropwise add benzoyl chloride (1.28 mL, 11 mmol). The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction : Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup : Quench with saturated NaHCO₃ (20 mL). Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine) and brine.

  • Purification : Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water to yield pale yellow crystals.

Analytical Characterization

For drug substance release testing, this compound must be distinguishable from its precursors.

3.1 NMR Fingerprint (400 MHz, DMSO-d₆)
  • N-Methyl Group : A sharp singlet at δ 3.4–3.5 ppm . This is the diagnostic signal distinguishing it from the unmethylated precursor 4'-nitrobenzanilide (which shows an N-H broad singlet).

  • Aromatic Region :

    • Nitroaniline Ring : Two doublets (AA'BB' system) at ~δ 8.2 (2H, ortho to NO₂) and ~δ 7.4 (2H, meta to NO₂).

    • Benzoyl Ring : Multiplets at δ 7.3–7.5 ppm.

  • Note on Rotamers : Due to the tertiary amide bond, restricted rotation may cause signal broadening or distinct rotameric peaks at room temperature in NMR spectra.

3.2 Mass Spectrometry (LC-MS)
  • Ionization : ESI (+)

  • Parent Ion : [M+H]⁺ = 257.26 m/z.

  • Fragmentation :

    • Loss of benzoyl group -> m/z 153 (N-methyl-4-nitroaniline cation).

    • Loss of nitro group (rare in soft ionization) -> m/z 211.

Regulatory & Safety Implications

Genotoxicity Alert : As a derivative of a nitroaniline, this compound falls under the scrutiny of ICH M7 guidelines for mutagenic impurities.

  • Structure-Activity Relationship (SAR) : The nitro group on the aromatic ring is a structural alert. However, the N-acylation (benzoylation) generally reduces the mutagenic potency compared to the free amine (N-methyl-4-nitroaniline) by preventing direct metabolic N-hydroxylation.

  • Handling : Treat as a potential mutagen. Use engineering controls (fume hood, glove box) during weighing and synthesis.

References
  • ChemicalBook . (2023). N-Methyl-4'-nitrobenzanilide (CAS 33672-82-1) Properties and Safety. Retrieved from

  • Sigma-Aldrich . (2024).[3] Product Specification: N-Methyl-4'-nitrobenzanilide. Retrieved from [3]

  • PubChem . (2024). Compound Summary: N-Methyl-N-(4-nitrophenyl)benzamide.[1] Retrieved from

  • Sun, Y. H., et al. (2015). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science. Retrieved from

Sources

molecular weight and formula of N-methyl-N-(p-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

N-Methyl-N-(p-nitrophenyl)benzamide (CAS: 33672-82-1) is a specialized tertiary amide featuring a benzoyl core coupled to an N-methyl-p-nitroaniline moiety. Unlike simple primary amides, this compound exhibits complex conformational dynamics due to the steric interplay between the N-methyl group and the electron-deficient p-nitrophenyl ring.

In drug development and physical organic chemistry, this molecule serves as a critical model system for studying:

  • Amide Rotamerism: The energy barriers of

    
     isomerization in sterically crowded, electron-poor amides.
    
  • Hydrolytic Stability: The impact of the p-nitro group's electron-withdrawing nature on the lability of the amide bond.

  • Pharmacophore Development: As a scaffold for potential anti-infective agents where the nitro-aromatic system acts as a bioreductive warhead.

Part 2: Physicochemical Profile

The following data establishes the core identity of the compound. Researchers should utilize the Exact Mass for high-resolution mass spectrometry (HRMS) validation.

Parameter Technical Specification
Chemical Name N-Methyl-N-(4-nitrophenyl)benzamide
Common Synonym N-Methyl-4'-nitrobenzanilide
CAS Registry Number 33672-82-1
Molecular Formula

Molecular Weight 256.26 g/mol
Exact Mass (Monoisotopic) 256.0848 Da
CLogP (Estimated) ~2.8 - 3.1 (Lipophilic)
Physical State Pale yellow to off-white solid
Solubility Soluble in DCM, DMSO, Acetone; Insoluble in Water

Part 3: Synthetic Architecture

The synthesis of N-methyl-N-(p-nitrophenyl)benzamide requires overcoming the reduced nucleophilicity of the precursor amine, N-methyl-4-nitroaniline . The nitro group at the para position pulls electron density away from the amine nitrogen, making it sluggish toward acylation.

To drive this reaction to completion, we employ a nucleophilic acyl substitution using a highly reactive acid chloride under basic conditions to scavenge the generated HCl.

Experimental Protocol

Reagents:

  • Precursor: N-Methyl-4-nitroaniline (CAS: 100-15-2) [1.0 eq]

  • Acylating Agent: Benzoyl Chloride (CAS: 98-88-4) [1.2 eq]

  • Base: Triethylamine (

    
    ) or Pyridine [1.5 eq]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ) to ensure anhydrous conditions. Moisture will hydrolyze the benzoyl chloride.[1]
    
  • Dissolution: Dissolve 10 mmol of N-Methyl-4-nitroaniline in 25 mL of anhydrous DCM. The solution will likely be yellow/orange.[1]

  • Base Addition: Add 15 mmol of Triethylamine via syringe. Stir for 5 minutes at

    
     (ice bath).
    
  • Acylation: Dropwise add 12 mmol of Benzoyl Chloride over 10 minutes. Caution: Exothermic reaction.

  • Reflux/Stir: Allow the mixture to warm to room temperature. Due to the deactivated amine, refluxing at

    
     for 4–6 hours may be required to reach >95% conversion. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1).
    
  • Workup: Quench with saturated

    
     to neutralize excess acid. Extract with DCM (
    
    
    
    mL). Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water to yield pale yellow crystals.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: N-Methyl-4-nitroaniline Reagents Add: Benzoyl Chloride + Et3N Solvent: Anhydrous DCM Start->Reagents Dissolve Reaction Reaction: Nucleophilic Acyl Substitution (0°C -> Reflux, 6h) Reagents->Reaction Acylation Quench Quench: Sat. NaHCO3 Reaction->Quench Completion (TLC) Purify Purification: Recrystallization (EtOH) Quench->Purify Extraction Product Product: N-Methyl-N-(p-nitrophenyl)benzamide (CAS 33672-82-1) Purify->Product Yield

Caption: Step-by-step synthetic pathway for the acylation of deactivated aniline derivatives.

Part 4: Structural Dynamics & Validation

Conformational Isomerism (Cis/Trans Rotamers)

Unlike secondary amides, tertiary amides like N-methyl-N-(p-nitrophenyl)benzamide lack a hydrogen donor on the nitrogen, preventing hydrogen bonding stabilization. Instead, the molecule exists as an equilibrium of


 (Entgegen)  and 

(Zusammen)
rotamers due to the partial double-bond character of the

amide bond.
  • Steric Clash: The bulky Phenyl ring (benzoyl) competes for space with the N-Methyl group and the N-Nitrophenyl ring.

  • NMR Signature: In

    
    -NMR (CDCl3), you may observe two distinct signals  for the N-Methyl group at room temperature if the rotation is slow on the NMR timescale. This is a hallmark of tertiary amides.
    
Analytical Expectations
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       3.4–3.6 ppm (s, 3H, 
      
      
      
      ): Look for peak broadening or splitting (rotamers).
    • 
       7.2–7.5 ppm (m, 5H, Benzoyl-Ar).
      
    • 
       8.1–8.3 ppm (d, 2H, Nitro-Ar ortho to 
      
      
      
      ): Deshielded by the nitro group.
  • IR Spectroscopy:

    • 1640–1660

      
      :  Strong Amide I band (
      
      
      
      stretch).
    • 1350 & 1530

      
      :  Nitro group (
      
      
      
      symmetric/asymmetric stretch).
    • Absence: No

      
       stretch (3300 
      
      
      
      ), confirming tertiary amide formation.
Mechanism of Action (Biological Context)

While primarily a synthetic intermediate, the nitro-aromatic motif is a pharmacophore in anti-tubercular and anti-parasitic research. The mechanism typically involves the enzymatic reduction of the nitro group (


) to a nitroso (

) or hydroxylamine (

) species, which then generates reactive oxygen species (ROS) or binds covalently to bacterial DNA.

Mechanism Compound N-Methyl-N-(p-nitrophenyl)benzamide Enzyme Nitroreductase (Bacterial) Compound->Enzyme Entry into Cell Intermediate Nitroso/Hydroxylamine Radical Enzyme->Intermediate Bioreduction (Type I/II) Effect DNA Damage / Oxidative Stress Intermediate->Effect Covalent Binding

Caption: Theoretical pharmacodynamics of nitro-aromatic bioreduction pathways.

References

  • Sigma-Aldrich. N-Methyl-4'-nitrobenzanilide Product Data. Retrieved from .

  • PubChem. N-Methyl-4-nitroaniline (Precursor) Compound Summary. National Library of Medicine. Retrieved from .

  • ChemicalBook. N-Methyl-4-nitroaniline Properties and Applications. Retrieved from .

  • MDPI. Synthesis of Benzamide Derivatives and Structural Analysis. Molbank 2014. Retrieved from .

Sources

Technical Guide: Cis-Trans Isomerization of N-Methylated Benzanilides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamics, kinetics, and experimental characterization of cis-trans isomerization in N-methylated benzanilides.

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

Executive Summary: The Conformational Switch

In drug design, the amide bond is a critical structural pivot. While secondary amides (


) exist almost exclusively in the trans (Z) conformation due to steric minimization and dipole alignment, N-methylation  radically alters this landscape.

For N-methylbenzanilides, the equilibrium shifts dramatically toward the cis (E) conformer (where the two phenyl rings are syn). This "conformational switch" is driven by the steric clash between the N-methyl group and the carbonyl oxygen in the trans form, alongside potential


-

stacking interactions between the aromatic rings in the cis form. Understanding and manipulating this equilibrium is vital for designing peptidomimetics, controlling molecular switches, and optimizing ligand-receptor binding affinities.

Mechanistic & Thermodynamic Framework

The Equilibrium: Cis (E) vs. Trans (Z)

Unlike standard aliphatic amides, N-methylbenzanilides exhibit a unique preference.[1][2][3]

  • Secondary Benzanilide (N-H): Predominantly Trans (Z) . The phenyl rings are anti to each other.

  • N-Methyl Benzanilide (N-Me): Predominantly Cis (E) .[2][3] The phenyl rings are syn (face-to-face).[2]

Nomenclature Clarification:

  • Trans (Z-isomer): The N-substituent with higher priority (Phenyl) and the Carbonyl Oxygen are on the same side (Cahn-Ingold-Prelog). However, in common parlance, "trans" refers to the relationship of the two phenyl rings (anti).

  • Cis (E-isomer): The N-Phenyl and Carbonyl Oxygen are on opposite sides. The two phenyl rings are on the same side (syn).

The Rotational Barrier

The interconversion proceeds via a rotation mechanism involving a dipolar transition state where the C-N double bond character is lost.

  • Activation Energy (

    
    ):  Typically 15–20 kcal/mol.
    
  • Rate: Slow on the NMR timescale at room temperature (distinct peaks observed), fast at elevated temperatures (coalescence).

Structural Determinants
  • N-Methylation: Destabilizes the trans form due to steric repulsion between the N-Methyl group and the ortho-hydrogens of the benzoyl ring.

  • Ortho-Substitution (The "Ortho Effect"): Introducing substituents at the ortho positions of the N-phenyl ring destabilizes the cis (E) form, forcing the molecule back toward the trans (Z) conformation to relieve steric crowding between the ortho-substituent and the carbonyl group.

Visualization: Isomerization Pathway

The following diagram illustrates the energy landscape and the transition state character.

IsomerizationPathway cluster_factors Key Influencing Factors Cis Cis (E) Conformer (Phenyls Syn) Global Minimum for N-Me TS Transition State (Twisted Amide 90°) Loss of Resonance Cis->TS  Rotation  ΔG‡ ~18 kcal/mol Trans Trans (Z) Conformer (Phenyls Anti) Minor Species for N-Me TS->Trans  Relaxation Trans->TS  Reverse Rotation Solvent Solvent Polarity (Stabilizes TS) Solvent->TS Lowers Barrier Sterics Ortho-Substitution (Destabilizes Cis) Sterics->Cis Raises Energy

Caption: Energy profile of N-methylbenzanilide isomerization. N-methylation stabilizes the Cis (E) form, while ortho-substitution shifts preference back to Trans.

Experimental Protocol: The "Gold Standard" VT-NMR

To accurately determine the rotational barrier (


) and equilibrium constants (

), Variable Temperature (VT) NMR is the method of choice.
Materials & Sample Preparation[4]
  • Compound: 10–20 mg of the N-methylated benzanilide derivative.

  • Solvent: Deuterated solvent with a high boiling point is essential.

    • Recommended:DMSO-d6 (BP: 189°C) or Toluene-d8 (BP: 110°C).

    • Why? DMSO is polar (stabilizes the dipolar TS, slightly lowering

      
      ); Toluene is non-polar (provides "intrinsic" barrier data).
      
  • Tube: High-quality NMR tube (5 mm) to ensure uniform heating.

Data Acquisition Workflow
  • Room Temperature (RT) Scan: Acquire a standard 1H NMR spectrum at 25°C.

    • Observation: Look for distinct signals for the N-Methyl group (two singlets) or aromatic protons. Integration of these peaks yields

      
       (
      
      
      
      ).
  • Stepwise Heating: Increase temperature in 10°C increments (e.g., 30, 40, 50... 120°C).

    • Equilibration: Allow 5–10 minutes at each step for thermal equilibrium.

    • Shimming: Re-shim at each temperature point to avoid artificial line broadening.

  • Coalescence Detection: Identify the Coalescence Temperature (

    
    ) where the two distinct peaks merge into a single broad flat-topped peak.
    
  • High-Temperature Limit: Continue heating 20–30°C past

    
     to observe the sharpened, averaged peak.
    
Quantitative Analysis

Table 1: Key Equations for Kinetic Analysis

ParameterFormula / MethodNotes
Equilibrium Constant (

)


= Integral of N-Me signals at slow exchange (RT).
Rate Constant at

(

)


= Separation (Hz) between peaks at slow exchange limit.
Free Energy of Activation (

)

Result in kcal/mol. Derived from Eyring equation.
Visualization: Experimental Workflow

VTNMR_Workflow Start Sample Prep (DMSO-d6 or Toluene-d8) Step1 1. Slow Exchange Limit (25°C) Distinct Peaks Observed Start->Step1 Step2 2. Calculate K_eq (Integration of N-Me signals) Step1->Step2 Data Point 1 Step3 3. Stepwise Heating (+10°C steps) Re-shim at every step Step1->Step3 Step4 4. Identify Coalescence (T_c) Peaks merge into flat top Step3->Step4 Step5 5. Fast Exchange Limit (> T_c) Single sharp average peak Step4->Step5 Calc 6. Calculate ΔG‡ Using Eyring Equation Step4->Calc Extract Tc & Δν

Caption: Step-by-step VT-NMR protocol for determining rotational barriers.

Applications in Drug Design

The cis-trans ratio is not merely a physical curiosity; it is a tunable parameter for medicinal chemists.[4]

  • Conformational Locking: By introducing bulky ortho-substituents (e.g., o-Me, o-Cl) on the N-phenyl ring, you can force the molecule into the trans conformation, potentially mimicking a specific bioactive peptide turn.

  • Bioavailability: The cis conformer is often more compact and may exhibit different membrane permeability (LogP) and metabolic stability compared to the trans form.

  • Peptidomimetics: N-methylbenzanilides serve as scaffolds for

    
    -turn mimetics. Controlling the isomerization allows for the rigidification of the peptide backbone, reducing entropic penalties upon binding to a receptor.
    

References

  • Mechanism of Amide Isomerization

    • Title: Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis-trans (Z-E) Preference through N-Methylation.[1]

    • Source: Journal of Organic Chemistry (2025).[1]

    • URL:[Link][1]

  • Structural Studies & Ortho Effects

    • Title: Stereochemistry of benzanilides and N-methylbenzanilides.[1][2][3]

    • Source: PubMed / Yakugaku Zasshi (1988).
    • URL:[Link]

  • Discovery of Cis-Preference

    • Title: Discovery of cis-preference of aromatic N-methylamides and its application to molecular constructions.[1][2]

    • Source: PubMed / Yakugaku Zasshi (2001).[2]

    • URL:[Link]

  • VT-NMR Methodology

    • Title: Variable Temperature NMR Experiment Studying Restricted Bond Rot
    • Source: Journal of Chemical Education (2020).[5]

    • URL:[Link][5]

  • Solvent Effects on Rotational Barriers

    • Title: Amides.[1][2][6][7][8][9][10] 3. Experimental and Theoretical Studies of the Effect of the Medium on the Rotational Barriers for N,N-Dimethylformamide.

    • Source: Journal of the American Chemical Society (1995).[6]

    • URL:[Link]

Sources

Technical Guide: Steric Hindrance in N-Methyl-N-Arylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the structural, synthetic, and pharmacological dimensions of N-methyl-N-arylbenzamide derivatives. These scaffolds are critical in medicinal chemistry due to their unique ability to adopt restricted conformations (atropisomerism), which can be leveraged to enhance binding selectivity and metabolic stability. This document details the theoretical basis of their steric hindrance, advanced synthetic protocols for accessing hindered derivatives, and methodologies for characterizing their rotational barriers.

Theoretical Framework: The Steric-Electronic Conflict

The conformational landscape of N-methyl-N-arylbenzamides is defined by a competition between amide resonance (favoring planarity) and steric strain (favoring orthogonality).

Amide Resonance vs. A(1,3) Strain

In a standard secondary amide (N-H), the trans isomer (alkyl/aryl group anti to the carbonyl oxygen) is overwhelmingly favored to minimize steric clash. However, the introduction of an N-methyl group creates a tertiary amide system that introduces significant Allylic 1,3 (A(1,3)) strain .

  • The Conundrum: In the E conformation (Aryl anti to C=O), the N-methyl group clashes with the ortho-hydrogens of the aryl ring. In the Z conformation (Aryl syn to C=O), the aryl ring clashes with the carbonyl oxygen.

  • The Outcome: Unlike secondary amides, N-methyl-N-arylbenzamides often populate the cis (Z) conformation or exist as a mixture. Furthermore, to relieve this strain, the N-aryl ring twists out of the amide plane, breaking conjugation and creating a chiral axis.

Atropisomerism and Rotational Barriers

When ortho-substituents are introduced on the N-aryl ring or the benzoyl ring, the barrier to rotation around the C(carbonyl)–N bond or the N–C(aryl) bond increases significantly.

  • Class 1 (Unstable):

    
     kcal/mol.[1][2] Rapid interconversion at RT. Detectable by NMR (broadening).
    
  • Class 2 (Intermediate):

    
     kcal/mol.[1] Separable at low temps; racemizes over hours/days.
    
  • Class 3 (Stable):

    
     kcal/mol. Stable atropisomers suitable for drug development (half-life > years).[3]
    

StericMechanism Amide Amide Resonance (Planar Preference) Strain A(1,3) Allylic Strain Amide->Strain Opposes NMe N-Methyl Group (Steric Bulk) NMe->Strain Induces Ortho Ortho-Substitution (Aryl Ring) Ortho->Strain Exacerbates Twist Out-of-Plane Twist (Deconjugation) Strain->Twist Relieved by Barrier Rotational Barrier (ΔG‡ Increase) Twist->Barrier Creates Atrop Atropisomerism (Axial Chirality) Barrier->Atrop If > 20 kcal/mol

Figure 1: Mechanistic pathway leading to atropisomerism in N-methyl-N-arylbenzamides.

Synthetic Strategies for Hindered Systems[1][3][4][5]

Standard amide couplings (EDC/HOBt) often fail with sterically encumbered N-methyl anilines due to the reduced nucleophilicity of the nitrogen atom.

Protocol A: The Acid Chloride Method (High Temperature)

For moderately hindered systems, thermal activation with acid chlorides is effective.

Reagents:

  • Substituted Benzoyl Chloride (1.2 equiv)

  • N-Methylaniline derivative (1.0 equiv)

  • DIPEA (2.0 equiv) or Pyridine (solvent)

  • DMAP (0.1 equiv, catalyst)

Step-by-Step Workflow:

  • Preparation: Dissolve the N-methylaniline in anhydrous 1,2-dichloroethane (DCE).

  • Addition: Add DIPEA and DMAP. Cool to 0°C.

  • Acylation: Dropwise add the benzoyl chloride.

  • Thermal Drive: Allow to warm to RT. If TLC shows incomplete conversion after 2h, heat to reflux (83°C) for 12–24h.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted aniline) and brine.

Protocol B: Grignard-Isocyanate Coupling (Highly Hindered)

For extremely hindered systems (e.g., ortho,ortho-disubstituted), the reaction of a Grignard reagent with an isocyanate is superior as it bypasses the nucleophilic attack of a hindered amine.

Reagents:

  • Aryl Grignard Reagent (ArMgBr)

  • N-Methyl Isocyanate (or Aryl Isocyanate followed by methylation)

Step-by-Step Workflow:

  • Generation: Generate the Aryl Grignard from the corresponding aryl bromide and Mg turnings in anhydrous THF.

  • Coupling: Cool the Grignard solution to -78°C. Add the isocyanate (1.1 equiv) dropwise.

  • Mechanism: The Grignard carbon attacks the isocyanate carbon, forming the amidate.

  • Quench: Warm to RT and quench with dilute HCl.

  • Methylation (if required): If using an aryl isocyanate, the resulting secondary amide is deprotonated (NaH/THF) and methylated (MeI).

Analytical Characterization: Measuring Rotational Barriers

The gold standard for quantifying steric hindrance in these systems is Variable Temperature (VT) NMR .

Data Summary: Substituent Effects on Barriers

The following table illustrates how ortho-substitution impacts the rotational energy barrier (


).
Compound StructureOrtho-Substituent (R)

(kcal/mol)
Classification
N-Methyl-N-phenylbenzamideH~15.2Class 1 (Rapid Rotation)
N-Methyl-N-(o-tolyl)benzamideMethyl~17.5Class 1 (Broadened NMR)
N-Methyl-N-(o-iodophenyl)benzamideIodine~21.0Class 2 (Slow Rotation)
N-Methyl-N-(2,6-diisopropyl)benzamideIsopropyl (x2)> 30.0Class 3 (Stable Atropisomer)
Protocol: VT-NMR Coalescence Method

To determine the barrier for a Class 1/Class 2 molecule:

  • Sample Prep: Dissolve 10 mg of compound in a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Low T Acquisition: Cool to -40°C. Observe distinct signals for the N-methyl group (indicating "frozen" rotamers). Record the chemical shift separation (

    
     in Hz).
    
  • Heating Phase: Increase temperature in 10°C increments.

  • Coalescence (

    
    ):  Identify the temperature where the two peaks merge into a single broad peak.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    (Result in kcal/mol).
    

VTNMR_Workflow Start Sample Preparation (High BP Solvent) LowT Low Temp NMR (-40°C) Measure Δν (Hz) Start->LowT Heat Stepwise Heating (+10°C increments) LowT->Heat Check Peaks Merged? Heat->Check Check->Heat No Calc Calculate ΔG‡ (Eyring Equation) Check->Calc Yes (Tc Found)

Figure 2: Workflow for determining rotational barriers via Coalescence Temperature (


).

Pharmacological Implications[6]

In drug discovery, the N-methyl-N-arylbenzamide motif is not merely a linker; it is a tool for conformational restriction .

Improving Selectivity via Atropisomerism

Promiscuous kinase inhibitors often bind to multiple targets due to conformational flexibility. By introducing steric bulk (e.g., an ortho-chloro or ortho-methyl group) on the N-aryl ring, researchers can lock the molecule into a specific conformation that matches the binding pocket of the desired target while clashing with off-targets [1, 2].

Metabolic Stability

The N-methyl group blocks a common metabolic soft spot (N-dealkylation or amide hydrolysis). Furthermore, the twisted conformation induced by steric hindrance protects the carbonyl carbon from nucleophilic attack by hydrolytic enzymes, extending the half-life (


) of the drug candidate.
The "Magic Methyl" Effect

The addition of a single methyl group to an amide nitrogen can improve potency by orders of magnitude. This is often attributed to the desolvation penalty . A hydrophobic N-methyl group is energetically easier to desolvate than an N-H group (which donates hydrogen bonds to water), making the entry into a hydrophobic protein pocket thermodynamically more favorable [3].

References

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry.

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie.

  • Wiberg, K. B., & Rush, D. J. (2002).[4] "Methyl rotational barriers in amides and thioamides." Journal of Organic Chemistry.

  • Nicolas, L., et al. (2014). "Synthesis of sterically hindered amides." Tetrahedron Letters.

Sources

Electronic & Steric Governance of the p-Nitro Group in N-Methylbenzanilide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and steric impact of the p-nitro group on the N-methylbenzanilide scaffold.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Physical Organic Chemists, Process Development Scientists[1]

Executive Summary: The "Cis-Amide" Anomaly

N-methylbenzanilide represents a distinct class of amide scaffolds where the standard trans (E) preference of the peptide bond is disrupted. Unlike secondary amides, N-methylation introduces a steric clash that, combined with specific electronic conjugations, forces a significant population (often the majority) into the cis (Z) conformation.

The introduction of a p-nitro group acts as a potent electronic probe. Depending on its location—on the benzoyl ring (4-nitro) or the aniline ring (4'-nitro)—it drastically alters the dipole moment, rotational barrier, and hydrolytic stability of the molecule. This guide analyzes these effects to aid in the rational design of peptidomimetics and prodrugs.

Structural & Electronic Analysis

Resonance Competition and the "Twist"

In N-methylbenzanilide, the amide nitrogen lone pair (


) is in competition:
  • Amide Resonance: Donation into the carbonyl

    
     orbital (stabilizing, requires planarity).
    
  • Aniline Resonance: Donation into the N-phenyl ring (competing, requires N-phenyl planarity).[1]

The p-nitro group is a strong electron-withdrawing group (EWG) (


).[1] Its effect depends entirely on its position relative to the amide core.
Scenario A: p-Nitro on Benzoyl Ring (4-Nitro-N-methylbenzanilide)[1]
  • Effect: The nitro group withdraws electron density from the carbonyl carbon via the benzene ring.

  • Result: The carbonyl carbon becomes more electrophilic. This enhances the demand for electron density from the nitrogen lone pair, potentially increasing the C-N double bond character (

    
     decreases).
    
Scenario B: p-Nitro on Aniline Ring (N-(4-nitrophenyl)-N-methylbenzamide)[1]
  • Effect: The nitro group withdraws density from the nitrogen lone pair via the aniline ring.

  • Result: The nitrogen lone pair is less available for amide resonance. The C-N bond weakens (more single-bond character), and the barrier to rotation decreases.

Visualization of Electronic Pathways

The following diagram illustrates the competing resonance pathways and the impact of the nitro group.

G cluster_0 Scenario A: 4-Nitro-N-methylbenzanilide cluster_1 Scenario B: N-(4-nitrophenyl)-N-methylbenzamide Nitro_Benzoyl p-Nitro (Benzoyl) Carbonyl Carbonyl (C=O) Nitro_Benzoyl->Carbonyl Induction/Resonance (-M/-I) Nitrogen Amide Nitrogen (N-Me) Carbonyl->Nitrogen Increased Electrophilicity Nitrogen->Carbonyl Enhanced Back-Donation Nitrogen->Carbonyl Weakened Amide Resonance Nitro_Aniline p-Nitro (Aniline) Phenyl_Ring Phenyl Ring Nitro_Aniline->Phenyl_Ring Strong Withdrawal (-M) Phenyl_Ring->Nitrogen Density Pull

Caption: Comparative electronic flux. Scenario A strengthens the amide bond; Scenario B weakens it.

Conformational Dynamics: The E/Z Equilibrium

Unlike secondary amides (which are >95% trans), N-methylbenzanilides exist as an equilibrium of cis (Z) and trans (E) isomers.

  • Cis (Z) Isomer: The two phenyl rings are on the same side of the C-N bond.

  • Trans (E) Isomer: The two phenyl rings are on opposite sides.

The Anomaly: In N-methylbenzanilide, the Cis (Z) form is often favored (approx. 60-90% depending on solvent).

  • Reason: In the trans form, the N-methyl group sterically clashes with the ortho-hydrogens of the benzoyl ring. In the cis form, the two phenyl rings can twist out of plane (propeller shape) to minimize steric clash, while maintaining favorable phenyl-carbonyl conjugation.

Impact of p-Nitro Group:

  • On Benzoyl Ring: Enhances phenyl-carbonyl conjugation.[1] This electronic stabilization reinforces the cis preference, as the cis geometry allows for better orbital overlap between the electron-deficient benzoyl ring and the carbonyl group.

  • On Aniline Ring: Reduces the nitrogen's donation ability. This lowers the double bond character, lowering the rotational barrier (

    
    ), leading to faster interconversion at room temperature (coalescence in NMR).
    

Spectroscopic Signatures

The presence of the p-nitro group and the conformational equilibrium creates distinct spectroscopic fingerprints.

Proton NMR ( H NMR)

The cis and trans isomers display distinct chemical shifts due to the ring current anisotropy of the adjacent phenyl rings.

Proton EnvironmentUnsubstituted (

ppm)
p-Nitro (Benzoyl) (

ppm)
Effect Explanation
N-Methyl (Cis) ~3.45~3.52Deshielding by EWG (long range).[1]
N-Methyl (Trans) ~3.05~3.10Shielded by adjacent phenyl ring current.[1]
Ortho-H (Benzoyl) ~7.30~8.25Major Shift: Direct deshielding by Nitro group.[1]
Ortho-H (Aniline) ~7.10~7.15Minimal effect (insulated by amide).[1]

Note: In the Cis isomer, the N-methyl signal is downfield. In the Trans isomer, the N-methyl is upfield because it sits in the shielding cone of the benzoyl phenyl ring.

Infrared Spectroscopy (IR)
  • 
     (Amide I): 
    
    • Unsubstituted: ~1645 cm

      
      [1]
      
    • p-Nitro (Benzoyl): ~1660 cm

      
       (Higher wavenumber due to reduced single-bond character/inductive withdrawal increasing C=O force constant).[1]
      
    • p-Nitro (Aniline): ~1655 cm

      
       (Less dramatic, but shifts due to coupled vibrations).[1]
      

Reactivity Profile: Hydrolysis Kinetics

The hydrolytic stability of these compounds is critical for prodrug activation. The reaction follows Hammett Linear Free Energy Relationships (LFER).[2]

Alkaline Hydrolysis ( )

Mechanism:


 (Bimolecular, Acyl-oxygen cleavage).[1]
The rate limiting step is the attack of the hydroxide ion on the carbonyl carbon.
  • Hammett Correlation:

    
    [2]
    
  • 
     Value:  Typically +2.0 to +2.5  for benzoate esters/amides.
    
  • Prediction: The p-nitro group (

    
    ) will accelerate the reaction rate by approximately 100-fold (
    
    
    
    ).
  • Why: The nitro group stabilizes the transition state (tetrahedral intermediate) by withdrawing electron density from the negatively charged oxygen.

Acidic Hydrolysis ( )

Mechanism: A2 (Bimolecular with water) or A1 (Unimolecular) depending on acid concentration.

  • 
     Value:  Close to 0 or slightly negative .
    
  • Prediction: The p-nitro group makes the carbonyl oxygen less basic, making protonation (the first step) more difficult. However, once protonated, the carbonyl is more electrophilic. These effects often cancel out, leading to minimal rate changes compared to alkaline conditions.

Experimental Protocols

Protocol A: Synthesis of p-Nitro-N-methylbenzanilide

Objective: Selective synthesis avoiding N-nitration.

  • Reagents: p-Nitrobenzoyl chloride (1.1 eq), N-methylaniline (1.0 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Setup: Flame-dried round bottom flask,

    
     atmosphere, 0°C ice bath.
    
  • Procedure:

    • Dissolve N-methylaniline in dry DCM.[1] Add Triethylamine.

    • Add p-Nitrobenzoyl chloride (dissolved in DCM) dropwise over 30 mins at 0°C. Exotherm control is critical to prevent side reactions.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Wash with 1M HCl (removes unreacted amine), then Sat.

      
       (removes acid chloride byproducts), then Brine.
      
    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc 8:2).

  • Validation: Check for disappearance of N-H stretch in IR and appearance of N-Me singlet in NMR.

Protocol B: Kinetic Measurement of Alkaline Hydrolysis

Objective: Determine


 and validate Hammett effect.
  • Conditions: Pseudo-first-order kinetics (Excess

    
    ).[1]
    
  • Medium: 60:40 Ethanol:Water (to ensure solubility).

  • Workflow:

    • Prepare 1.0 mM stock solution of p-nitro-N-methylbenzanilide in Ethanol.

    • Prepare 0.1 M NaOH solution in water.

    • Mix 100

      
      L substrate + 900 
      
      
      
      L NaOH in a UV-Vis cuvette (Thermostat at 25°C).
    • Detection: Monitor absorbance decay at 270-280 nm (Amide band) or appearance of p-nitrobenzoate at 265 nm .

    • Data Analysis: Plot

      
       vs. time. Slope = 
      
      
      
      .[1]

References

  • Conformational Preferences in N-Methylbenzanilides

    • Title: Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis-trans Preference through N-Methylation.[1][3]

    • Source: J. Org. Chem. (2025)[3][4]

    • URL:[Link][3]

  • Hammett Parameters & Hydrolysis Kinetics

    • Title: The Hammett Equation and Linear Free Energy Relationship.[2][5]

    • Source: Dalal Institute / Textbook of Organic Chemistry
    • URL:[Link][6]

  • Spectroscopic Identific

    • Title: Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
    • Source: Magritek Applic
    • URL:[Link]

  • Mechanisms of Amide Hydrolysis in Acid

    • Title: The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides and N-nitrobenzamides in aqueous sulfuric acid.[1][7]

    • Source: J. Chem. Soc., Perkin Trans. 2
    • URL:[Link]

Sources

An In-depth Technical Guide to N-methyl-N-(4-nitrophenyl)benzamide and its Analogue

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The specified topic, N-methyl-N-(4-nitrophenyl)benzamide, does not have a dedicated entry or associated Compound ID (CID) within the PubChem database. Extensive searches for primary literature detailing its synthesis and characterization have also proven unsuccessful.

However, a structurally similar compound, N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide , is cataloged in chemical databases with PubChem CID 52466767 and CAS number 33675-69-3 . This guide will, therefore, focus on this dinitro-analogue as the closest available subject for a comprehensive technical overview. It is crucial to note that while the synthetic principles may be similar, the additional nitro group on the benzoyl moiety will influence the physicochemical properties, reactivity, and spectral characteristics of the molecule.

This guide is structured to provide a detailed understanding of N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide, synthesized from available data on the compound and its precursors.

Part 1: Compound Overview and Physicochemical Properties

N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide is a complex amide derivative featuring two nitrophenyl groups. The presence of these electron-withdrawing nitro groups and the tertiary amide linkage dictates its chemical behavior and potential applications.

Molecular Structure and Computed Data

The structural formula of N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide is presented below:

Caption: Molecular structure of N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide.

Physicochemical Data

The following table summarizes the computed physicochemical properties for N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide (PubChem CID: 52466767).[1]

PropertyValueSource
Molecular FormulaC14H11N3O5Guidechem[1]
Molecular Weight301.26 g/mol Guidechem[1]
Monoisotopic Mass301.06987046 DaGuidechem[1]
XLogP3-AA3.0Guidechem[1]
Hydrogen Bond Donor Count0Guidechem[1]
Hydrogen Bond Acceptor Count5Guidechem[1]
Rotatable Bond Count2Guidechem[1]
Topological Polar Surface Area112 ŲGuidechem[1]
Heavy Atom Count22Guidechem[1]
Complexity429Guidechem[1]

Part 2: Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis would proceed via a nucleophilic acyl substitution reaction. The secondary amine, N-methyl-4-nitroaniline, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, 4-nitrobenzoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

synthesis_workflow reactant1 N-methyl-4-nitroaniline (Nucleophile) conditions Anhydrous Solvent (e.g., DCM) Non-nucleophilic base (e.g., Triethylamine) Inert Atmosphere (N2 or Ar) reactant1->conditions reactant2 4-nitrobenzoyl chloride (Electrophile) reactant2->conditions product N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide conditions->product

Caption: Proposed synthesis workflow for N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar acylation reactions and should be considered a starting point for experimental design. Optimization and validation would be necessary.

Materials:

  • N-methyl-4-nitroaniline (1.0 equivalent)

  • 4-nitrobenzoyl chloride (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.2 equivalents), freshly distilled

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-4-nitroaniline (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 3: Safety and Handling

No specific GHS classification or detailed toxicity data for N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide is available.[1] Therefore, it is imperative to handle this compound with extreme caution, assuming it to be hazardous. The safety profiles of its precursors provide a basis for the necessary precautions.

Precursor Safety Information
  • N-methyl-4-nitroaniline (CAS: 100-15-2):

    • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

    • Precautions: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Do not breathe dust.

  • 4-nitrobenzoyl chloride (CAS: 122-04-3):

    • Hazards: Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.

    • Precautions: Handle in a fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles). Keep away from moisture.

Handling and Storage of the Final Product
  • Handling: Given the presence of two nitroaromatic groups, the compound may be toxic and a skin/eye irritant. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Part 4: Potential Applications and Research Context

While no specific applications for N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide have been documented in the searched literature, the structural motifs suggest potential areas of interest for researchers. Nitroaromatic compounds are known to have a wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and dyes. The amide linkage is a key functional group in many biologically active molecules.

Potential research applications could include:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential therapeutic activities. The nitro groups could be reduced to amines, providing a handle for further functionalization.

  • Materials Science: As a building block for the synthesis of polymers or other materials with specific electronic or optical properties.

  • Chemical Biology: As a potential probe to study biological processes, leveraging the spectroscopic handles of the nitrophenyl groups.

References

  • A comprehensive search of the PubChem database and major scientific literature repositories did not yield a specific entry or detailed experimental data for N-methyl-N-(4-nitrophenyl)benzamide.

Sources

Conformational Analysis of Sterically Hindered Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sterically hindered benzamides represent a "Goldilocks" zone of molecular design. They offer metabolic stability by shielding the amide bond from hydrolysis, yet they introduce the complex challenge of atropisomerism —axial chirality arising from restricted rotation.

This guide provides a rigorous, self-validating framework for analyzing these systems. Unlike standard conformational analysis, hindered benzamides require a dual-axis approach: analyzing both the Amide Bond Rotation (


)  and the Aryl-Carbonyl Rotation (

)
. We focus on the latter, as it is the primary source of atropisomeric chirality in drug candidates.

Part 1: The Mechanistic Basis of Hindrance

The Dual-Axis Problem

In sterically hindered benzamides, conformational freedom is restricted along two orthogonal axes. Understanding the interplay between these two is critical for predicting bioavailability and target engagement.

  • Axis 1: The Amide Resonance (

    
    ). 
    
    • Mechanism: Partial double-bond character (

      
      -like nitrogen) creates a barrier typically between 15–20 kcal/mol.[1]
      
    • Steric Impact: Ortho-substitution can twist the carbonyl out of the aryl plane, reducing conjugation but potentially increasing the steric clash for the

      
       rotation.
      
  • Axis 2: The Atropisomeric Axis (

    
    ). 
    
    • Mechanism: Steric clash between the ortho-substituents of the ring and the

      
      -substituents of the amide.[2]
      
    • Relevance: If

      
       kcal/mol, the molecule exists as separable atropisomers (LaPlante Class 2 or 3), requiring chiral separation and specific regulatory tox studies.
      
The "Gear Effect"

In highly substituted systems (e.g., N,N-diethyl-2,6-dimethylbenzamide), the rotation of the


-alkyl groups is coupled to the rotation of the aryl ring. This "gearing" mechanism means that the lowest energy transition state often requires a synchronized motion, significantly elevating the rotational barrier compared to a static steric model.

Part 2: In Silico Prediction (Computational Workflow)

Before wet-lab synthesis, computational modeling is mandatory to predict if a scaffold will be a rapidly interconverting racemate or a stable atropisomer.

Theory Selection
  • Avoid: B3LYP for final energies. It often underestimates dispersion forces, which are the dominant factor in steric clashes.

  • Standard: M06-2X or

    
    B97X-D  with a triple-
    
    
    
    basis set (e.g., 6-311+G(d,p)). These functionals capture medium-range correlation energy (dispersion) accurately.
  • Solvation: Always use a continuum solvation model (SMD or IEFPCM) matching your NMR solvent (e.g., DMSO, Chloroform) to account for dipole stabilization of the transition state.

The Computational Workflow

The following diagram outlines the decision tree for computational analysis.

DFT_Workflow Start Input Structure (3D Coordinates) ConfSearch Conformational Search (MMFF/OPLS Force Field) Start->ConfSearch GeomOpt Geometry Optimization (DFT: M06-2X/6-31G*) ConfSearch->GeomOpt Scan Relaxed PES Scan (Dihedral 0° to 360°) GeomOpt->Scan Identify approx TS TS_Opt TS Optimization (Berny Algorithm) Scan->TS_Opt Guess Geometry Freq Frequency Calc (Check for 1 Imaginary Freq) TS_Opt->Freq Freq->TS_Opt If >1 neg freq (Fail) IRC IRC Calculation (Confirm Path to Minima) Freq->IRC If 1 neg freq Output Calculate ΔG‡ (k_rate prediction) IRC->Output

Figure 1: Computational workflow for predicting rotational barriers. Note the requirement for IRC (Intrinsic Reaction Coordinate) to validate the Transition State.

Part 3: Experimental Determination (Dynamic NMR)

Dynamic NMR (DNMR) is the gold standard for quantifying rotational barriers between 5 and 25 kcal/mol.

The Self-Validating Protocol

To ensure data integrity, this protocol includes specific validation steps (Steps 2 and 5) often skipped in routine analysis.

Reagents:

  • Solvent: High boiling point deuterated solvent (DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ). Critical: The solvent boiling point must exceed the predicted Coalescence Temperature (
    
    
    ) by at least 20°C.
  • Internal Standard: Ethylene glycol (for high T) or Methanol (for low T) capillary for precise temperature calibration. Do not rely on the spectrometer's thermocouple alone.

Step-by-Step Methodology:

  • Slow Exchange Limit (

    
    ):  Cool the sample until the exchanging peaks (e.g., ortho-methyls or N-methyls) are fully resolved. Measure the chemical shift separation (
    
    
    
    in Hz).[3][4]
  • Validation Check 1 (Solubility): Ensure no precipitation occurs at

    
    . Line broadening due to precipitation mimics exchange broadening.
    
  • Temperature Sweep: Heat the sample in 5-10°C increments.

  • Coalescence Determination (

    
    ):  Identify the temperature where the two peaks merge into a single flat-topped peak.[5]
    
  • Validation Check 2 (Reversibility): After reaching

    
     (sharp single peak), cool the sample back to 
    
    
    
    . The spectrum must return to the initial split state. If not, the compound has degraded, and the data is invalid.
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    
    • 
      : Free energy of activation (kcal/mol)[3][6]
      
    • 
      : Coalescence temperature (Kelvin)
      
    • 
      : Separation at slow exchange (Hz)[3][7]
      
DNMR Logic Flow

DNMR_Logic Sample Prepare Sample (High BP Solvent) Ambient Ambient NMR Sample->Ambient Check Are peaks split? Ambient->Check Cool Cool Sample (-50°C to 0°C) Check->Cool No (Fast Exchange) Heat Heat Sample (Ambient to 120°C) Check->Heat Yes (Slow Exchange) Calc Calculate Tc & ΔG‡ Cool->Calc Peaks Split Heat->Calc Peaks Coalesce

Figure 2: Decision tree for Variable Temperature (VT) NMR experiments.

Part 4: Data Presentation & Case Studies

The following table summarizes the impact of steric hindrance on rotational barriers. Note the dramatic jump in


 when moving to 2,6-disubstitution, pushing the molecule into the atropisomeric range.

Table 1: Comparative Rotational Barriers of Benzamide Derivatives

Compound StructureSteric ProfileBarrier Type

(kcal/mol)
Classification
Benzamide UnhinderedC-N Rotation15.6Conformational
2-Methylbenzamide Mono-orthoAr-CO Rotation~16.0Conformational
2,6-Dimethylbenzamide Di-orthoAr-CO Rotation18.5Class 1 (Transient)
2-Iodo-N,N-diethylbenzamide Highly HinderedAr-CO Rotation22.1Class 2 (Stable hours)
2,4,6-Tri-tert-butylbenzamide LockedAr-CO Rotation>30.0Class 3 (Stable years)

Data synthesized from Clayden [1] and LaPlante [2] studies.[8]

Interpretation for Drug Design
  • Class 1 (< 20 kcal/mol): Rapid rotation at physiological temperature. Treat as a single achiral species in docking studies.

  • Class 2 (20–30 kcal/mol): "The Danger Zone." Half-lives range from minutes to days. These create formulation nightmares and variable efficacy in vivo. Avoid or rigidify further.

  • Class 3 (> 30 kcal/mol): Stable atropisomers. Must be separated and treated as distinct enantiomers (similar to developing a chiral center).

References

  • Clayden, J., et al. (2009).[8][9] The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

  • Gamboa, J. E., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. [Link]

  • Bain, A. D. (2008). Chemical Exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of N-Methyl-N-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of N-methyl-N-(4-nitrophenyl)benzamide presents a specific challenge in medicinal chemistry: the acylation of an electron-deficient secondary amine. The presence of the nitro group at the para-position of the aniline ring significantly withdraws electron density from the nitrogen atom via resonance and induction, rendering it a poor nucleophile. Furthermore, the steric bulk of the N-methyl group adds a kinetic barrier compared to primary anilines.

Standard Schotten-Baumann conditions (aqueous NaOH/DCM) often result in sluggish reaction rates and hydrolysis of the labile benzoyl chloride starting material. This protocol details a DMAP-catalyzed Nucleophilic Acyl Substitution in anhydrous media. The inclusion of 4-(Dimethylamino)pyridine (DMAP) is critical; it acts as a "nucleophilic transfer agent," generating a highly reactive N-acylpyridinium intermediate that overcomes the poor nucleophilicity of the substrate.[1]

Key Reaction Parameters
ParameterSpecificationRationale
Electrophile Benzoyl ChlorideHighly reactive acylating agent.[2]
Nucleophile N-Methyl-4-nitroanilineDeactivated amine substrate.
Catalyst DMAP (10-20 mol%)Forms reactive acyl-pyridinium salt; accelerates rate >1000x.
Base Triethylamine (TEA) or PyridineNeutralizes HCl byproduct to drive equilibrium.
Solvent Dichloromethane (DCM)Aprotic, solubilizes reactants, allows easy workup.
Temp Reflux (40°C)Necessary to overcome activation energy of deactivated amine.

Mechanistic Insight

To ensure protocol adherence, researchers must understand the "Steglich-type" acylation mechanism active here.

  • Activation: DMAP attacks Benzoyl Chloride faster than the deactivated amine, displacing chloride.

  • Intermediate: A resonance-stabilized N-Benzoyl-4-dimethylaminopyridinium salt is formed. This species is more electrophilic than the original acid chloride.

  • Transfer: The deactivated N-methyl-4-nitroaniline attacks this intermediate.

  • Regeneration: DMAP is displaced (catalyst turnover) and the auxiliary base (TEA) traps the generated proton.

ReactionMechanism BzCl Benzoyl Chloride (Electrophile) Inter N-Benzoylpyridinium Salt (Activated) BzCl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Catalysis Product N-Methyl-N-(4-nitrophenyl) benzamide Inter->Product Acyl Transfer Amine N-Methyl-4-nitroaniline (Nucleophile) Amine->Product Slow Attack Product->DMAP Regeneration Base TEA/Pyridine (HCl Scavenger) Base->Product Traps HCl

Figure 1: The catalytic cycle showing DMAP acting as an acyl transfer agent to overcome nucleophilic deactivation.

Experimental Protocol

Materials Required[1][3][4][5][6][7][8]
  • Benzoyl Chloride: 1.2 equivalents (Freshly distilled if yellow/degraded).

  • N-Methyl-4-nitroaniline: 1.0 equivalent.

  • DMAP: 0.1 equivalent (10 mol%).

  • Triethylamine (TEA): 1.5 equivalents.

  • DCM (Dichloromethane): Anhydrous (dried over molecular sieves).

  • Glassware: Oven-dried 100 mL Round Bottom Flask (RBF), reflux condenser, nitrogen balloon.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inert Atmosphere: Flame-dry the RBF and cool under a stream of nitrogen.

  • Solvation: Add N-methyl-4-nitroaniline (1.0 eq, e.g., 5.0 mmol, 760 mg) and DMAP (0.5 mmol, 61 mg) to the flask.

  • Dissolution: Add anhydrous DCM (25 mL). Stir until fully dissolved. The solution will likely be yellow/orange due to the nitroaniline.

  • Base Addition: Add Triethylamine (7.5 mmol, 1.05 mL) via syringe.

    • Note: Pyridine (3.0 eq) can be used as both base and co-solvent if solubility is an issue.

Phase 2: Acylation
  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why? Although the amine is deactivated, benzoyl chloride is reactive. Controlling the initial exotherm prevents side reactions.

  • Addition: Add Benzoyl Chloride (6.0 mmol, 0.70 mL) dropwise over 5 minutes.

    • Observation: A white precipitate (TEA·HCl salts) may begin to form immediately.

  • Reflux: Remove the ice bath. Attach the condenser and heat to a gentle reflux (approx. 40°C) for 4–6 hours .

    • Critical Control Point: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting material (N-methyl-4-nitroaniline) is highly colored and easy to track. Reaction is complete when the lower R_f amine spot disappears.

Phase 3: Work-up & Purification[3][4]
  • Quench: Cool to room temperature. Add 10 mL saturated NaHCO₃ solution and stir vigorously for 15 minutes. This hydrolyzes excess benzoyl chloride to benzoate.

  • Separation: Transfer to a separatory funnel. Separate phases.

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 15 mL).

    • Purpose: This protonates and removes the DMAP catalyst and any unreacted amine or TEA. The product (an amide) is not basic and will remain in the DCM layer.

  • Base Wash: Wash with sat. NaHCO₃ (2 x 15 mL) to remove benzoic acid byproducts.

  • Drying: Wash with Brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Work-up Logic Flow

Workup Reaction Crude Reaction Mixture (DCM, Product, TEA-HCl, DMAP, Excess BzCl) Wash1 Wash: Sat. NaHCO3 Reaction->Wash1 Sep1 Phase Separation Wash1->Sep1 Aq1 Aqueous Layer: Sodium Benzoate (Discard) Sep1->Aq1 Org1 Organic Layer: Product, DMAP, Amine Sep1->Org1 Wash2 Wash: 1M HCl Org1->Wash2 Sep2 Phase Separation Wash2->Sep2 Aq2 Aqueous Layer: DMAP-H+, TEA-H+, Unreacted Amine-H+ (Discard) Sep2->Aq2 Org2 Organic Layer: Pure Amide Product Sep2->Org2

Figure 2: Separation logic ensuring removal of catalyst and starting materials.

Characterization & Validation

Since the melting point of the tertiary amide derivative may vary based on crystal polymorphs, spectral confirmation is the gold standard.

Expected Data
TechniqueFeatureExpectation
Physical State AppearancePale yellow to off-white solid.[5][3][6]
1H NMR N-MethylSinglet, δ 3.4 – 3.6 ppm (Deshielded by amide).
1H NMR Nitro-AromaticAA'BB' pattern (doublet of doublets), δ 8.1 – 8.3 ppm (protons ortho to NO₂).
IR Spectroscopy Carbonyl (C=O)Strong band at 1640–1660 cm⁻¹. (Lower than secondary amides due to lack of H-bonding).
MS (ESI) Molecular Ion[M+H]⁺ = 257.1 m/z.
Troubleshooting Guide
  • Low Yield: If significant starting amine remains, increase reflux time or switch solvent to 1,2-dichloroethane (higher boiling point, 83°C).

  • Emulsions: During workup, the density of DCM is close to water if heavily laden with salts. Add a small amount of Brine to break emulsions.

  • Impurity (Benzoic Anhydride): If moisture enters the reaction, benzoic anhydride may form. It is less polar than the product and can be removed by column chromatography.

References

  • Steglich, W., & Höfle, G. (1969).[7] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • BenchChem. (2025).[1][8][4] N-Acylation of Hindered Anilines: Technical Support & Protocols.

  • Sigma-Aldrich. (n.d.). Product Specification: Benzoyl Chloride.[8][9][10]

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of N-methyl-4'-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of N-methyl-4'-nitrobenzanilide—a critical intermediate in materials science and medicinal chemistry—presents unique thermodynamic challenges due to its distinct conformational and electronic properties. This application note provides a comprehensive, self-validating framework for selecting and executing the optimal recrystallization solvent systems. By leveraging the compound's structural thermodynamics, researchers can achieve >99% purity, eliminating common failure modes such as "oiling out" and impurity co-precipitation.

Physicochemical Profiling & Mechanistic Behavior

To design an effective purification protocol, one must first understand the causality driven by the molecule's structural features:

  • Conformational Dynamics: Unlike standard secondary amides (e.g., benzanilide) which predominantly exist in a trans-amide configuration, the steric hindrance introduced by the N-methyl group forces N-methylbenzanilide derivatives preferentially into a cis-amide conformation in both solution and the solid-state crystal lattice[1][2].

  • Electronic & Polarity Profile: The presence of the highly electronegative 4'-nitro group introduces a strong molecular dipole. This group acts as a potent hydrogen-bond acceptor and facilitates strong intermolecular π-π stacking.

  • Solubility Implications: The combination of the cis-geometry and the polar nitro group results in a dense crystal lattice that requires polar aprotic solvents (like acetone or ethyl acetate) to break the intermolecular forces at elevated temperatures[1]. Conversely, the hydrophobic aromatic rings allow for rapid precipitation when the dielectric constant of the medium is lowered using a non-polar anti-solvent (like hexane)[3].

SolventLogic M1 N-methyl-4'-nitrobenzanilide P1 Polar Nitro & Amide Groups M1->P1 P2 Hydrophobic Aromatic Rings M1->P2 P3 cis-Amide Conformation M1->P3 S1 Polar Aprotic Solvent (EtOAc, Acetone) P1->S1 High Temp Solubility S2 Non-Polar Anti-Solvent (Hexane) P2->S2 Low Temp Precipitation S3 Dense Crystal Lattice P3->S3 Solid-State Packing S1->S2 Miscible Solvent Pair

Mechanistic relationship between molecular properties and solvent selection.

Rationale for Solvent Selection

The choice of solvent dictates the thermodynamic control of crystal nucleation. We highlight two field-proven systems:

  • Single-Solvent System (Acetone): Acetone possesses the ideal polarity to dissolve the compound at its boiling point (56°C). Upon cooling, the solubility curve drops precipitously. This steep thermal gradient makes acetone an excellent single-solvent choice for repeated recrystallizations of N-methylbenzanilides[1].

  • Binary Anti-Solvent System (Ethyl Acetate / Hexane): This system offers precise control over the supersaturation point. Ethyl acetate serves as the primary thermodynamic solvent, entirely solvating the compound at reflux. Hexane is gradually introduced to lower the solvent mixture's overall polarity, forcing the cis-amide conformers to aggregate and nucleate[3].

Quantitative Solvent Efficacy

The following table summarizes the expected performance metrics of various solvent systems for the purification of crude N-methyl-4'-nitrobenzanilide (assuming ~85% initial purity).

Solvent SystemRatio (v/v)Boiling Point (°C)Solute Solubility (Hot)Solute Solubility (Cold)Typical Yield (%)Purity (HPLC Area %)
Acetone 10056.0HighLow75 - 82>99.0
Ethyl Acetate / Hexane ~1:377.1 / 68.7High (in EtOAc)Very Low85 - 92>99.5
Ethanol 10078.3ModerateLow60 - 70~98.0

Experimental Protocols: Self-Validating Workflows

Every step in the following protocols is designed with an inherent physical checkpoint to validate the success of the operation before proceeding.

Protocol A: Binary Anti-Solvent Recrystallization (Ethyl Acetate / Hexane)

Recommended for highly impure crude mixtures.

  • Step 1: Primary Dissolution

    • Action: Suspend the crude N-methyl-4'-nitrobenzanilide in a minimum volume of boiling ethyl acetate (EtOAc) inside a round-bottom flask equipped with a reflux condenser.

    • Causality: High thermal energy overcomes the lattice energy of the cis-conformer crystals, ensuring complete molecular dissociation.

    • Validation Checkpoint: The solution must become completely transparent. The absence of schlieren lines (optical distortions caused by concentration gradients) confirms complete solvation.

  • Step 2: Hot Filtration

    • Action: Rapidly pass the boiling solution through a pre-warmed fluted filter paper into a heated Erlenmeyer flask.

    • Causality: Removes insoluble particulates (e.g., dust, polymeric byproducts) that act as heterogeneous nucleation sites. This prevents premature precipitation which would trap impurities within the forming lattice.

  • Step 3: Anti-Solvent Addition

    • Action: While maintaining the filtrate at a gentle boil, add hot hexane dropwise until a slight, persistent turbidity is observed. Add 1-2 drops of EtOAc just until the solution clears again.

    • Causality: Hexane lowers the dielectric constant of the medium. The persistent turbidity marks the exact boundary of the metastable zone (supersaturation). Clearing it slightly ensures crystallization happens during cooling, not boiling.

    • Validation Checkpoint: The visual transition from turbid back to clear via a single drop of EtOAc validates perfect thermodynamic equilibrium.

  • Step 4: Controlled Nucleation & Growth

    • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, followed by 1 hour in an ice-water bath (0-4°C).

    • Causality: Slow cooling allows for thermodynamic control. Molecules reversibly attach and detach from the growing crystal face, ensuring only the correctly shaped cis-N-methyl-4'-nitrobenzanilide molecules are permanently incorporated into the lattice.

  • Step 5: Isolation

    • Action: Harvest the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold hexane. Dry in vacuo.

    • Validation Checkpoint: A sharp melting point range (ΔT ≤ 1.5°C) and a single spot on TLC (70:30 Hexane:EtOAc, UV active at 254 nm) confirm the exclusion of lattice impurities.

RecrystallizationWorkflow N1 Crude N-methyl-4'-nitrobenzanilide N2 Primary Dissolution (EtOAc or Acetone) N1->N2 Heat & Stir N3 Hot Filtration (Removes Insoluble Matter) N2->N3 Gravity Filter N4 Anti-Solvent Addition (Hexane dropwise) N3->N4 Induce Supersaturation N5 Nucleation & Growth (Cool to 0-4°C) N4->N5 Crystallization N6 Isolation (Vacuum Filtration) N5->N6 Harvest N7 Pure Compound (>99% HPLC Purity) N6->N7 Dry in vacuo

Workflow for the anti-solvent recrystallization of N-methyl-4'-nitrobenzanilide.

Protocol B: Single-Solvent Recrystallization (Acetone)

Recommended for semi-pure compounds requiring a final polish.

  • Step 1: Dissolve the solid in a minimum amount of boiling acetone (56°C).

  • Step 2: Perform a hot filtration if particulate matter is visible.

  • Step 3: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath. Causality: Acetone's steep solubility curve for nitro-aromatics drives high-yield precipitation upon cooling without the need for an anti-solvent[1].

  • Step 4: Filter under vacuum, wash with ice-cold acetone (≤ 2 mL), and dry under vacuum.

Troubleshooting & Mechanistic Insights

  • Failure Mode: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Mechanism: Occurs when the melting point of the impure compound drops below the temperature at which it becomes insoluble in the solvent mixture. Instead of crystallizing, it separates as a dense, impure oil.

    • Corrective Action: Reheat the mixture until the oil dissolves. Add a small volume of the "good" solvent (EtOAc or Acetone) to lower the saturation temperature, then cool the system much more slowly. Seeding the solution with a pure crystal of N-methyl-4'-nitrobenzanilide can bypass the oiling phase by providing an immediate lattice template.

  • Failure Mode: Colored Impurities Persist in Crystals

    • Mechanism: Highly conjugated, polar impurities are co-crystallizing or becoming trapped in the interstitial spaces of the crystal lattice.

    • Corrective Action: Introduce 5-10% (w/w) activated charcoal during the primary dissolution step. The porous carbon matrix will selectively adsorb large, highly conjugated impurities via π-π interactions prior to the hot filtration step.

References

  • [3] Benzanilide derivatives and medicinal compositions. Google Patents (WO1999065874A1). 3

  • [1] Substituent Effect on the Dual Fluorescence of Benzanilides and N-Methylbenzanilides in Cyclohexane. Direct Evidence for Intramolecular Charge Transfer. The Journal of Physical Chemistry A - ACS Publications. 1

  • [2] Macrocyclic Aromatic Oligoamides with Diphenyladamantane Units: Conformational Change from Folded to Open by N-Alkyl Removal. MDPI. 2

Sources

Application Note: High-Fidelity Synthesis of N-Methylated Amide Models for Peptide Bond Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The peptide bond typically adopts a trans conformation (


) due to the high energy barrier (

20 kcal/mol) preventing rotation. However, N-methylation of the amide backbone lowers this barrier and destabilizes the trans preference, often populating the cis conformer. This modification is a cornerstone of modern peptidomimetic drug design, enhancing metabolic stability (protease resistance), membrane permeability (by burying H-bond donors), and oral bioavailability [1, 2].

This Application Note provides a rigorous, field-proven workflow for synthesizing N-methylated amide models. We move beyond standard protocols to address the specific challenges of steric hindrance and racemization inherent to these systems.

Theoretical Framework: The Cis/Trans Equilibrium

Before synthesis, one must understand the target. Unlike standard amides, N-methylated amides exist as a dynamic equilibrium of cis and trans rotamers observable by NMR.

Thermodynamic Landscape

The N-methyl group introduces steric clash in the trans state (between the N-Me and the carbonyl oxygen or side chain), raising its energy relative to the cis state.

CisTransEquilibrium cluster_legend Effect of N-Methylation Trans Trans Conformer (Lower Energy in Native) TS Transition State (Rotation Barrier) Trans->TS Activation TS->Trans Cis Cis Conformer (Populated in N-Me) TS->Cis Relaxation Cis->TS Reversion Note N-Me increases steric bulk, lowering the Trans/Cis energy gap.

Figure 1: The thermodynamic equilibrium of amide bond rotation.[1] N-methylation alters the


 between states, making the cis-isomer experimentally accessible.

Strategic Planning: Route Selection

The synthesis of N-methylated peptides requires a choice between "Monomer Pre-synthesis" (solution phase) and "On-Resin Modification" (solid phase).

FeatureRoute A: Solution Phase Monomer Route B: On-Resin N-Methylation
Purity High (crystallized/purified intermediates)Good (dependent on coupling efficiency)
Flexibility Low (must synthesize each AA block)High (modify any residue during SPPS)
Cost High (commercial N-Me-AAs are expensive)Low (uses cheap reagents: o-NBS, MeOH)
Recommendation Use for scale-up of single targets.Use for library generation and R&D.

This guide focuses on Route B (On-Resin) , utilizing the Miller-Scanlan adaptation of the Fukuyama Mitsunobu reaction [3, 4], which is superior to direct alkylation due to its site-specificity and lack of over-alkylation.

Protocol 1: On-Resin N-Methylation (Fukuyama-Mitsunobu Strategy)

This protocol describes the conversion of a resin-bound primary amine (N-terminus) to a secondary N-methyl amine.

Materials
  • Resin: Polystyrene or PEG-based resin (e.g., Wang or Rink Amide), swollen in DMF.

  • Protecting Agent: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Base: 2,4,6-Collidine (sym-collidine) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Methylating Agents: Methanol (anhydrous), Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Deprotecting Agents: 2-Mercaptoethanol (BME).

Step-by-Step Methodology
Step 1: Sulfonylation (Activation)
  • Wash the Fmoc-deprotected resin-bound peptide (

    
    -Peptide-Resin) with DCM (3x) and NMP (3x).[2]
    
  • Dissolve o-NBS-Cl (4 eq.) and Collidine (10 eq.) in minimal NMP.

  • Add to resin and shake at Room Temperature (RT) for 15 minutes .

  • Wash with NMP (5x).

    • Checkpoint: Perform a Kaiser test.[2] It should be negative (colorless beads), indicating the amine is fully protected as the sulfonamide.

Step 2: Mitsunobu Methylation

Why this works: The sulfonamide group acidifies the N-H proton (


), allowing deprotonation and alkylation under neutral Mitsunobu conditions, preventing racemization of the underlying amino acid.
  • Prepare Solution: In a dry vial, dissolve

    
     (5 eq.) and anhydrous MeOH (10 eq.) in dry DCM/THF (1:1).
    
  • Add DIAD (5 eq.) dropwise. Caution: Exothermic.

  • Add the mixture to the sulfonylated resin immediately.

  • Agitate for 30 minutes under Argon.

  • Wash with DCM (5x) and NMP (5x).

    • Optimization: For difficult sequences (e.g., steric bulk), repeat Step 2 once.

Step 3: Desulfonylation (Deprotection)
  • Prepare Solution: DBU (5 eq.) and 2-Mercaptoethanol (10 eq.) in NMP.

  • Add to resin and agitate for 5 minutes .

  • Drain and repeat the treatment for 30 minutes .

  • Wash thoroughly with NMP, DCM, MeOH, and finally NMP.

    • Result: You now have a resin-bound secondary amine (

      
      -Peptide-Resin).
      

Protocol 2: The "Difficult" Coupling

Coupling the next amino acid onto the newly formed N-methyl secondary amine is the bottleneck.[3] Standard EDC/HOBt or HBTU couplings often fail here due to steric hindrance.

Gold Standard Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt [5].

Coupling Protocol
  • Activate: Dissolve the incoming Fmoc-Amino Acid (4 eq.) and HATU (4 eq.) in DMF.

  • Base: Add HOAt (4 eq.) and DIPEA (8 eq.).

    • Note: HOAt is crucial as an additive to speed up the reaction and suppress racemization.

  • Couple: Add to the N-methylated resin immediately.

  • Time: React for 2–4 hours (double coupling is recommended).

    • Alternative: For extremely hindered systems (e.g., N-Me-Val to N-Me-Val), use Triphosgene (BTC) to generate the amino acid chloride in situ. This is more aggressive but highly effective.

Visualization: The Fukuyama Pathway

FukuyamaPathway Start Free Amine (Resin-NH2) Step1 Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Inter1 Sulfonamide (Resin-NH-Ns) Step1->Inter1 Step2 Mitsunobu Methylation (MeOH, PPh3, DIAD) Inter1->Step2 Inter2 N-Methyl Sulfonamide (Resin-N(Me)-Ns) Step2->Inter2 Step3 Desulfonylation (DBU, BME) Inter2->Step3 End N-Methyl Amine (Resin-NH-Me) Step3->End

Figure 2: The 3-step solid-phase N-methylation cycle using the Fukuyama-Mitsunobu strategy.

Analytical Validation

Once cleaved from the resin (using TFA/TIS/H2O), the model must be characterized.

HPLC Purification

N-methylated peptides are generally more lipophilic than their non-methylated counterparts.

  • Column: C18 Reverse Phase.

  • Gradient: Shallow gradients (e.g., 0.5% B/min) are often required to separate diastereomers if racemization occurred.

NMR Analysis (Cis/Trans Ratio)

This is the primary method for studying the peptide bond model.

  • Solvent:

    
     or 
    
    
    
    .
  • Signature: Look for "shadow" peaks. In N-methylated amides, you will often see two sets of peaks.

    • NOESY/ROESY: Essential for assignment.

    • Trans (

      
      ):  Strong NOE between 
      
      
      
      and
      
      
      of the preceding residue.
    • Cis (

      
      ):  Strong NOE between 
      
      
      
      and
      
      
      of the same residue.
Data Presentation Example
ParameterNon-Methylated ModelN-Methylated Model
Major Conformer Trans (>99%)Trans (~70-90%)
Minor Conformer Cis (<1%)Cis (~10-30%)
Isomerization Barrier ~20 kcal/mol~16-18 kcal/mol
Rotational Rate (

)
Slow (sharp peaks)Intermediate (broadening possible)

Troubleshooting Guide

ProblemProbable CauseSolution
Incomplete Methylation Wet solvents in Mitsunobu reaction.Use strictly anhydrous THF/DCM. Freshly distill DIAD.
Low Yield in Next Coupling Steric hindrance of N-Me amine.[3]Switch to HATU/HOAt or generate Acid Chloride (BTC). Double couple.
Racemization High base concentration during coupling.Use Collidine instead of DIPEA during the coupling step; it is less basic but sufficient for HATU.
Precipitation on Resin Aggregation of hydrophobic N-Me peptides.Use "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X or Ethylene Carbonate).

References

  • Chatterjee, J., et al. (2008).[4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Link

  • Miller, S. C., & Scanlan, T. S. (1997).[5] Site-Selective N-Methylation of Peptides on Solid Support.[6] Journal of the American Chemical Society.[7] Link

  • Yang, L., & Chiu, K. (1997).[5] Solid phase synthesis of N-methylated peptides via Mitsunobu reaction.[4][7] Tetrahedron Letters. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[2][3][4][9] Journal of the American Chemical Society.[7] Link

Sources

preparation of N-methyl-N-(4-nitrophenyl)benzamide reference standard

Application Note: Preparation & Qualification of -Methyl- -(4-nitrophenyl)benzamide Reference Standard

Introduction & Scope

Target Molecule:


CAS:Molecular Formula:

Molecular Weight:2

The synthesis of high-purity (>99.5%) reference standards differs from preparative organic chemistry; yield is secondary to purity, traceability, and definitive structural characterization .[1] This protocol addresses the specific challenge of acylating an electron-deficient aniline. The para-nitro group strongly deactivates the amine nitrogen, rendering standard Schotten-Baumann conditions (aq.[1] NaOH/DCM) sluggish and prone to incomplete conversion.

Key Technical Strategy: We utilize an irreversible deprotonation strategy using Sodium Hydride (NaH) in anhydrous THF. This generates the highly nucleophilic amide anion, ensuring rapid and complete reaction with benzoyl chloride, minimizing the difficult-to-remove starting material (N-methyl-4-nitroaniline).[1]

Synthetic Workflow & Rationale

Reaction Scheme

Process Logic Diagram (Graphviz)

SynthesisWorkflowStartStart: N-methyl-4-nitroanilineStep1Step 1: Anion Formation(NaH, THF, 0°C)Start->Step1ActivationStep2Step 2: Acylation(Benzoyl Chloride)Step1->Step2Nucleophilic AttackQuenchQuench & Extraction(Sat. NH4Cl / EtOAc)Step2->QuenchTerminationCrudeCrude IsolationQuench->CrudeWorkupPurificationPurification(Flash Chrom + Recryst)Crude->PurificationRefinementFinalFinal Reference Standard(>99.5% Purity)Purification->FinalValidation

Caption: Step-wise logic flow ensuring complete conversion of the deactivated amine precursor.

Detailed Preparation Protocol

Reagents & Materials
ReagentEquiv.[3]MW ( g/mol )QuantityRole

-Methyl-4-nitroaniline
1.0152.155.00 gLimiting Reagent
Sodium Hydride (60% in oil) 1.524.001.97 gStrong Base
Benzoyl Chloride 1.2140.574.6 mLAcylating Agent
THF (Anhydrous) --100 mLSolvent
DMF (Anhydrous) --10 mLCo-Solvent (Solubility)
Step-by-Step Procedure

Step 1: Activation (Anion Formation)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge

    
    -methyl-4-nitroaniline (5.0 g) into the flask. Add anhydrous THF (90 mL) and anhydrous DMF (10 mL). Note: The nitroaniline is sparingly soluble in pure THF; DMF aids solubility.
    
  • Cooling: Cool the yellow/orange solution to 0 °C using an ice/water bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion, 1.97 g) portion-wise over 15 minutes.

    • Observation: Evolution of

      
       gas. The solution color will darken significantly (deep red/brown) indicating the formation of the nitrophenyl anion.
      
  • Equilibration: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Acylation

  • Cooling: Return the reaction mixture to 0 °C.

  • Addition: Add Benzoyl Chloride (4.6 mL) dropwise via syringe over 10 minutes.

    • Exotherm Control: Maintain internal temperature < 10 °C.

  • Reaction: Remove the ice bath and stir at RT for 4 hours.

  • IPC (In-Process Control): Check by TLC (Hexane:EtOAc 7:3). The starting material spot (

    
    ) should be absent; Product spot (
    
    
    ) should be dominant.

Step 3: Workup & Isolation [1]

  • Quench: Carefully pour the reaction mixture into 200 mL of ice-cold saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with Water (

    
     mL) and Brine (
    
    
    mL) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield a yellow/orange solid.
    
Purification Strategy (Crucial for Ref. Std.)

To achieve Reference Standard grade, a two-stage purification is mandatory.[1]

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       30% EtOAc in Hexanes.
      
    • Purpose: Removes non-polar mineral oil (from NaH) and any trace unreacted benzoyl chloride/benzoic acid.

  • Recrystallization:

    • Solvent System: Ethanol / Water.[3]

    • Procedure: Dissolve the chromatographed solid in boiling Ethanol (minimal volume). Add hot water dropwise until persistent turbidity is observed. Cool slowly to RT, then to 4 °C.

    • Target: Pale yellow crystalline solid.[4]

    • Drying: Dry in a vacuum oven at 45 °C for 24 hours to remove residual solvents (verified by GC-Headspace).

Analytical Qualification (The Self-Validating System)

To qualify this material as a Reference Standard, you must prove Identity and Purity using orthogonal methods.[1]

Structural Identity (NMR)

Argument: NMR provides definitive structural proof. The chemical shift of the methyl group and the splitting pattern of the aromatic rings confirm the

1
NucleusDiagnostic Signal (

ppm, DMSO-

)
AssignmentValidation Logic

H
3.45 (s, 3H)N-CH

Singlet confirms N-methylation (no coupling to NH).[1]

H
7.30 - 7.45 (m, 5H)Benzoyl Ar-H Multiplet integration of 5H confirms benzoyl group.

H
7.50 (d, 2H), 8.15 (d, 2H)Nitrophenyl Ar-H AA'BB' system confirms 1,4-substitution.

C
~170.5C =OAmide carbonyl shift.[1]
Purity Assessment (HPLC-UV)

Argument: A gradient method is required to detect both early eluting hydrolytic impurities (Benzoic acid) and late eluting dimers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Main peak area > 99.5%. No single impurity > 0.1%.

Potency Assignment (Mass Balance Approach)

The "As Is" potency is calculated by subtracting all measured impurities from 100%.


Handling & Stability

  • Storage: Store at 2-8 °C in an amber vial (protect from light). Nitro compounds can be photosensitive.

  • Hygroscopicity: Generally low, but equilibrate to RT before opening to avoid condensation.[1]

References

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5]Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Standard reference for amide bond formation mechanisms).

  • ChemicalBook. N-Methyl-4-nitroaniline Synthesis and Properties. (Precursor data).[6][7][8] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12217, N-(4-Nitrophenyl)benzamide. (Analogous structure data). Link

reflux conditions for reacting benzoyl chloride with electron-deficient amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Benzoylation of Electron-Deficient Amines Under Reflux Conditions

Abstract & Core Challenge

The benzoylation of amines is a fundamental transformation in drug discovery. However, electron-deficient amines (e.g., nitroanilines, aminopyridines, poly-halogenated anilines) present a kinetic challenge. These substrates possess low-energy Highest Occupied Molecular Orbitals (HOMO), rendering the nitrogen lone pair poorly nucleophilic. Standard Schotten-Baumann conditions (aqueous base/DCM) often fail because the rate of benzoyl chloride hydrolysis (


) exceeds the rate of amide formation (

).

This guide details two robust protocols using reflux conditions to overcome this activation energy barrier (


), utilizing nucleophilic catalysis to generate "super-active" acylating species.

Mechanistic Insight: The "Super-Active" Intermediate

To force the reaction of a sluggish nucleophile, we must activate the electrophile beyond the baseline reactivity of benzoyl chloride.

The Pyridine/DMAP Effect: Using pyridine (as solvent) or DMAP (catalytic) does not merely scavenge protons. It attacks the benzoyl chloride to form an


-acylpyridinium salt . This intermediate is:
  • More Electrophilic: The positive charge on the nitrogen pulls electron density from the carbonyl carbon, significantly lowering the LUMO energy.

  • Soluble: It prevents the precipitation of reagents in non-polar solvents.

  • Leaving Group Labile: Pyridine is a better leaving group than chloride in this context due to the reversibility of the equilibrium.

Diagram 1: Nucleophilic Catalysis Mechanism

The following pathway illustrates the activation of benzoyl chloride by pyridine/DMAP, followed by the rate-determining attack of the weak amine.

BenzoylationMechanism BzCl Benzoyl Chloride (Electrophile) Inter N-Benzoylpyridinium Cation (Super-Active Species) BzCl->Inter Fast Attack Py Pyridine/DMAP (Nucleophilic Catalyst) Py->Inter TS Tetrahedral Intermediate Inter->TS RDS (High Ea) Reflux Required Amine Electron-Deficient Amine (R-NH2) Amine->TS Prod Benzamide Product TS->Prod Collapse Salt Pyridine HCl Salt TS->Salt

Caption: Kinetic pathway showing the formation of the reactive N-acylpyridinium intermediate, essential for coupling weak nucleophiles.

Critical Parameters & Solvent Selection

For electron-deficient amines, the reaction temperature must often exceed 100°C. The choice of solvent dictates the maximum attainable temperature (reflux point) and the solubility of the polar intermediate.

Table 1: Solvent System Optimization

Solvent SystemBoiling PointSuitability for Weak AminesWorkup ComplexityNotes
Pyridine (Neat) 115°CHigh MediumActs as solvent, base, and catalyst. Best for very unreactive amines (e.g., 2,4-dinitroaniline).
Toluene + Et

N
110°CMediumLowRequires DMAP catalyst. Good for precipitation-based purification.
DCM + Et

N
40°CLowLowAvoid for electron-deficient amines; temperature is insufficient to cross

.
THF 66°CMediumLowGood solubility, but often requires sealed tube heating to reach necessary temps.

Protocol A: The "Gold Standard" (Pyridine Reflux)

Best for: Extremely weak nucleophiles (e.g., nitroanilines, aminopyridines) where forcing conditions are mandatory.

Reagents:

  • Electron-deficient amine (1.0 equiv)[1]

  • Benzoyl chloride (1.2 – 1.5 equiv)

  • Pyridine (Anhydrous, 10–20 volumes)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl

    
    ) or nitrogen balloon to the top of the condenser.
    
  • Dissolution: Add the amine (1.0 equiv) and anhydrous pyridine. Stir until dissolved.

    • Note: If the amine is insoluble at RT, proceed; it will likely dissolve upon heating.

  • Addition: Cool the mixture to 0°C (ice bath). Add benzoyl chloride (1.2 equiv) dropwise.

    • Why? The formation of the

      
      -acylpyridinium salt is exothermic. Uncontrolled addition can cause splashing or local overheating.
      
  • Reflux: Remove the ice bath. Heat the reaction block to 120°C (internal temp ~115°C). Reflux for 4–16 hours.

    • Monitoring: Check TLC.[1][2] If starting material persists after 6 hours, add an additional 0.5 equiv of Benzoyl Chloride.

  • Quench & Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing crushed ice and 2M HCl (excess acid is needed to neutralize pyridine).

    • Observation: The benzamide product should precipitate as a solid. The pyridine will remain in the aqueous phase as the pyridinium hydrochloride salt.

  • Purification:

    • Filter the solid. Wash copiously with water (to remove acid) and cold hexanes (to remove non-polar impurities).

    • Recrystallize from Ethanol/Water or Toluene if necessary.

Protocol B: The "Catalytic Boost" (Toluene/DMAP)

Best for: Substrates sensitive to bulk pyridine or when avoiding the noxious odor of pyridine is preferred.

Reagents:

  • Amine (1.0 equiv)[1][2]

  • Benzoyl chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv) - Acts as the stoichiometric proton scavenger.
    
  • DMAP (0.1 – 0.2 equiv) - Acts as the acyl-transfer catalyst.[1]

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Equip a dry RBF with a condenser and nitrogen line.

  • Mix: Charge the flask with Amine, Toluene (0.5 M concentration), Et

    
    N, and DMAP.
    
  • Addition: Add Benzoyl chloride dropwise at room temperature. A white precipitate (Et

    
    N·HCl) will form immediately.
    
  • Reflux: Heat to reflux (110°C) for 6–12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] DMAP shuttles the benzoyl group to the amine, regenerating itself. Et

      
      N regenerates the neutral DMAP.
      
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 1: 1M HCl (Removes DMAP, Et

      
      N, and unreacted amine).
      
    • Wash 2: Saturated NaHCO

      
       (Removes benzoic acid byproduct).
      
    • Wash 3: Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.

Quality Control & Troubleshooting Workflow

Validating the reaction endpoint and product identity is crucial when dealing with weak nucleophiles, as starting material often co-elutes with product.

Diagram 2: QC Decision Tree

QCWorkflow Start Reaction Complete? TLC TLC Analysis (UV 254nm) Start->TLC Result1 SM Spot Persists? TLC->Result1 Action1 Add 0.5 eq BzCl + 4h Reflux Result1->Action1 Yes Action2 Proceed to Workup Result1->Action2 No Action1->TLC NMR 1H NMR (DMSO-d6) Action2->NMR Check Check Amide NH (9.0 - 11.0 ppm) NMR->Check Success Product Verified Check->Success Singlet Present Fail Hydrolysis (Benzoic Acid) Check->Fail No Amide Peak

Caption: Decision tree for monitoring reaction progress and validating product formation via NMR spectroscopy.

Troubleshooting Guide:

  • Issue: Product is an oil/gum after quenching Protocol A.

    • Fix: The product may be trapping pyridine. Dissolve in EtOAc and wash aggressively with 1M HCl (3x), then recrystallize from Hexane/EtOAc.

  • Issue: Low yield, mostly Benzoic Acid recovered.

    • Fix: Your solvents were wet. Benzoyl chloride hydrolyzes faster than it reacts with weak amines. Flame-dry glassware and use molecular sieves for solvents.

Safety Considerations

  • Benzoyl Chloride: A potent lachrymator . Always handle in a functioning fume hood. Inhalation causes severe respiratory irritation.

  • Pyridine: Toxic and has a distinct, unpleasant odor that causes olfactory fatigue. Use double gloves and keep all waste in a dedicated segregated container.

  • Exotherm: The initial mixing of BzCl and Pyridine generates significant heat. Always cool to 0°C during addition, even if you plan to reflux later.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution and Nucleophilic Catalysis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Benzoylation).

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction and Variants.

  • BenchChem. (2025).[2] The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions.

Sources

large-scale synthesis of N-methyl-4'-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of N-Methyl-4'-nitrobenzanilide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-methyl-4'-nitrobenzanilide (CAS: 33672-82-1), a critical intermediate in the development of azo dyes, pharmaceutical active ingredients (APIs), and energetic stabilizers.[1]

While standard amide couplings often utilize expensive coupling agents (EDC/HATU) or hazardous solvents (DMF/Pyridine), this protocol utilizes a Phase-Transfer Catalyzed (PTC) approach.[1] This method overcomes the poor nucleophilicity of the electron-deficient N-methyl-4-nitroaniline substrate while eliminating the need for chromatographic purification.[1] The process is optimized for kilogram-scale production, prioritizing cost-efficiency, safety (exotherm control), and solvent recovery.[1]

Chemical Context & Retrosynthetic Analysis

Target Molecule: N-Methyl-N-(4-nitrophenyl)benzamide Nomenclature Note: In benzanilide nomenclature, the prime symbol (') denotes substituents on the aniline (amine-derived) ring.[1] Thus, 4'-nitro places the nitro group on the nitrogen-bearing ring.[1]

Retrosynthetic Strategy

The synthesis is best approached via the direct acylation of N-methyl-4-nitroaniline with benzoyl chloride.[1]

  • Disconnection: Amide bond (N-CO).[1]

  • Reagents: Benzoyl Chloride (Electrophile) + N-Methyl-4-nitroaniline (Nucleophile).[1]

  • Challenge: The nitro group at the para position strongly withdraws electron density from the amine, significantly reducing nucleophilicity. Furthermore, the N-methyl group introduces steric hindrance.[1]

  • Solution: Use of a biphasic system (Toluene/Solid Base) with Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst to facilitate interfacial reaction and enhance rate without forcing conditions.[1]

DOT Diagram: Reaction Scheme

ReactionScheme SM1 N-Methyl-4-nitroaniline (Electron Deficient Amine) Reagents TBAB (Cat.) K2CO3 (Base) Toluene, 45°C SM1->Reagents SM2 Benzoyl Chloride (Acylating Agent) SM2->Reagents Product N-Methyl-4'-nitrobenzanilide (Target Amide) Reagents->Product Acylation Byproduct KCl + CO2 + H2O Reagents->Byproduct

Caption: Direct acylation of deactivated aniline using PTC conditions.

Process Development & Optimization

Solvent and Base Selection
  • Solvent: Toluene is selected over Dichloromethane (DCM) or Ethyl Acetate. Toluene allows for higher reaction temperatures (if needed to drive conversion) and facilitates azeotropic drying if moisture is present. It also offers excellent crystallization characteristics for the product upon cooling and addition of non-polar antisolvents (Heptane).

  • Base: Potassium Carbonate (K₂CO₃) is preferred over organic bases (Triethylamine/Pyridine).[1] It is inexpensive, easily removed by water washing, and avoids the formation of hygroscopic amine hydrochloride salts that can complicate drying.

  • Catalyst (PTC): Tetrabutylammonium Bromide (TBAB) is essential.[1] It transports the carbonate anion or the deprotonated amide species at the interface, significantly accelerating the reaction of the poor nucleophile with the acid chloride.

Safety Considerations (E-E-A-T)
  • Exotherm: The reaction of acid chlorides with amines is exothermic. On a large scale, benzoyl chloride must be added slowly to maintain the internal temperature below 50°C to prevent thermal runaway or decomposition of the nitro-compound.[1]

  • Nitro Compounds: Nitro-aromatics can be energetic.[1] Avoid dryness during heating.[1] Ensure all equipment is grounded to prevent static discharge.[1]

  • Acid Chloride: Benzoyl chloride is lachrymatory and corrosive.[1] All operations must be performed under adequate ventilation (fume hood/scrubber).[1]

Detailed Experimental Protocol (100g Scale)

This protocol is validated for the synthesis of approximately 130–140g of product.

Materials Bill
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass (g)Volume (mL)Role
N-Methyl-4-nitroaniline 152.151.0100.0-Substrate
Benzoyl Chloride 140.571.2111.0~92.0Electrophile
Potassium Carbonate 138.212.0181.6-Acid Scavenger
TBAB 322.370.0510.6-Catalyst
Toluene ---1000Solvent
Water 18.02--1500Workup
Step-by-Step Procedure

Step 1: Reactor Charging

  • Equip a 2L 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

  • Charge Toluene (800 mL) , N-Methyl-4-nitroaniline (100 g) , K₂CO₃ (181.6 g) , and TBAB (10.6 g) .

  • Stir the yellow suspension at 300 RPM.

  • Note: The amine may not fully dissolve at room temperature; this is acceptable.

Step 2: Controlled Addition

  • Charge Benzoyl Chloride (92 mL) into the addition funnel.

  • Begin dropwise addition to the reactor.

  • Critical Control: Adjust addition rate to maintain internal temperature < 45°C . (Expected duration: 45–60 minutes).[1]

  • Observation: Gas evolution (CO₂) may occur; ensure the reactor is vented to a scrubber.

Step 3: Reaction Phase

  • After addition is complete, heat the mixture to 50°C and stir for 2–3 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze by HPLC or TLC (30% EtOAc/Hexane).

    • Limit: < 1.0% unreacted N-methyl-4-nitroaniline.[1]

    • If starting material remains, add 0.1 eq Benzoyl Chloride and stir for 1 hour.

Step 4: Workup

  • Cool the reaction mixture to 20–25°C .

  • Slowly add Water (500 mL) to dissolve inorganic salts (KCl, excess K₂CO₃). Caution: Mild exotherm/gas evolution.[1]

  • Separate the layers.

    • Lower Layer: Aqueous waste (adjust pH before disposal).[1]

    • Upper Layer: Product in Toluene.

  • Wash the organic layer with 10% NaOH (200 mL) to hydrolyze and remove excess benzoyl chloride (as benzoate).

  • Wash with 1M HCl (200 mL) to remove any trace unreacted amine.[1]

  • Wash with Brine (200 mL) .

Step 5: Crystallization & Isolation [1]

  • Transfer the toluene solution to a clean vessel.

  • Concentrate under vacuum (rotary evaporator) to approximately 300 mL volume.

  • Heat to 70°C to ensure a clear solution.

  • Slowly add n-Heptane (300 mL) as an antisolvent while maintaining temperature > 60°C.[1]

  • Cool slowly (10°C/hour) to 0–5°C .

  • Hold at 0°C for 2 hours to maximize yield.

  • Filter the off-white/pale yellow crystals.[1]

  • Wash the cake with cold Heptane/Toluene (1:1, 100 mL).

  • Dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

DOT Diagram: Process Flow

ProcessFlow Start Start: Charge Toluene, Amine, K2CO3, TBAB Addition Controlled Addition: Benzoyl Chloride (T < 45°C) Start->Addition Reaction Reaction: 50°C, 3 Hours (IPC: HPLC < 1% SM) Addition->Reaction Quench Quench: Add Water Dissolve Salts Reaction->Quench Separation Phase Separation: Wash Org Layer (NaOH, HCl, Brine) Quench->Separation Crystallization Crystallization: Concentrate Toluene -> Add Heptane -> Cool Separation->Crystallization Filtration Filtration & Drying: Vacuum Oven 50°C Crystallization->Filtration

Caption: Step-by-step unit operations for the isolation of N-methyl-4'-nitrobenzanilide.[1][6]

Characterization & Quality Attributes

  • Appearance: Pale yellow to off-white crystalline solid.[1]

  • Melting Point: 118–120°C (Lit.[1] values vary slightly based on polymorphs, typically ~119°C).

  • 1H NMR (400 MHz, CDCl3): δ 8.15 (d, 2H, Ar-H ortho to NO2), 7.40–7.30 (m, 5H, Benzoyl Ar-H), 7.15 (d, 2H, Ar-H ortho to N), 3.55 (s, 3H, N-CH3).[1]

  • Purity (HPLC): > 99.0% area.[1]

References

  • Sivakumar, S. et al. (2014). "Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts." ResearchGate.[1][7][8] (Protocol adapted from general PTC acylation of deactivated anilines).

  • BenchChem Protocols. (2025). "Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines." (General conditions for benzoylation of 4-nitroaniline).

  • Sigma-Aldrich. (2025).[1] "Product Specification: N-Methyl-4'-nitrobenzanilide (CAS 33672-82-1)."

  • PrepChem. (2025).[1] "Preparation of N-substituted benzamides." (Industrial context for benzoylation).

Sources

Application Note: Green Chemistry Protocols for N-Methylbenzanilide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The synthesis of amides is a cornerstone reaction in medicinal chemistry, yet traditional methods (Schotten-Baumann, coupling reagents like EDC/HATU) suffer from poor atom economy and high E-factors due to stoichiometric waste and toxic solvents (DCM, DMF).

This Application Note details two field-proven, green chemistry protocols for synthesizing N-methylbenzanilide , a model pharmacophore. These methods prioritize Atom Economy and Solvent Minimization without compromising yield or purity.

The Green Advantage
  • Traditional Route: Acid Chloride + Amine + Base

    
     Amide + Salt Waste. (Atom Economy ~40-50%)[1]
    
  • Green Route A (Catalytic): Acid + Amine + Catalyst

    
     Amide + Water. (Atom Economy ~90%+)
    
  • Green Route B (Mechanochemical): Solvent-free grinding.[2][3] (E-Factor

    
     0)[4]
    

Method A: Boric Acid-Catalyzed Azeotropic Condensation

Best for: Scalable synthesis (Gram to Kilogram scale), high purity requirements.

Principle & Mechanism

This method utilizes Boric Acid (


)  as a mild, non-toxic Lewis acid catalyst. Unlike stoichiometric coupling reagents, the catalyst is recoverable. The reaction is driven by the continuous removal of water (the only byproduct) via azeotropic distillation.

Mechanistic Insight: Boric acid reacts with the carboxylic acid to form a mixed monoacyloxyborate intermediate. This activated species is more electrophilic than the free acid, facilitating nucleophilic attack by the secondary amine (


-methylaniline).

BoricAcidCycle Start Benzoic Acid + Boric Acid Inter Monoacyloxyborate Intermediate Start->Inter - H2O Attack Amine Attack (N-methylaniline) Inter->Attack Product N-Methylbenzanilide + Water Attack->Product Regenerate Catalyst Product->Start Cycle

Figure 1: Catalytic cycle of Boric Acid amidation. The removal of water drives the equilibrium forward.

Reagents & Equipment[5]
  • Substrates: Benzoic Acid (1.0 equiv),

    
    -Methylaniline (1.05 equiv).
    
  • Catalyst: Boric Acid (10 mol%).

  • Solvent: Anisole (Green alternative to Toluene) or Toluene.

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Oil bath.

Step-by-Step Protocol
  • Charge: In a 250 mL RBF, combine Benzoic Acid (12.2 g, 100 mmol) and Boric Acid (0.62 g, 10 mmol).

  • Solvent: Add 100 mL of Anisole (or Toluene). Note: Anisole is preferred due to its higher flash point and lower toxicity profile compared to Toluene.

  • Amine Addition: Add

    
    -Methylaniline (11.4 mL, 105 mmol). The mixture may appear slightly turbid.[5]
    
  • Reflux: Attach the Dean-Stark trap filled with solvent. Heat the mixture to reflux (Bath temp: ~130°C for Toluene, ~160°C for Anisole).

  • Monitor: Maintain reflux for 16–24 hours. Monitor water collection in the trap. The reaction is complete when water evolution ceases (theoretical: 1.8 mL).

  • Work-up (Green):

    • Cool to 60°C.

    • Distill off the majority of the solvent (recycle for next batch).

    • Dissolve residue in minimal hot Ethyl Acetate.

    • Wash with 1M

      
       (removes unreacted acid) and Brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.
    

Expected Yield: 85–92% Physical State: White to off-white solid.

Method B: Solvent-Free Mechanochemical Synthesis

Best for: Rapid screening, small-scale synthesis, avoiding solvent disposal entirely.

Principle & Mechanism

Mechanochemistry utilizes kinetic energy (impact and shear forces) to break crystal lattices and facilitate molecular collisions. By using a planetary ball mill, reagents are "liquefied" momentarily at contact points (plasma state theory), allowing reaction without bulk solvent.

Reagents & Equipment[5]
  • Substrates: Benzoic Acid (1.0 equiv),

    
    -Methylaniline (1.0 equiv).
    
  • Activator: Carbonyldiimidazole (CDI) (1.1 equiv) OR ZnO (Catalytic, 20 mol% - requires longer milling). Protocol below uses CDI for guaranteed conversion.

  • Equipment: Planetary Ball Mill (e.g., Retsch PM100), Stainless steel jar (50 mL), Stainless steel balls (10mm).

Step-by-Step Protocol
  • Preparation: Ensure the milling jar is clean and dry.

  • Loading: Weigh Benzoic Acid (1.22 g, 10 mmol) and CDI (1.78 g, 11 mmol) into the jar.

    • Note: CDI activation releases

      
      . Ensure the jar is not overfilled.
      
  • Activation Milling: Add 2 stainless steel balls. Mill at 400 rpm for 10 minutes. This forms the reactive acyl-imidazole intermediate.

  • Amine Addition: Open the jar (in a fume hood) and add

    
    -Methylaniline (1.07 g, 10 mmol).
    
  • Reaction Milling: Mill again at 450 rpm for 30–60 minutes.

  • Work-up:

    • The jar will contain a sticky paste or solid.

    • Extract the solid with water (to dissolve imidazole byproduct).

    • Filter the remaining solid (Product).

    • Wash with dilute HCl (0.5M) to remove unreacted amine.

    • Dry in a vacuum oven.

Expected Yield: 90–98%

Comparative Analysis & Decision Matrix

The choice between catalytic reflux and mechanochemistry depends on your specific constraints (Scale vs. Waste).

MetricMethod A: Boric Acid (Thermal)Method B: Mechanochemistry (Ball Mill)
Atom Economy High (Water is byproduct)Medium (Imidazole/CO2 byproduct if CDI used)
E-Factor Low (<5 if solvent recycled)Very Low (<1)
Scalability High (kg compatible)Low (g scale typically)
Energy Input High (Reflux for 16h)Low (Motor for 1h)
Equipment Standard Lab GlasswareSpecialized Ball Mill
Workflow Selection Guide

SelectionMatrix Start Start: Synthesis Requirement ScaleCheck Is Scale > 100g? Start->ScaleCheck SolventCheck Is Solvent Use Restricted? ScaleCheck->SolventCheck No MethodA Choose Method A (Boric Acid/Anisole) ScaleCheck->MethodA Yes SolventCheck->MethodA No (Solvent Recycling OK) MethodB Choose Method B (Mechanochemistry) SolventCheck->MethodB Yes (Strictly Green)

Figure 2: Decision tree for selecting the appropriate green synthesis protocol.

Troubleshooting & Critical Parameters

Steric Hindrance of N-Methylaniline

-methylaniline is a secondary amine and is sterically more hindered than aniline.
  • Issue: Incomplete conversion in Method A.

  • Solution: Increase catalyst loading to 15 mol% or switch solvent to Xylene (higher boiling point, 140°C) to drive kinetics.

Water Removal (Method A)

The reaction is an equilibrium. Failure to remove water stops the reaction.

  • Check: Ensure the Dean-Stark trap is insulated. If using Anisole, ensure the temperature is sufficient to maintain a vigorous reflux.

Sticky Solids (Method B)

Amides can form eutectic mixtures during milling, creating a "gum" that stops the balls from moving.

  • Solution: Add an inert grinding auxiliary like Silica Gel or NaCl (1g per 1g reactant) to maintain a powder consistency. This is easily washed out during workup.

References

  • Tang, P. (2005).[6] "Boric Acid Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide". Organic Syntheses, 81, 262.[6]

  • Friščić, T. (2012).

  • Comerford, J. W., et al. (2009). "Clean synthesis of amides...

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoylation of N-Methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. If you are struggling with the benzoylation of N-methyl-4-nitroaniline, you are not alone. This specific transformation is a notorious bottleneck in organic synthesis and drug development.

The core issue is electronic: the para-nitro group exerts a powerful electron-withdrawing effect (-M and -I), heavily delocalizing the lone pair on the amine nitrogen. With a predicted conjugate acid pKa of ~0.56[1], the neutral amine is exceptionally non-nucleophilic. Coupled with the steric hindrance of the N-methyl group, standard acylation conditions typically result in near-zero conversion.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and field-validated protocols to help you bypass these limitations and maximize your yield.

Part 1: Troubleshooting FAQs

Q: I am using benzoyl chloride with triethylamine (TEA) or pyridine in dichloromethane (DCM), but I only recover unreacted starting material. Why? A: This is a classic pKa mismatch. TEA and pyridine are not strong enough bases to deprotonate N-methyl-4-nitroaniline. Consequently, the reaction relies entirely on the nucleophilicity of the neutral amine, which is heavily deactivated by the nitro group. To drive this reaction, you must shift the paradigm from relying on a neutral amine to generating a highly reactive amide anion .

Q: I tried adding 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, but yields are still below 40%. What is the limiting factor? A: DMAP works by forming an N-acylpyridinium intermediate, which is a superior electrophile compared to benzoyl chloride. However, if the nucleophile (your deactivated amine) is too weak, it will still fail to attack this intermediate efficiently. For heavily deactivated secondary anilines, thermodynamic deprotonation (the "Anion Method") is far more reliable than kinetic nucleophilic catalysis.

Q: I attempted the NaH deprotonation method, but my LC-MS shows a complex mixture of tarry byproducts. What went wrong? A: This indicates either moisture contamination or thermal degradation. If your THF is wet, NaH will react with water to form NaOH, which subsequently hydrolyzes your benzoyl chloride into benzoic acid. Alternatively, allowing the reaction to run too hot can lead to side reactions with the nitro group. Rigorous anhydrous techniques (Schlenk line) and strict temperature control (0 °C during addition) are mandatory.

Q: Is there a greener, solvent-free alternative that avoids pyrophoric bases like NaH? A: Yes. Microwave-assisted benzoylation using basic alumina as a solid support has proven highly effective for deactivated nitroanilines. This method circumvents the need for strong bases by utilizing microwave irradiation to rapidly overcome the high activation energy barrier,2[2].

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By observing specific physical changes during the workflow, you can confirm the mechanistic success of each step before proceeding.

Protocol A: The Amide Anion Method (NaH / THF)

Best for: Maximum conversion in standard laboratory setups.

  • Preparation: In a flame-dried round-bottom flask under a continuous Argon or N2 atmosphere, dissolve N-methyl-4-nitroaniline (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Validation Checkpoint: You must observe immediate bubbling (H2 gas evolution) and the solution should transition from yellow to a deep red/purple. This color shift is the visual confirmation that the highly nucleophilic amide anion has successfully formed. If the color does not change, your NaH is likely degraded (quenched by ambient moisture).

  • Acylation: Stir for 30 minutes at room temperature, then cool back to 0 °C. Add Benzoyl Chloride (1.2 eq) dropwise via syringe.

    • Validation Checkpoint: The deep red/purple color should rapidly dissipate back to a lighter yellow/brown as the highly reactive anion attacks the electrophile and forms the neutral amide product.

  • Workup: Warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Solvent-Free Benzoylation

Best for: Rapid screening, green chemistry, and avoiding hazardous reagents.

  • Preparation: In an agate mortar, combine N-methyl-4-nitroaniline (1.0 mmol), Benzoyl Chloride (2.0 mmol), Pyridine (0.6 mmol), and Basic Alumina (2.0 g)[2].

  • Homogenization: Grind the mixture thoroughly until a uniform, free-flowing powder is achieved. Transfer this solid mixture to a microwave-safe reaction vessel.

  • Irradiation: Subject the vessel to microwave irradiation at 300W for 5 to 8 minutes. Monitor the temperature to ensure it remains between 90–100 °C[2].

    • Validation Checkpoint: Perform a rapid TLC (Hexanes/EtOAc 7:3). The highly polar starting material spot (amine) should be completely consumed, replaced by a distinct, higher Rf spot corresponding to the less polar benzamide product.

  • Extraction: Elute the product directly from the alumina using ethyl acetate. Filter off the solid support and evaporate the solvent to yield the crude product, which can be recrystallized from ethanol.

Part 3: Data Presentation & Method Comparison

MethodologyReagents & CatalystReaction ConditionsTimeExpected YieldMechanistic Advantage / Disadvantage
Standard Schotten-Baumann PhCOCl, NaOH (aq)Biphasic, Room Temp12-24 h< 15%Fails due to the extreme electronic deactivation of the amine.
Nucleophilic Catalysis PhCOCl, TEA, DMAPDCM, Reflux12 h30-45%Mild, but kinetically too slow for sterically hindered secondary anilines.
Anion Method (Protocol A) PhCOCl, NaHAnhydrous THF, 0 °C to RT2.5 h85-95%Complete deprotonation overrides electronic deactivation entirely.
Microwave / Alumina (Protocol B) PhCOCl, Pyridine, Basic Al2O3Solvent-free, MW (300W)5-8 min90-100%Ultra-fast kinetics driven by localized superheating and surface catalysis[2].

Part 4: Mechanistic & Troubleshooting Visualizations

MechanisticPathway A N-methyl-4-nitroaniline (Poor Nucleophile) B NaH / THF (0 °C) Deprotonation A->B pKa ~15 C Amide Anion (Highly Nucleophilic) B->C H2 gas evolution D Benzoyl Chloride Electrophilic Attack C->D Fast kinetics E Tetrahedral Intermediate Cl- Elimination D->E F N-methyl-N-(4-nitrophenyl)benzamide (Target Product) E->F Irreversible

Mechanistic pathway comparing the activation of deactivated amines via deprotonation.

TroubleshootingTree Start Low Yield in Benzoylation? Check Check Reaction Conditions Start->Check Standard Standard TEA/DCM Used? Check->Standard Anion Switch to NaH/THF Method Standard->Anion Yes Wet Moisture Present? Standard->Wet No, using NaH Success Yield > 90% Anion->Success Microwave Try Microwave + Alumina Microwave->Success Wet->Microwave No, still failing Dry Rigorous Schlenk Techniques Wet->Dry Yes Dry->Success

Decision tree for troubleshooting low yields in the benzoylation of N-methyl-4-nitroaniline.

References

1.[2] PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PubMed Central (PMC). 2 2.[1] N-Methyl-4-nitroaniline CAS#: 100-15-2 - ChemicalBook. 1

Sources

removing unreacted N-methyl-4-nitroaniline from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted N-methyl-4-nitroaniline (MNA)

Introduction: The "Hidden Neutral" Trap

Researchers often treat N-methyl-4-nitroaniline (MNA) as a standard secondary amine, expecting it to wash out easily with dilute acidic extractions (e.g., 1M HCl or Citric Acid). This is the most common failure mode.

Due to the strong electron-withdrawing nature of the para-nitro group, the lone pair on the nitrogen is heavily delocalized into the ring. This drops the


 of its conjugate acid to approximately 0.56 , making it roughly 

times less basic than typical anilines (

) and

times less basic than alkyl amines.

In a biphasic extraction, MNA behaves more like a neutral organic compound than a base. This guide provides three distinct protocols to overcome this physicochemical hurdle.

Module 1: The "Strong Acid" Wash Protocol

Use this method only if your target product is stable to low pH (< 0).

Standard 1M HCl is insufficient to fully protonate MNA (


) and drive it into the aqueous phase. You must force the equilibrium.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as MNA has higher solubility in chlorinated solvents, which competes with the aqueous phase.

  • The Acid Strike: Wash the organic layer with 6M HCl (3 washes).

    • Note: The high molarity is required to protonate the weak amine.

  • Visual Check: The aqueous layer should turn faint yellow. If the organic layer remains bright yellow/orange, MNA is still present.

  • Back-Extraction: Wash the combined acidic aqueous layers once with fresh EtOAc to recover any trapped product.

  • Neutralization: Wash the primary organic layer with brine, dry over

    
    , and concentrate.
    

Risk Factor: Many pharmaceutical intermediates cannot survive 6M HCl. If your molecule is acid-sensitive, proceed immediately to Module 2.

Module 2: Chromatographic Separation (The Gold Standard)

Since MNA is a strong chromophore (bright yellow), it serves as its own indicator during Flash Column Chromatography.

Solvent System Optimization: MNA is moderately polar but moves significantly on silica due to the nitro group.

Solvent SystemMNA Behavior (

)
Recommendation
Hexane/EtOAc (3:1) ~0.3 - 0.4Ideal. Good separation from non-polar products.
DCM/MeOH (95:5) > 0.8Avoid. MNA elutes too fast (near solvent front).
Toluene/Acetone VariableGood alternative if product co-elutes in EtOAc.

Troubleshooting Tailing: If MNA streaks or "tails" into your product fractions, it is likely due to hydrogen bonding with silanols.

  • Fix: Add 1% Triethylamine (TEA) to your eluent. While MNA is not very basic, the TEA blocks active silanol sites on the silica, sharpening the bands for all amine-containing species.

Module 3: Chemical Scavenging (Advanced)

Use this when chromatography is difficult (e.g., scale-up) or MNA is a minor impurity (<5%).

Standard amine scavengers (e.g., Isocyanate resins) react slowly with MNA because the nitro group deactivates the nitrogen nucleophile. You must use highly electrophilic scavenger resins.

Recommended Resins:

  • Sulfonyl Chloride Resins (e.g., Polymer-supported Tosyl Chloride): Highly reactive; forms a sulfonamide with MNA.

  • Isocyanate Resins (at elevated temp): Only effective if heated.

Workflow Visualization:

ScavengingLogic Start Crude Mixture (Product + MNA) ResinChoice Select Resin: Sulfonyl Chloride (Best) or Isocyanate Start->ResinChoice Reaction Incubate: 4-12 Hours (Heat to 40-50°C if Isocyanate) ResinChoice->Reaction Add 3-5 eq. Filter Filtration Reaction->Filter Result Filtrate: Pure Product Filter->Result Waste Solid Waste: Resin-bound MNA Filter->Waste

Figure 1: Scavenging workflow for electron-deficient amines. Note the requirement for heat or stronger electrophiles due to MNA's low nucleophilicity.

Module 4: Recrystallization (Scalable)

MNA is a solid (mp 152°C) with distinct solubility gaps. If your product is a solid, this is the most cost-effective removal method.

Solubility Profile of MNA:

  • High Solubility: Acetone, Benzene, hot Ethanol.

  • Low Solubility: Water, cold Ethanol (partial).[1]

The "Ethanol Crash" Protocol:

  • Dissolve the mixture in minimal hot Ethanol .

  • Add Water dropwise until turbidity just persists.

  • Add a drop of ethanol to clear it.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Analysis: MNA often remains in the mother liquor (ethanol/water mix) while more hydrophobic products crystallize out.

    • Warning: If your product is also an aniline derivative, co-crystallization is a risk. Always check the mother liquor by TLC.

FAQ: Troubleshooting Common Issues

Q: I used a polymer-supported isocyanate scavenger at room temperature, but the yellow color didn't disappear. Why? A: As detailed in Module 3, the nitro group at the para position pulls electron density away from the amine, making MNA a terrible nucleophile. At room temperature, the reaction kinetics with isocyanates are too slow. You must either heat the mixture to 50°C or switch to a more aggressive sulfonyl chloride resin .

Q: Can I use activated carbon to remove the color? A: Yes, but with caveats. Activated carbon is excellent at adsorbing planar, aromatic molecules like MNA. However, it is non-selective and may adsorb your product as well.[2]

  • Test: Treat a small aliquot (10 mg) with carbon first. If yield loss is <5% and color removal is >90%, scale up.

Q: My product is an amine. How do I separate it from MNA? A: This is actually advantageous. Your product is likely a "real" base (


 8-10), while MNA is not (

~0.6).
  • Dissolve in organic solvent.[2][3]

  • Wash with 1M HCl or 10% Citric Acid .

  • Result: Your product goes into the water layer (protonated). MNA stays in the organic layer (neutral).

  • Separate layers. Basify the aqueous layer and extract your pure product back into organic solvent.

References
  • ChemicalBook. (2026). N-Methyl-4-nitroaniline Properties and pKa Data. Retrieved from

  • Sigma-Aldrich. (2026). N-Methyl-4-nitroaniline Product Specification & Safety Data. Retrieved from [4]

  • PubChem. (2026). Compound Summary: N-Methyl-4-nitroaniline (CID 7483). National Library of Medicine. Retrieved from

  • Boddu, V. M., et al. (2008).[1][5] Physicochemical properties of an insensitive munitions compound, N-methyl-4-nitroaniline (MNA).[1][5][6] Journal of Hazardous Materials.[1][5] (Cited for solubility data).

  • Supra Sciences. (n.d.). Solid-Supported Scavengers Guide. (Cited for resin selection logic).[3][7][8][9] Retrieved from

Sources

troubleshooting low reactivity of p-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Reactivity of p-Nitroaniline Derivatives

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Topic: Overcoming electronic deactivation in nucleophilic substitutions (Amidation, Alkylation, Diazotization).

Introduction: The Electronic Barrier

The core challenge with p-nitroaniline derivatives lies in the profound electronic deactivation of the amino group. The nitro group at the para position exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M).

  • The Numbers: The pKa of the conjugate acid of aniline is 4.6 , whereas p-nitroaniline drops to approximately 1.0 .

  • The Consequence: The lone pair on the nitrogen is delocalized into the aromatic ring and the nitro group, rendering it drastically less nucleophilic.[1] Standard protocols optimized for electron-rich or neutral anilines (e.g., EDC/NHS coupling, standard reductive amination) often fail or result in poor yields.

This guide provides "forcing" protocols and specialized reagents designed to overcome this specific energy barrier.

Module 1: Amide Coupling Troubleshooting

User Question: I am trying to couple a carboxylic acid to p-nitroaniline using EDC/HOBt or HATU, but I am getting <10% yield. The starting material remains unreacted. How do I force this reaction?

Root Cause: Standard active esters (OBt/OAt) formed by EDC or HATU are often not electrophilic enough to capture the poorly nucleophilic p-nitroaniline nitrogen before hydrolysis or side reactions occur.

Solution Hierarchy:

  • Switch to Acid Chlorides: The most robust method for simple substrates.

  • Use Specialized Reagents (TCFH): For acid-sensitive or complex substrates where acid chlorides are too harsh.

  • Catalysis: DMAP is mandatory if using carbodiimides.

Protocol A: The "Silver Bullet" – TCFH/NMI Method

Recent literature highlights TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) as superior for electron-deficient anilines. This system generates a highly reactive N-acyl imidazolium intermediate.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and p-nitroaniline derivative (1.0–1.2 equiv) in anhydrous Acetonitrile (MeCN). Note: DMF can be used if solubility is an issue.[2]

  • Base Addition: Add NMI (3.0 equiv).

  • Activation: Add TCFH (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–24 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), sat. NaHCO3, and brine.

Protocol B: The Acid Chloride Method (Brute Force)

If your substrate tolerates it, converting the acid to an acid chloride is the most reliable method.

  • Generation: Dissolve acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM or THF.

  • Addition: Add the p-nitroaniline (1.0 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine .

    • Critical Tip: Do not use triethylamine (TEA) alone; Pyridine acts as a nucleophilic catalyst, forming a reactive N-acyl pyridinium salt.

  • Heat: If no reaction occurs at RT, heat to reflux (40–60°C).

Decision Matrix for Coupling Conditions:

CouplingLogic cluster_legend Reagent Reactivity Start Start: p-Nitroaniline + R-COOH CheckAcid Is the Acid Sensitive to HCl/Chlorination? Start->CheckAcid TCFH USE TCFH + NMI (Forms N-acyl imidazolium) CheckAcid->TCFH Yes (Sensitive) AcidCl USE Acid Chloride Method (Oxalyl Chloride -> Pyridine) CheckAcid->AcidCl No (Robust) Standard Attempt Standard HATU/DIPEA (Only works for mild deactivation) AcidCl->Standard If Acid Cl fails (Rare) Legend Acyl Imidazolium > Acyl Chloride >> Active Ester (OBt)

Caption: Decision tree for selecting the optimal coupling strategy based on substrate sensitivity and reactivity.

Module 2: Reductive Amination Troubleshooting

User Question: I am trying to react p-nitroaniline with an aldehyde using NaBH(OAc)3, but I only recover the aldehyde and amine. What is wrong?

Root Cause: The formation of the imine (Schiff base) is the rate-determining step and is unfavorable due to the low nucleophilicity of the amine. Standard "one-pot" protocols rely on the equilibrium formation of the imine, which is negligible here.

Troubleshooting Guide:

ParameterStandard ConditionModified Condition for p-NitroanilineReason
Step Sequence One-pot (Mix all)Two-step (Pre-form Imine) You must force the imine formation before adding the hydride.
Catalyst Acetic AcidTi(OiPr)4 or Molecular Sieves Lewis acids or water removal drive the unfavorable equilibrium.
Solvent DCM or DCEToluene (Reflux) or THF Higher temperature or Dean-Stark conditions may be needed.
Reductant NaBH(OAc)3NaBH4 (after imine formation)Stronger reductant may be required once imine is formed.

Recommended Protocol (Titanium Method):

  • Mix p-nitroaniline (1.0 equiv) and aldehyde (1.1 equiv) in dry THF.

  • Add Titanium(IV) isopropoxide (1.5 equiv).

  • Stir at RT (or 50°C) for 6–12 hours. The solution usually changes color (yellow/orange) indicating imine formation.

  • Validation: Check by NMR or IR (disappearance of C=O stretch) before proceeding.

  • Dilute with MeOH and add NaBH4 (2.0 equiv) carefully.

  • Quench with 1M NaOH (forms a white TiO2 precipitate, filter through Celite).

Module 3: Diazotization (Sandmeyer Reaction)

User Question: When I add NaNO2 to my p-nitroaniline in HCl, a solid precipitates and the reaction stalls. How do I get full conversion?

Root Cause: p-Nitroaniline forms a hydrochloride salt that is often insoluble in cold water/acid. If the salt precipitates as large chunks, the nitrite cannot penetrate, leading to incomplete diazotization.

Self-Validating Protocol:

  • The "Crash Cool" Technique:

    • Dissolve p-nitroaniline in hot concentrated HCl (or H2SO4) until clear.

    • Rapidly cool the solution in an ice-salt bath with vigorous stirring . This precipitates the amine salt as a fine, reactive micro-suspension rather than large crystals.

  • Diazotization:

    • Maintain temperature < 5°C.[3][4][5]

    • Add NaNO2 solution dropwise.[3][6]

    • Visual Check: The suspension should slowly dissolve to become a clear (or slightly hazy) yellow/orange solution of the diazonium salt.

  • Validation (Starch-Iodide):

    • 15 mins after addition, spot the reaction mixture onto starch-iodide paper.

    • Instant Blue/Black: Excess Nitrous acid is present (Good, reaction is likely complete).

    • No Color: You ran out of nitrite. Add more.

References

  • TCFH/NMI Coupling Reagent

    • Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 2018, 20(14), 4218–4222.
  • Amide Coupling of Electron-Deficient Amines

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016, 116(19), 11754–11844.
  • Reductive Amination with Titanium(IV)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
  • Diazotization Kinetics & Safety

    • Hanson, P., et al. "The mechanism of diazotisation of p-nitroaniline." Journal of the Chemical Society, Perkin Transactions 2, 2002, 1135-1150.

Sources

solving solubility issues of N-methyl-4'-nitrobenzanilide in water

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with N-methyl-4'-nitrobenzanilide in aqueous media. The information herein is structured to provide both quick-reference answers and detailed troubleshooting protocols to ensure the successful preparation of this compound for a wide range of experimental applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is N-methyl-4'-nitrobenzanilide and why is it so difficult to dissolve in water?

N-methyl-4'-nitrobenzanilide is a derivative of benzanilide, characterized by a methyl group on the amide nitrogen and a nitro group on one of the benzene rings. Its poor aqueous solubility stems from its molecular structure, which is largely non-polar. The presence of two aromatic rings and the methyl group creates a significant hydrophobic character, which is not sufficiently offset by the polar amide and nitro groups to allow for favorable interactions with water molecules.

Q2: What are the known physicochemical properties of this compound?

Understanding the fundamental properties of N-methyl-4'-nitrobenzanilide is the first step in designing an effective solubilization strategy. While data for this specific molecule is not widely published, we can infer its properties from its structural analogs, such as 4'-nitrobenzanilide and N-methyl-4-nitroaniline.

PropertyValue (Analog-Based Estimation)Implication for Solubility
Molecular Weight ~256.25 g/mol Higher molecular weight can correlate with lower solubility.
Aqueous Solubility Very low; likely <0.1 mg/mL.[1][2][3][4]The compound is practically insoluble in water, requiring significant formulation efforts.
Melting Point High, likely in the range of 150-205°C.[4][5]A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution.
LogP (Octanol-Water Partition Coefficient) Estimated to be high (>3).A high LogP indicates a strong preference for a non-polar environment over water.

Q3: I need to make a stock solution. What is the best starting point?

For initial stock preparation, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can have unintended effects.[6]

Q4: Can I use pH adjustment to improve solubility?

N-methyl-4'-nitrobenzanilide is a neutral molecule. It lacks readily ionizable functional groups (like carboxylic acids or primary amines) that would allow for significant solubility changes with pH adjustment. Therefore, this method is generally not effective for this compound.[7][8]

Part 2: In-Depth Troubleshooting & Solubilization Protocols

When faced with solubility issues, a systematic approach is essential. The choice of method will depend heavily on the experimental context, such as the required final concentration, the tolerance of the assay system (e.g., cell culture, in vivo model) to excipients, and the desired stability of the solution.

Decision Workflow for Solubilization Strategy

This workflow guides the selection of an appropriate solubilization technique based on common experimental constraints.

solubilization_workflow start Problem: N-methyl-4'-nitrobenzanilide Precipitates in Aqueous Buffer q1 What is the intended application? start->q1 invitro In Vitro Assay (e.g., cell-based, enzymatic) q1->invitro In Vitro invivo In Vivo Study (e.g., animal model) q1->invivo In Vivo q2 Is a low percentage of organic solvent acceptable? invitro->q2 cyclodextrin Strategy 3: Cyclodextrin Complexation invivo->cyclodextrin Biocompatible vehicle needed cosolvent Strategy 1: Co-Solvent System q2->cosolvent Yes (<1% DMSO) surfactant Strategy 2: Surfactant Micelles q2->surfactant No, or higher conc. needed final_cosolvent Final Formulation: Aqueous buffer with <1% organic co-solvent cosolvent->final_cosolvent final_surfactant Final Formulation: Aqueous buffer with surfactant above CMC surfactant->final_surfactant final_cyclodextrin Final Formulation: Aqueous solution of compound-cyclodextrin complex cyclodextrin->final_cyclodextrin micelle_formation cluster_0 Below CMC cluster_1 Above CMC s1 s2 s3 s4 note1 Surfactant monomers in solution center a1 center->a1 a2 center->a2 a3 center->a3 a4 center->a4 a5 center->a5 a6 center->a6 a7 center->a7 a8 center->a8 drug Drug note2 Micelle encapsulates hydrophobic drug

Caption: Surfactant micelle formation and drug encapsulation.

Experimental Protocol: Solubilization with Tween® 80

  • Prepare Surfactant Solution: Prepare a 1% (w/v) solution of Tween® 80 in your desired aqueous buffer.

  • Add Compound: Add N-methyl-4'-nitrobenzanilide powder directly to the surfactant solution to achieve the target concentration.

  • Energy Input: Mix vigorously using a vortex mixer. Sonication in a bath sonicator for 15-30 minutes can significantly aid in the formation of drug-loaded micelles.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least one hour.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved precipitate or larger aggregates.

Strategy 3: Cyclodextrin Inclusion Complexation

Causality & Expertise: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, often described as a truncated cone. [9][10][11]They can encapsulate hydrophobic "guest" molecules, like N-methyl-4'-nitrobenzanilide, into their central cavity. [11][12]This "inclusion complex" effectively shields the hydrophobic drug from water, thereby increasing its apparent aqueous solubility. [9][10]This method is highly favored for in vivo formulations due to the excellent safety profile of modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Trustworthiness & Self-Validation: The formation of an inclusion complex is an equilibrium process. The efficiency of complexation depends on the size and shape compatibility between the drug and the cyclodextrin cavity. A 1:1 stoichiometry is often assumed but should be confirmed experimentally for optimization. The resulting solution should be clear and stable, with no signs of precipitation over time.

Experimental Protocol: Kneading Method with HP-β-CD

  • Molar Calculation: Determine the molar amounts of N-methyl-4'-nitrobenzanilide and HP-β-CD needed for a 1:1 molar ratio. (M.W. of HP-β-CD is ~1400 g/mol ).

  • Trituration: In a glass mortar, place the weighed amounts of the compound and HP-β-CD.

  • Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powder. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a paste. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity. [13]4. Drying: Dry the resulting paste in an oven at 40-50°C until all the solvent has evaporated, yielding a solid powder.

  • Reconstitution: The resulting powder is the inclusion complex, which can now be dissolved directly in your desired aqueous buffer.

References

  • Jadhav, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Zhang, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(31), 2569-2581. [Link]

  • Kaur, A., & Kaur, G. (2021). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-10.
  • ScienceDirect. (n.d.). Cosolvent. ScienceDirect. [Link]

  • Nurhikmah, W., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Applied Pharmaceutics, 13(4), 34-43. [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3299. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Saleem, M. (2022). Cyclodextrins: An Overview of Fundamentals, Types, and Applications. IntechOpen. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Solubilization by surfactants. ScienceDirect. [Link]

  • Roquette. (n.d.). How can cyclodextrins enhance solubility? Roquette. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 9(5), 606-615.
  • Gîrleanu, M. R., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Quora. (n.d.). What effects does DMSO have on cell assays? Quora. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-4-nitroaniline. PubChem. [Link]

  • Metachem. (2024). N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity. Metachem. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Cosolvency and cosolvent polarity. Journal of Pharmaceutical Sciences, 70(8), 912-922. [Link]

  • LookChem. (n.d.). 4'-NITROBENZANILIDE. LookChem. [Link]

  • Chemsrc. (n.d.). N-Methyl-4-nitroaniline. Chemsrc. [Link]

Sources

Technical Support Center: Optimizing N-methyl-4-nitrobenzanilide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of N-methyl-4-nitrobenzanilide, a crucial reaction in various research and development applications. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute this synthesis but also to proactively troubleshoot and minimize the formation of common side products, thereby maximizing yield and purity.

The synthesis of N-methyl-4-nitrobenzanilide is typically achieved via the N-acylation of N-methylaniline with 4-nitrobenzoyl chloride. This reaction, a variant of the well-established Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine on the highly electrophilic carbonyl carbon of the acyl chloride.[1][2][3] While straightforward in principle, the high reactivity of the starting materials necessitates careful control over reaction conditions to prevent undesirable side reactions.

Core Reaction and Common Side Pathways

Understanding the main reaction and its potential deviations is the first step toward optimization. The primary challenge stems from the high electrophilicity of 4-nitrobenzoyl chloride, which is enhanced by the electron-withdrawing nitro group (-NO₂).[4] This makes the acyl chloride highly susceptible to nucleophilic attack not only by the desired N-methylaniline but also by other nucleophiles, such as water.

cluster_main Desired Reaction Pathway cluster_side Common Side Reactions NMA N-Methylaniline Product N-Methyl-4-nitrobenzanilide NMA->Product Nucleophilic Attack NBC 4-Nitrobenzoyl Chloride NBC->Product HCl HCl (byproduct) Product->HCl NBC2 4-Nitrobenzoyl Chloride NBA 4-Nitrobenzoic Acid (Side Product) NBC2->NBA Hydrolysis Acylammonium Acylammonium Intermediate NBC2->Acylammonium + Base / another NBC Water H₂O (Trace Moisture) Water->NBA Anhydride 4-Nitrobenzoic Anhydride (Side Product) Acylammonium->Anhydride Reaction at Elevated Temp.

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, detailing their root causes and providing validated corrective actions.

Issue 1: Low yield of the final product, with a significant amount of a white, high-melting point solid isolated, identified as 4-nitrobenzoic acid.

  • Question: My reaction has a low yield, and my primary contaminant is 4-nitrobenzoic acid. What is causing this, and how can I prevent it?

  • Answer:

    • Probable Cause: This is the most common side reaction and is caused by the hydrolysis of the highly reactive 4-nitrobenzoyl chloride by trace amounts of water in your reaction setup.[4][5] The electron-withdrawing nitro group makes the carbonyl carbon extremely electrophilic and thus, highly sensitive to moisture.[4]

    • Validated Solution: The key is to maintain strictly anhydrous (dry) conditions throughout the experiment.

      • Glassware: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for several hours) and allowed to cool in a desiccator before use.

      • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate methods (e.g., distillation over a drying agent).

      • Reagents: Use fresh, high-purity reagents. N-methylaniline should be distilled if its purity is questionable.

      • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]

Issue 2: The reaction stalls, and analysis (e.g., by TLC) shows a significant amount of unreacted N-methylaniline even after prolonged reaction times.

  • Question: Why isn't my N-methylaniline being fully consumed?

  • Answer:

    • Probable Cause: The acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[5] This strong acid will protonate the basic nitrogen atom of the unreacted N-methylaniline, forming its hydrochloride salt.[6] This salt is no longer nucleophilic and cannot react with the 4-nitrobenzoyl chloride, effectively halting the reaction.

    • Validated Solution: Incorporate a non-nucleophilic base, often referred to as an "acid scavenger," into the reaction mixture.

      • Choice of Base: Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[5][7] They are basic enough to neutralize the generated HCl but are generally poor nucleophiles themselves, so they do not compete with N-methylaniline.

      • Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents) to ensure all generated HCl is neutralized.

Issue 3: The product is contaminated with a high-molecular-weight impurity, particularly when the reaction is run at room temperature or higher.

  • Question: I've identified 4-nitrobenzoic anhydride in my product mixture. How is this forming?

  • Answer:

    • Probable Cause: The formation of 4-nitrobenzoic anhydride can occur, especially at elevated temperatures.[5] It can arise from the reaction of a reactive acylammonium intermediate (formed between the acyl chloride and the base) with a 4-nitrobenzoate anion (from hydrolysis) or another molecule of the acyl chloride.[5]

    • Validated Solution: Maintain strict temperature control.

      • Low Temperature: Begin the reaction at a low temperature, typically 0 °C, using an ice bath.[5]

      • Slow Addition: Dissolve the 4-nitrobenzoyl chloride in your anhydrous solvent and add it dropwise to the cooled solution of N-methylaniline and base.[4] This slow addition keeps the instantaneous concentration of the highly reactive acyl chloride low, minimizing side reactions.

      • Monitoring: After the addition is complete, the reaction can be allowed to slowly warm to room temperature. Monitor its progress by Thin Layer Chromatography (TLC) to determine the point of completion.[4]

start Start Synthesis check_yield Analyze Yield & Purity (TLC/NMR) start->check_yield yield_ok High Yield & Purity (>95%) check_yield->yield_ok Yes yield_low Low Yield or Impure Product check_yield->yield_low No end End: Successful Synthesis yield_ok->end identify_impurity Identify Main Impurity yield_low->identify_impurity nba Impurity: 4-Nitrobenzoic Acid identify_impurity->nba Acidic Impurity nma Impurity: Unreacted N-Methylaniline identify_impurity->nma Starting Material anhydride Impurity: 4-Nitrobenzoic Anhydride identify_impurity->anhydride High MW Impurity solve_nba Solution: - Use anhydrous solvents/reagents - Oven-dry glassware - Run under inert gas nba->solve_nba solve_nma Solution: - Add non-nucleophilic base (e.g., TEA) - Ensure 1.1-1.2 eq. of base nma->solve_nma solve_anhydride Solution: - Run reaction at 0°C - Add acyl chloride dropwise anhydride->solve_anhydride solve_nba->start Retry solve_nma->start Retry solve_anhydride->start Retry

Caption: A logical troubleshooting workflow for the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a stronger base like sodium hydroxide (NaOH) in a two-phase system as in the classical Schotten-Baumann reaction?

    • A1: While classical Schotten-Baumann conditions use an aqueous base like NaOH, this is highly discouraged for this specific synthesis.[3][8] The extreme reactivity of 4-nitrobenzoyl chloride means it will hydrolyze almost instantly in the presence of aqueous hydroxide, leading to a very low yield of the desired amide.[5] The recommended approach is to use an anhydrous organic solvent (like dichloromethane or THF) with a soluble organic base (like triethylamine).[9]

  • Q2: Is over-acylation (diacylation) a concern with N-methylaniline?

    • A2: N-methylaniline is a secondary amine, meaning it has only one N-H proton. After the first acylation, the resulting amide product (N-methyl-4-nitrobenzanilide) has no remaining N-H protons. Therefore, a second acylation on the nitrogen atom to form a diacyl product is not possible under these conditions. This is a key difference compared to reactions with primary amines, where diacylation can sometimes be a competing side reaction.[10]

  • Q3: How can I effectively monitor the reaction to know when it is complete?

    • A3: Thin-Layer Chromatography (TLC) is the most convenient method.[4] Prepare a TLC plate by spotting your starting N-methylaniline, your 4-nitrobenzoyl chloride (co-spot), and the reaction mixture at various time points. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to develop the plate. The reaction is complete when the spot corresponding to N-methylaniline has completely disappeared. This prevents running the reaction for an unnecessarily long time, which could promote side product formation.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield and purity of N-methyl-4-nitrobenzanilide.

Materials & Stoichiometry

ReagentMolar Eq.MW ( g/mol )Amount
N-Methylaniline1.0107.15(User Defined)
4-Nitrobenzoyl Chloride1.05185.57(Calculated)
Triethylamine (TEA)1.2101.19(Calculated)
Anhydrous Dichloromethane (DCM)-84.93(Sufficient Volume)

Procedure:

  • Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Initial Setup: In the flask, dissolve N-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[5]

  • Acyl Chloride Addition: In a separate dry flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[4]

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC until the N-methylaniline spot is no longer visible (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any 4-nitrobenzoic acid), and finally with brine.[5]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-methyl-4-nitrobenzanilide.[11][12]

References

  • NIST. (n.d.). 4-Nitrobenzoyl chloride. NIST Chemistry WebBook. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]

  • Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride. Google Patents.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Reddit. Available at: [Link]

  • LS College. (2020). Schotten–Baumann reaction. LS College. Available at: [Link]

  • Semantic Scholar. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Semantic Scholar. Available at: [Link]

  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU. Available at: [Link]

  • PMC. (n.d.). N-Methyl-4-nitroanilinium chloride. PMC. Available at: [Link]

Sources

Technical Support Center: Mastering Exotherms in Benzoyl Chloride Acylation of Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing the acylation of amines with benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling the significant exotherm associated with this common yet energetic reaction. Our focus is on ensuring reaction safety, maximizing yield, and improving product purity through a deep understanding of the underlying chemical principles.

Troubleshooting Guide: From Runaway Reactions to Impure Products

This section addresses specific issues you may encounter during the benzoylation of amines. Each problem is analyzed for its root cause, followed by a step-by-step protocol for resolution.

Issue 1: Rapid, Uncontrolled Temperature Spike (Runaway Reaction)

A sudden and sharp increase in temperature is a clear sign of a runaway reaction, which can lead to solvent boiling, vessel over-pressurization, and the formation of significant impurities.[1][2]

Potential Causes:

  • Too Rapid Addition of Benzoyl Chloride: The reaction between benzoyl chloride and an amine is typically very fast and highly exothermic.[3][4] Adding the acylating agent too quickly generates heat faster than it can be dissipated by the cooling system.[5][6]

  • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction, or there may be poor thermal contact between the bath and the reaction flask.[2]

  • High Reactant Concentration: More concentrated solutions lead to a faster reaction rate and greater heat output per unit volume.[7]

Recommended Actions:

  • Immediate Action: Cease the addition of benzoyl chloride immediately.[2]

  • Enhance Cooling: Ensure the cooling bath is at the target temperature and has good contact with the reaction flask. For ice baths, adding water to create a slurry improves thermal transfer.[8] If necessary, supplement with a more potent cooling bath (see Table 1).

  • Improve Agitation: Increase the stirring rate to improve heat distribution and prevent the formation of localized hot spots.[1]

  • Dilution (If Safe): If the reaction is not yet at a critical stage, adding more pre-chilled anhydrous solvent can help to absorb the heat.[9]

Preventative Protocol:

  • Step 1: Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve the amine and a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH for Schotten-Baumann conditions) in an anhydrous solvent.[3][10]

  • Step 2: Cooling: Cool the flask to 0°C using an ice-water bath before beginning the addition.[3][11]

  • Step 3: Controlled Addition: Add the benzoyl chloride, dissolved in the same anhydrous solvent, dropwise from the addition funnel over a prolonged period (e.g., 30-60 minutes).[7][11]

  • Step 4: Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the desired temperature (e.g., below 10°C).[11][12]

Issue 2: Low Yield of the Desired Amide Product

A lower than expected yield can be frustrating and is often linked to side reactions or incomplete conversion.

Potential Causes:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with any moisture present in the reaction setup to form benzoic acid, which will not react with the amine.[3][6][10]

  • Inadequate Base: The reaction produces hydrochloric acid (HCl) as a byproduct.[3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10][13]

  • Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines react more slowly, potentially leading to incomplete conversion under standard conditions.[10]

Recommended Actions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and employ anhydrous solvents. Using a fresh bottle of benzoyl chloride is also recommended as it can hydrolyze upon storage.[6]

  • Stoichiometric Base: Use at least a stoichiometric equivalent of a suitable base to neutralize the HCl byproduct. For Schotten-Baumann conditions, an aqueous base like NaOH is used.[11][14] For anhydrous conditions, an organic base like triethylamine or pyridine is common.[10]

  • For Weakly Nucleophilic Amines: Consider using a more forcing set of conditions, such as a higher reaction temperature after the initial exothermic addition is controlled, or the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[10]

Issue 3: Presence of Benzoic Acid Impurity in the Final Product

The presence of benzoic acid in your purified product is a common issue that points to hydrolysis.

Potential Causes:

  • Moisture in the Reaction: As mentioned, this leads to the formation of benzoic acid from benzoyl chloride.[6]

  • Premature Quenching: If the reaction is quenched with water before all the benzoyl chloride has reacted, the remaining acyl chloride will be hydrolyzed to benzoic acid.[6]

Purification Strategy:

  • Aqueous Base Wash: During the work-up, wash the organic layer with a mild aqueous base solution such as sodium bicarbonate (NaHCO₃).[6][11] This will convert the acidic benzoic acid into its water-soluble sodium salt, which will then partition into the aqueous layer.[6][15]

  • Multiple Washes: Repeat the wash with the basic solution several times to ensure complete removal of the benzoic acid.[15]

  • Column Chromatography: If the benzoic acid impurity persists, purification by silica gel column chromatography can be effective.[6][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between benzoyl chloride and an amine, and why is it so exothermic?

A1: The reaction proceeds via a nucleophilic addition-elimination mechanism.[3][16][17] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the benzoyl chloride.[3][18] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to form the stable amide bond.[11][19] The reaction is highly exothermic due to the formation of the very stable amide bond and the HCl byproduct.[3][4]

Q2: How does the choice of solvent affect exotherm control?

A2: The solvent plays a crucial role in heat dissipation.[7][9] A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, the boiling point of the solvent sets an upper limit on the temperature the reaction can reach at atmospheric pressure. Solvents like dichloromethane (DCM) or diethyl ether are common for this reaction under anhydrous conditions.[3][10] For Schotten-Baumann conditions, a biphasic system of an organic solvent and water is used.[14][16]

Q3: Can I run the reaction at room temperature from the start?

A3: Starting the reaction at room temperature is generally not advisable, especially with reactive amines.[7] It can lead to an uncontrolled exotherm, potentially degrading your starting materials and product.[7] It is always safer to begin at a lower temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature after the addition of benzoyl chloride is complete.[3][7][11]

Q4: What are the best cooling baths for controlling this reaction?

A4: The choice of cooling bath depends on the desired reaction temperature. For many standard applications, an ice-water bath is sufficient.[5][20] For more reactive substrates or larger scale reactions, a lower temperature may be required.

Table 1: Common Laboratory Cooling Baths [5][8][20][21]

Cooling MixtureAchievable Temperature (°C)Notes
Ice and Water0Good for general purpose cooling. Adding water to ice improves thermal contact.[8]
Ice and Sodium Chloride-10 to -20A simple way to achieve sub-zero temperatures.[20]
Dry Ice and Acetone-78A very common and effective cryogenic bath.[5][20]
Dry Ice and Isopropanol-77A slightly less volatile alternative to acetone.
Liquid Nitrogen Slush BathsVaries (e.g., -95 with Toluene)Used for very low-temperature reactions.[21]

Q5: How do I safely quench a reaction with excess benzoyl chloride?

A5: Excess benzoyl chloride must be quenched carefully. The reaction mixture should be added slowly and cautiously to a separate flask containing a stirred, cold solution of a weak base, such as saturated sodium bicarbonate, or even just water.[10] This procedure should always be performed in a fume hood as the quenching process is also exothermic and will produce HCl gas.[10]

Visualizing the Workflow for Exotherm Control

The following diagram illustrates the key decision points and actions for safely managing the addition of benzoyl chloride to an amine.

ExothermControlWorkflow Workflow for Controlled Benzoyl Chloride Addition cluster_prep Preparation cluster_addition Addition & Monitoring cluster_control Control Actions cluster_completion Completion & Work-up start Start: Dissolve Amine & Base in Anhydrous Solvent cool Cool Reaction Mixture to 0°C start->cool prep_bzcl Prepare Benzoyl Chloride Solution cool->prep_bzcl add_bzcl Begin Slow, Dropwise Addition of Benzoyl Chloride prep_bzcl->add_bzcl monitor Continuously Monitor Internal Temperature add_bzcl->monitor temp_ok Temperature Stable? monitor->temp_ok Check continue_add Continue Addition temp_ok->continue_add Yes stop_add Stop Addition Immediately temp_ok->stop_add No continue_add->monitor complete_add Addition Complete continue_add->complete_add Finish enhance_cooling Enhance Cooling/Stirring stop_add->enhance_cooling enhance_cooling->monitor warm_rt Allow to Warm to Room Temperature complete_add->warm_rt quench Safely Quench Reaction warm_rt->quench workup Proceed to Aqueous Work-up quench->workup

Caption: A logical workflow for the controlled addition of benzoyl chloride.

References

  • A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride - Benchchem. (n.d.).
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Technical Support Center: Reactions with 4-(Chloromethyl)benzoyl Chloride - Benchchem. (n.d.).
  • Cooling - Chemistry Teaching Labs - University of York. (n.d.).
  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Conducting Reactions Below Room Temperature - Moodle@Units. (n.d.).
  • Optimizing temperature for 2-Amino-5-bromobenzoyl chloride reactions - Benchchem. (n.d.).
  • Schotten–Baumann reaction - Grokipedia. (n.d.).
  • What are the best tools for cooling chemical reactions? - Asynt. (2024, September 3).
  • Technical Support Center: Optimizing Benzoyl Chloride Esterification - Benchchem. (n.d.).
  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis - Benchchem. (n.d.).
  • How To Perform Reactions At Low Temperatures | Radleys UK. (2023, April 18).
  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013, April 9).
  • Why should heat not be given in the reaction that benzoyl chloride is present? (2023, February 1).
  • Schotten-Baumann Conditions - Organic Chemistry Portal. (n.d.).
  • Primary amines react with benzoyl chloride to give class 11 chemistry CBSE - Vedantu. (2026, February 17).
  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. (n.d.).
  • Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane - Benchchem. (n.d.).
  • Use of Solvents - ACS GCI Pharmaceutical Roundtable. (2026, February 21).
  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.).
  • managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis - Benchchem. (n.d.).
  • Managing exothermic reactions in the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate - Benchchem. (n.d.).

Sources

Validation & Comparative

Multimodal Determination of the Carbonyl Stretch in N-Methyl-N-(4-nitrophenyl)benzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-N-(4-nitrophenyl)benzamide (MNPB) is a highly conjugated tertiary amide that crystallizes into non-centrosymmetric structures, making it a valuable organic nonlinear optical (NLO) material and a complex pharmaceutical intermediate [1]. The carbonyl stretch (


, the Amide I band) is the most diagnostic feature of its infrared spectrum, serving as a direct probe of the molecule's electronic delocalization and crystal packing.

However, accurately assigning this peak requires navigating overlapping spectral artifacts. As a Senior Application Scientist, I have designed this guide to objectively compare the three dominant analytical modalities used to determine the


 of MNPB: Transmission FTIR (KBr Pellet) , Attenuated Total Reflectance (ATR-FTIR) , and Density Functional Theory (DFT) Computational Modeling .

Mechanistic Insight: The Causality of the MNPB Carbonyl Shift

To evaluate the analytical tools, we must first understand the molecular physics dictating the target vibration. In standard tertiary amides, the nitrogen lone pair delocalizes into the carbonyl


 orbital, reducing the C=O bond order and placing the stretch around 1630–1645 cm⁻¹. MNPB, however, presents a complex tug-of-war of electronic and steric effects:
  • Cross-Conjugation (The 4-Nitrophenyl Effect): The strongly electron-withdrawing para-nitro group (-I, -M effects) competes for the nitrogen lone pair. This pulls electron density away from the amide C-N bond, increasing the C=O double-bond character and shifting the

    
     to a higher wavenumber.
    
  • Steric Hindrance (The N-Methyl Effect): The bulky N-methyl group creates a steric clash that forces the N-aryl ring out of coplanarity with the amide plane. This twist reduces the orbital overlap between the nitrogen and the nitrophenyl ring, partially mitigating the cross-conjugation effect.

  • Benzoyl Conjugation: The phenyl ring attached directly to the carbonyl carbon extends the

    
     system, which slightly lowers the stretching frequency.
    

Net Result: The


 for MNPB is finely balanced, typically appearing at ~1652 cm⁻¹  in the solid state [1]. Because this falls dangerously close to the bending mode of atmospheric/adsorbed water (~1640 cm⁻¹), selecting the right analytical methodology is critical.

Comparative Analysis of Analytical Modalities

The table below summarizes the performance of the three primary methodologies when isolating the MNPB carbonyl stretch.

Analytical Modality

Position (cm⁻¹)
Resolution / Peak ShapeSample Prep TimePrimary Artifact Risk
Transmission FTIR (KBr) ~1652High (Sharp, true absorbance)10–15 minsHigh (Moisture overlap at 1640 cm⁻¹)
ATR-FTIR (Diamond) ~1648Medium (Broader, asymmetric)< 1 minLow (Anomalous dispersion red-shift)
DFT (B3LYP/6-311++G**) 1658 (Scaled)Absolute (Gas-phase delta function)Hours (Compute)None (Requires empirical scaling)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol utilized in your lab must be a self-validating system. Do not accept spectral data without verifying the internal control checkpoints listed below.

Protocol 1: Transmission FTIR (KBr Pellet) - The Classical Standard

Transmission FTIR provides the truest representation of the Beer-Lambert law without optical distortion, making it the gold standard for exact wavenumber assignment [1].

  • Causality of Prep: KBr is highly hygroscopic. You must bake the KBr powder at 105°C for 2 hours prior to use. If not eliminated, the H-O-H bending mode of adsorbed water at ~1640 cm⁻¹ will artificially broaden and obscure the MNPB Amide I band at 1652 cm⁻¹.

  • Workflow: Grind 1–2 mg of MNPB with 100 mg of anhydrous KBr in an agate mortar. Press under 10 tons of vacuum pressure for 2 minutes to form a transparent disk.

  • Self-Validation Checkpoint: Before analyzing the carbonyl region, check the baseline transmittance at 4000 cm⁻¹. It must be >70% . A sloping baseline indicates excessive light scattering due to poor grinding (particle size > IR wavelength), which will distort the Amide I band shape.

Protocol 2: ATR-FTIR (Diamond Crystal) - The Modern Standard

ATR-FTIR eliminates sample preparation but introduces optical physics phenomena that alter the spectrum [3].

  • Causality of Prep: The sample must be pressed onto the diamond crystal using a high-pressure anvil. The penetration depth of the evanescent wave (

    
    ) is wavelength-dependent. Furthermore, near strong absorptions like the MNPB carbonyl, the refractive index of the sample changes drastically—a phenomenon known as anomalous dispersion . This causes the peak maximum to artificially red-shift (move to a lower wavenumber) by 2–4 cm⁻¹ compared to transmission data [3].
    
  • Workflow: Clean the diamond crystal with isopropanol. Acquire an air background. Place 2 mg of MNPB crystals on the sensor and apply maximum anvil pressure.

  • Self-Validation Checkpoint: Inspect the region between 1900–2200 cm⁻¹. This is the intrinsic phonon absorption band of the diamond crystal. If this band is visible as a negative or positive artifact in your final spectrum, your background subtraction has failed, and the baseline near the 1650 cm⁻¹ carbonyl region cannot be trusted.

Protocol 3: DFT Computational Modeling - The In Silico Standard

Density Functional Theory isolates the pure molecular vibration, free from the hydrogen bonding and crystal packing forces present in the solid state.

  • Causality of Prep: We select the B3LYP/6-311++G(d,p) level of theory. The diffuse functions (++) are non-negotiable here; they are required to accurately model the electron-rich oxygen lone pairs of the nitro and carbonyl groups, which dictate the cross-conjugation.

  • Workflow: Build the MNPB geometry. Run a ground-state optimization followed by a frequency calculation. Apply a scaling factor of 0.9613 to correct for the harmonic oscillator approximation inherent to DFT [2].

  • Self-Validation Checkpoint: Check the output file for imaginary frequencies. The value for NImag must equal 0 . If NImag > 0, the structure is trapped in a transition state rather than a true local minimum, rendering the calculated 1658 cm⁻¹ carbonyl stretch invalid.

Workflow Visualization

MNPB_Analysis cluster_methods Analytical Modalities Start MNPB Sample (N-methyl-N-(4-nitrophenyl)benzamide) ATR ATR-FTIR (Diamond Crystal) Start->ATR KBr Transmission FTIR (KBr Pellet) Start->KBr DFT DFT Computation (B3LYP/6-311++G**) Start->DFT ATR_Val Self-Validation: Check Diamond Phonon (1900-2200 cm⁻¹) ATR->ATR_Val KBr_Val Self-Validation: Baseline Transmittance >70% at 4000 cm⁻¹ KBr->KBr_Val DFT_Val Self-Validation: Zero Imaginary Frequencies (NImag=0) DFT->DFT_Val Result Consolidated ν(C=O) Assignment (~1652 cm⁻¹) ATR_Val->Result KBr_Val->Result DFT_Val->Result

Figure 1: Multimodal cross-validation workflow for MNPB carbonyl stretch determination.

References

  • Prabukanthan, P., Lakshmi, R., Harichandran, G., & Kumar, C. S. (2018). "Synthesis, structural, optical and thermal properties of N-methyl–N-aryl benzamide organic single crystals grown by a slow evaporation technique." Journal of Molecular Structure, 1155, 698-708.[Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A, 111(45), 11683-11700.[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac Technical Support.[Link]

Mass Spectrometry Fragmentation Pattern of N-Methyl-4'-nitrobenzanilide: A Comparative Guide (EI-MS vs. ESI-CID)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When developing robust analytical methods for drug development, impurity profiling, or pharmacokinetic monitoring, understanding the exact mass spectrometry (MS) fragmentation behavior of target compounds is non-negotiable. N-methyl-4'-nitrobenzanilide (N-methyl-N-(4-nitrophenyl)benzamide) presents a unique structural profile: a tertiary amide linkage flanked by an unsubstituted benzoyl ring and a strongly electron-deficient nitroaniline ring.

This guide objectively compares the analytical performance and mechanistic pathways of Electron Ionization (EI-MS) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for the structural elucidation of this compound. By dissecting the causality behind these fragmentations, researchers can optimize their instrument platforms for maximum sensitivity and structural confirmation.

Structural Dynamics & Mechanistic Causality

To predict how a molecule will behave inside a mass spectrometer, one must analyze its electronic environment. The fragmentation of N-methyl-4'-nitrobenzanilide is governed by three critical structural features:

  • Absence of Ortho-Substituents: In many secondary benzanilides, a prominent "proximity effect" drives fragmentation, leading to the loss of ortho substituents via cyclization into a benzoxazole derivative . Because N-methyl-4'-nitrobenzanilide lacks an ortho-substituent on the benzoyl ring, this complex rearrangement is entirely bypassed.

  • N-Methylation: The methyl group on the amide nitrogen removes the labile amide proton. This effectively blocks proton-transfer-driven rearrangements (such as the McLafferty-type loss of water or ketene), funneling the ion current almost exclusively into simple α-cleavage.

  • Stevenson's Rule & Electronic Destabilization: During the homolytic cleavage of the amide C-N bond, the positive charge will preferentially reside on the fragment with the lowest ionization energy. The strongly electron-withdrawing 4'-nitro group severely destabilizes any positive charge on the aniline moiety. Consequently, the charge is overwhelmingly retained by the benzoyl fragment .

Comparative Fragmentation Analysis

Platform A: Electron Ionization (EI-MS, 70 eV)

EI is a "hard" ionization technique. The bombardment of the molecule with 70 eV electrons strips an electron to form a highly energetic radical cation [M]⁺• at m/z 256 .

  • Primary Pathway: The excess internal energy drives rapid α-cleavage of the amide bond. Due to the electronic destabilization of the nitro group, the base peak is the benzoyl cation[C₆H₅CO]⁺ at m/z 105 .

  • Secondary Dissociation: The high-energy environment causes the m/z 105 ion to undergo further fragmentation, expelling carbon monoxide (neutral loss of 28 Da) to form the phenyl cation [C₆H₅]⁺ at m/z 77 . Further expulsion of acetylene (26 Da) yields the m/z 51 ion.

  • Minor Pathway: The complementary N-methyl-4-nitroaniline radical cation m/z 151 is detectable but heavily suppressed.

Platform B: Electrospray Ionization with CID (ESI-MS/MS)

ESI is a "soft" ionization technique that generates the even-electron protonated precursor [M+H]⁺ at m/z 257 .

  • Primary Pathway: In a tandem MS system (Triple Quadrupole or Q-TOF), applying Collision-Induced Dissociation (CID) strictly targets the weakest bond. The even-electron rule dictates that the protonated precursor will fragment into an even-electron product ion and a neutral molecule. This yields the m/z 105 benzoyl cation and a neutral N-methyl-4-nitroaniline molecule (152 Da).

  • Secondary Dissociation: Unlike EI, the lower internal energy of CID minimizes further fragmentation of the m/z 105 ion into m/z 77 unless elevated collision energies (>30 eV) are deliberately applied.

Quantitative Data Presentation

The following table summarizes the comparative performance and expected spectral data across both platforms.

Fragment Ionm/z (EI)m/z (ESI-CID)Ion Type / FormulaRelative Abundance (EI)Relative Abundance (ESI)Neutral Loss (Da)
Molecular / Precursor 256257[M]⁺• / [M+H]⁺15 - 20%100% (Pre-CID)N/A
Benzoyl Cation 105105[C₆H₅CO]⁺100% (Base Peak) 100% (Base Peak) 151 (EI) / 152 (ESI)
Phenyl Cation 7777[C₆H₅]⁺45 - 55%< 5% (Low CE)28 (from m/z 105)
Cyclobutadienyl Cation 51N/A[C₄H₃]⁺15 - 25%Not Observed26 (from m/z 77)
Amine Radical Cation 151N/A[C₇H₇N₂O₂]⁺•< 10%Not Observed105 (from m/z 256)

Mechanistic Pathways Diagram

MS_Fragmentation M_EI [M]⁺• (m/z 256) EI-MS (70 eV) Benzoyl [C₆H₅CO]⁺ (m/z 105) Base Peak M_EI->Benzoyl α-cleavage -[4-NO₂-C₆H₄-N(CH₃)]• Amine_Rad [4-NO₂-C₆H₄-N(CH₃)]⁺• (m/z 151) M_EI->Amine_Rad α-cleavage - [C₆H₅CO]• (Minor) M_ESI [M+H]⁺ (m/z 257) ESI-MS/MS (CID) M_ESI->Benzoyl CID - Neutral Amine (152 Da) Phenyl [C₆H₅]⁺ (m/z 77) Benzoyl->Phenyl - CO (28 Da) C4H3 [C₄H₃]⁺ (m/z 51) Phenyl->C4H3 - C₂H₂ (26 Da)

Figure 1: Comparative fragmentation pathways of N-methyl-4'-nitrobenzanilide under EI and ESI-CID.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating necessary blanks and tuning checks.

Protocol A: GC-EI-MS Workflow

Objective: Achieve reproducible, library-matchable hard-ionization spectra.

  • System Validation (Tuning): Infuse Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances and peak widths (FWHM ~0.6 Da). Causality: This ensures the quadrupole mass filter is correctly calibrated across the entire mass range.

  • Sample Preparation: Dissolve the standard in LC-MS grade ethyl acetate to a concentration of 10 µg/mL.

  • Blank Injection: Inject 1 µL of pure ethyl acetate. Causality: Confirms the absence of column bleed or carryover from previous runs at the target retention time.

  • Chromatographic Conditions:

    • Inlet: 250°C, Split ratio 10:1. Causality: Benzanilides have high boiling points; 250°C ensures instantaneous vaporization without thermal degradation.

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 100°C (hold 1 min) -> ramp at 20°C/min to 300°C (hold 5 min).

  • MS Parameters:

    • Ionization Energy: 70 eV. Causality: This is the universally standardized potential that provides reproducible fragmentation patterns by transferring ~1-2 eV of internal energy to the molecule.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40–300.

Protocol B: LC-ESI-MS/MS Workflow

Objective: Isolate the precursor ion and perform controlled CID for high-sensitivity quantitation (MRM/SRM).

  • System Suitability Test (SST): Inject a known concentration of an isotopic internal standard (e.g., N-methyl-4'-nitrobenzanilide-d3) to verify ionization efficiency and detector response.

  • Chromatographic Conditions:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ precursor ion essential for positive-ion ESI.

    • Gradient: Start at 5% B, ramp to 95% B over 4 minutes. Causality: Ensures adequate retention of polar matrix components while allowing the highly hydrophobic benzanilide to elute sharply.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • CID Optimization: Isolate m/z 257 in Q1. Use Argon as the collision gas in Q2. Sweep collision energy (CE) from 10 eV to 40 eV.

    • Result: Optimal CE for the 257 -> 105 transition is typically found between 15–20 eV. Higher energies will unnecessarily deplete the m/z 105 product ion into m/z 77, reducing the signal-to-noise ratio for quantitation.

References

  • Fenwick, N. W., Saidykhan, A., Nazir, Y., et al. (2021). "Proximity effects in mass spectra of benzanilides." European Journal of Mass Spectrometry, 27(3), 181-190. URL:[Link]

  • Fenwick, N. W., Telford, R., Martin, W. H. C., & Bowen, R. D. (2022). "Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry." European Journal of Organic Chemistry, 2022(14), e202200416. URL:[Link]

  • Bowie, J. H., Blumenthal, T., & Walsh, I. (1971). "Electron‐impact studies—LXIV: Negative‐ion mass spectrometry of functional groups. Nitroaniline derivatives." Journal of Mass Spectrometry (Organic Mass Spectrometry), 5(7), 777-783. URL:[Link]

Distinguishing Guide: N-methyl-4'-nitrobenzanilide vs. 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical distinctions between N-methyl-4'-nitrobenzanilide and its non-methylated precursor 4'-nitrobenzanilide (often referred to as 4-nitrobenzanilide).

Executive Summary & Structural Definition

The Core Distinction: The primary difference is the substitution at the amide nitrogen.

  • 4-Nitrobenzanilide is a secondary amide (contains an N-H bond). It functions as a hydrogen bond donor, leading to high melting points and limited solubility in non-polar solvents.

  • N-methyl-4'-nitrobenzanilide is a tertiary amide (contains an N-Methyl group). It lacks hydrogen bond donor capability, significantly altering its solubility profile, melting point, and spectroscopic signature (NMR/IR).

Chemical Structures[1][2][3][4][5][6][7][8][9][10]
Compound4'-Nitrobenzanilide N-methyl-4'-nitrobenzanilide
IUPAC Name

-(4-nitrophenyl)benzamide

-methyl-

-(4-nitrophenyl)benzamide
Common Name 4-NitrobenzanilideN-Methyl-4'-nitrobenzanilide
CAS Number 3393-96-233672-82-1
Formula


Amide Type Secondary (

)
Tertiary (

)
Key Feature H-Bond Donor (High Lattice Energy)Sterically Hindered (Rotameric)

Analytical Decision Tree

The following workflow illustrates the logical path to distinguish these two compounds using standard laboratory techniques.

Analytical_Workflow Start Unknown Sample IR_Step Step 1: IR Spectroscopy (Check 3300-3400 cm⁻¹) Start->IR_Step NH_Present Band Detected (N-H Stretch) IR_Step->NH_Present Band Found NH_Absent No Band (Absence of N-H) IR_Step->NH_Absent Silent Region Result_Sec Signal at ~8-10 ppm (Broad Singlet) No Methyl Singlet NH_Present->Result_Sec Likely Secondary NMR_Step Step 2: ¹H NMR (CDCl₃) (Check 3.0-4.0 ppm & 8.0-10.0 ppm) NH_Absent->NMR_Step NMR_Step->Result_Sec NH Detected Result_Tert Signal at ~3.3-3.5 ppm (Singlet) No Downfield NH NMR_Step->Result_Tert N-Me Detected Conclusion_A Identified: 4-Nitrobenzanilide (Secondary Amide) Result_Sec->Conclusion_A Conclusion_B Identified: N-methyl-4'-nitrobenzanilide (Tertiary Amide) Result_Tert->Conclusion_B

Figure 1: Analytical workflow for differentiating secondary vs. tertiary benzanilides.

Physicochemical Profiling

The presence of the N-methyl group disrupts the intermolecular hydrogen bonding network characteristic of benzanilides. This leads to drastic changes in physical state and solubility.

Property4'-Nitrobenzanilide (Secondary)N-methyl-4'-nitrobenzanilide (Tertiary)Causality
Melting Point 199–204 °C Lower (Typically <100 °C or oil)*Disruption of intermolecular N-H···O=C hydrogen bonding reduces lattice energy.
Solubility (DCM) Low / ModerateHigh Loss of H-bond donor capability increases lipophilicity.
Solubility (Ether) PoorGoodTertiary amides interact better with non-polar/moderately polar solvents.
TLC (

)
Lower (More Polar)Higher (Less Polar)N-methylation reduces polarity, increasing migration on Silica.

*Note: While specific MP data for the N-methyl derivative varies by synthesis purity, it is consistently lower than the non-methylated parent.

Spectroscopic Identification (The Gold Standard)

A. Infrared Spectroscopy (FT-IR)

This is the fastest method for differentiation.

  • 4-Nitrobenzanilide: Displays a distinct N-H stretching band around 3300–3400 cm⁻¹ . It also shows the Amide II band (N-H bending mixed with C-N stretch) near 1550 cm⁻¹ .

  • N-methyl-4'-nitrobenzanilide: The 3300 cm⁻¹ region is silent (no N-H). The Amide II band is absent . The Amide I band (C=O stretch) may shift to a lower frequency due to the loss of hydrogen bonding and steric twisting preventing full conjugation.

B. Proton NMR ( H NMR)

NMR provides definitive structural proof.

Feature4'-NitrobenzanilideN-methyl-4'-nitrobenzanilide
N-H Proton Broad Singlet (

8.0–10.0 ppm)
Exchangeable with

.
Absent
N-Methyl Group Absent Singlet (

3.3–3.5 ppm)
Diagnostic peak.
Rotamers Typically observed as a single species (Trans).Rotameric Mixture (Cis/Trans) Due to restricted rotation around the C-N bond, you may see "shadow" peaks or broadened signals for the methyl and aromatic protons.

Experimental Insight (Rotamers): Unlike secondary amides, tertiary benzanilides often exist as a mixture of E (cis) and Z (trans) isomers in solution. In


, the N-methyl signal may appear as two unequal singlets if the rotation is slow on the NMR timescale, or a broadened singlet if intermediate.

Synthesis & Chemical Interconversion[3][5][10][12][13][14][15][16]

Understanding the origin of the N-methyl derivative aids in process monitoring. It is typically synthesized via N-methylation of the secondary amide.

Reaction Protocol: N-Methylation

Objective: Convert 4-nitrobenzanilide to N-methyl-4'-nitrobenzanilide.

  • Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), DMF (Anhydrous).

  • Procedure:

    • Step 1: Dissolve 4-nitrobenzanilide (1.0 eq) in dry DMF under inert atmosphere (

      
      ).
      
    • Step 2: Cool to 0°C. Carefully add NaH (1.2 eq). Observation: Gas evolution (

      
      ). The solution often turns deep yellow/orange due to the formation of the nitrophenyl anion.
      
    • Step 3: Stir for 30 mins to ensure deprotonation.

    • Step 4: Add Methyl Iodide (1.5 eq) dropwise.

    • Step 5: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Step 6 (Validation): Perform TLC. The starting material (lower

      
      ) should disappear, replaced by a less polar spot (higher 
      
      
      
      ).
  • Workup: Quench with water (carefully), extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Synthesis_Pathway SM 4-Nitrobenzanilide (Secondary Amide) Inter Anion Intermediate (Deep Color) SM->Inter NaH, DMF Deprotonation Prod N-methyl-4'-nitrobenzanilide (Tertiary Amide) Inter->Prod MeI SN2 Alkylation

Figure 2: Synthetic pathway for the conversion of the secondary amide to the tertiary N-methyl amide.

References

  • Sigma-Aldrich. 4'-Nitrobenzanilide Product Sheet (CAS 3393-96-2).Link

  • National Institute of Standards and Technology (NIST). 4'-Nitrobenzanilide IR Spectrum & Properties.Link

  • PubChem. 4'-Nitrobenzanilide Compound Summary.Link

  • Suezawa, H. et al. Conformations of benzanilide and N-methylbenzanilide in solution and crystal. (Discusses cis/trans rotamerism in N-methylbenzanilides). Chem. Pharm. Bull., 1990. Link

Comparative Spectroscopic Guide: Unraveling Steric Inhibition of Resonance in N-methyl-N-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the three-dimensional conformation of molecular scaffolds is critical for predicting pharmacokinetics, target binding, and chemical reactivity. N-methyl-N-(4-nitrophenyl)benzamide serves as a premier model compound for studying a phenomenon known as steric inhibition of resonance.

This guide objectively compares the UV-Vis absorption performance of this sterically hindered tertiary amide against its planar analogues, providing the mechanistic causality behind their spectral differences and a self-validating experimental protocol for reproducible analysis.

The Mechanistic Causality of Spectral Shifts

To interpret the UV-Vis absorption maxima (


) of nitroaromatic amides, one must evaluate the interplay between electronic cross-conjugation and steric geometry[1].

In a classic push-pull system like 4-nitroaniline , the nitrogen lone pair is fully conjugated with the electron-withdrawing nitro group through the aromatic


-system. This creates a low-energy 

charge-transfer (CT) transition, resulting in a strong bathochromic (red) shift into the near-visible region[2].

When the amine is acylated to form N-(4-nitrophenyl)benzamide , the highly electrophilic carbonyl group competes for the nitrogen's lone pair. This cross-conjugation reduces the electron density available to the nitrophenyl ring, shifting the absorption to a higher energy level (hypsochromic shift)[3].

However, the introduction of an N-methyl group to form N-methyl-N-(4-nitrophenyl)benzamide triggers a drastic structural change:

  • Severe Steric Clash: The bulky N-methyl group physically clashes with the ortho-protons of both the benzoyl group and the 4-nitrophenyl ring.

  • Twisted Conformation: To relieve this steric strain, the molecule abandons planarity. The 4-nitrophenyl ring twists nearly 90° out of the amide plane.

  • Decoupled Conjugation: Because the

    
    -orbital of the nitrogen is now orthogonal to the 
    
    
    
    -system of the 4-nitrophenyl ring, resonance is completely inhibited.

Consequently, the UV-Vis spectrum of N-methyl-N-(4-nitrophenyl)benzamide does not resemble a conjugated nitroaniline derivative. Instead, its electronic transitions are localized, and its absorption profile mimics that of an isolated nitrobenzene chromophore[4].

Comparative Quantitative Data

The table below summarizes the profound impact of steric hindrance and cross-conjugation on the UV-Vis absorption maxima of related nitroaromatic compounds.

CompoundStructural ClassificationConjugation StatusApprox.

(nm)*
Molar Absorptivity (

) Profile
4-Nitroaniline Primary Amine (Planar)Full push-pull CT system~380High (Intense CT band)
N-methyl-4-nitroaniline Secondary Amine (Planar)Enhanced push-pull CT~390High
N-(4-nitrophenyl)benzamide Secondary Amide (Planar)Cross-conjugated~320Moderate
N-methyl-N-(4-nitrophenyl)benzamide Tertiary Amide (Twisted)Sterically inhibited ~265 Low (Resembles nitrobenzene)

*Note: Exact


 values are solvent-dependent. Values represent typical acquisitions in polar protic solvents (e.g., Ethanol).

Logical Workflow of Steric Inhibition

The following diagram maps the physical causality linking molecular sterics to observable spectroscopic outputs.

G cluster_hindered Sterically Hindered Pathway cluster_planar Planar Reference Pathway A N-methyl-N-(4-nitrophenyl)benzamide B Steric Clash (N-Methyl vs ortho-Protons) A->B C Twisted Conformation (Aryl ring orthogonal to amide) B->C D Decoupled Conjugation (Isolated Nitrobenzene Chromophore) C->D E Hypsochromic Shift (λ_max ≈ 265 nm) D->E F N-(4-nitrophenyl)benzamide G Coplanar Conformation (Minimal Steric Hindrance) F->G H Extended Conjugation (Donor-Acceptor System) G->H I Bathochromic Absorption (λ_max ≈ 320 nm) H->I

Logical flow demonstrating how steric inhibition of resonance dictates the UV-Vis absorption maxima.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in comparative UV-Vis studies, the following protocol integrates intrinsic quality control checkpoints. This prevents common artifacts such as solvent cutoff interference, concentration-dependent aggregation, or baseline drift.

Phase 1: Preparation & Solvent Validation
  • Solvent Selection: Select spectroscopic-grade ethanol or acetonitrile. Causality: These solvents possess UV cutoffs well below 210 nm, ensuring no interference with the critical 265 nm observation window.

  • Cuvette Matching: Fill two identical quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan from 200 nm to 500 nm.

  • Validation Check: The resulting baseline must not deviate by more than

    
     Absorbance Units (AU). If deviation occurs, clean the cuvettes with a piranha solution or nitric acid wash.
    
Phase 2: Analyte Preparation (Linear Dynamic Range Control)
  • Stock Solution: Accurately weigh N-methyl-N-(4-nitrophenyl)benzamide and dissolve it in the chosen solvent to create a

    
     M stock solution.
    
  • Serial Dilution: Dilute the stock to a working concentration of

    
     M.
    
  • Validation Check (Beer-Lambert Compliance): The maximum absorbance of the working solution should fall between 0.2 and 0.8 AU. Causality: Absorbance values above 1.0 AU suffer from stray light artifacts and non-linear detector response, which can artificially broaden the peak and mask the true

    
    .
    
Phase 3: Spectral Acquisition & Analysis
  • Scanning: Place the sample cuvette in the sample beam and the solvent cuvette in the reference beam. Scan the sample from 200 nm to 500 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Derivative Spectroscopy (Optional but Recommended): To precisely identify the exact

    
     of the broad CT bands, calculate the first derivative of the absorption spectrum (
    
    
    
    ). The exact
    
    
    is located where the first derivative crosses zero.
  • Molar Absorptivity Calculation: Use the formula

    
     to calculate the molar attenuation coefficient. Record the hypochromic effect (lower 
    
    
    
    ) of the twisted amide compared to its planar counterpart.

References

  • Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report" EPA Archives. Available at: [Link]

  • Optica Publishing Group. "Quadratic nonlinear properties of N-(4-nitrophenyl)-L-prolinol and of a newly engineered molecular compound N-(4-nitrophenyl)-N-methylaminoacetonitrile: a comparative study" Optica. Available at:[Link]

  • Royal Society of Chemistry (RSC). "The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N- dialkyl aromatic amines" RSC Advances. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Resolving N-methyl-4'-nitrobenzanilide from its Process and Degradation-Related Impurities via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the robust separation and quantification of an active pharmaceutical ingredient (API) from its impurities are paramount. This guide provides an in-depth technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of N-methyl-4'-nitrobenzanilide, a key chemical intermediate. We will explore its separation from common process-related and degradation impurities, grounding our discussion in the fundamental principles of chromatography. This document is designed for researchers, analytical scientists, and drug development professionals seeking to develop and validate a stability-indicating HPLC method.

The Analytical Challenge: Understanding the Analyte and Its Impurities

N-methyl-4'-nitrobenzanilide is a molecule characterized by a central amide linkage, a nitro-functionalized aromatic ring, and an N-methyl group. Its purity profile is critical for the quality of downstream products.[1] The impurities associated with it typically arise from two sources: the synthetic route (process-related) or chemical degradation (degradation products).

To develop a specific, stability-indicating method, we must first identify the likely impurities. Based on common synthetic pathways (e.g., acylation of N-methyl-4-nitroaniline or methylation of 4'-nitrobenzanilide) and the chemical lability of the amide bond, we can postulate the following key impurities:

Compound NameStructureRole / OriginPredicted Polarity
N-methyl-4'-nitrobenzanilide O=C(c1ccccc1)N(C)c2ccc(cc2)[O-]Main Analyte Least Polar
Impurity A: 4'-Nitrobenzanilide O=C(c1ccccc1)Nc2ccc(cc2)[O-]Unmethylated PrecursorLess Polar
Impurity B: N-methyl-4-nitroaniline CN(c1ccc(cc1)[O-])Starting Material / Hydrolysis ProductMore Polar
Impurity C: Benzoic Acid O=C(O)c1ccccc1Reagent / Hydrolysis ProductMost Polar

The fundamental principle governing reversed-phase HPLC is that retention time increases with decreasing polarity (increasing hydrophobicity). Therefore, we can predict the elution order on a standard C18 column as follows: Impurity C (Benzoic Acid) < Impurity B (N-methyl-4-nitroaniline) < Impurity A (4'-Nitrobenzanilide) < N-methyl-4'-nitrobenzanilide (Main Analyte) .

The Chromatographic Rationale: A Strategy for Resolution

The successful separation of these structurally similar compounds hinges on exploiting their subtle differences in physicochemical properties. Our strategy is built on a deep understanding of the interactions between the analytes, the stationary phase, and the mobile phase.

Stationary Phase Selection: The C18 Workhorse

A C18 (octadecylsilane) column is the recommended starting point for this separation.[2] Its long alkyl chains provide a highly hydrophobic stationary phase, maximizing retention for our non-polar target analyte through hydrophobic interactions. This choice offers a strong retentive mechanism for the aromatic rings and the N-methyl group, which are the primary drivers of retention for N-methyl-4'-nitrobenzanilide.

Mobile Phase Design: The Engine of Selectivity

The mobile phase composition is the most powerful tool for manipulating selectivity in reversed-phase HPLC.

  • Organic Modifier: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for nitroaromatic compounds.[3] Acetonitrile is particularly effective due to its ability to engage in dipole-dipole interactions with the nitro groups of the analytes, which can offer unique selectivity compared to other solvents like methanol.[4]

  • pH Control: The presence of both an acidic impurity (Benzoic Acid) and basic impurities (the anilines) makes pH control essential. An acidic modifier, such as 0.1% formic acid, is added to the mobile phase. This serves two purposes:

    • It suppresses the ionization of the acidic carboxyl group on Benzoic Acid (Impurity C), ensuring it is in its more retained, neutral form.

    • It ensures that the aniline derivatives (Impurity B and the main analyte) are protonated, leading to consistent interactions and sharp, symmetrical peak shapes. Using a volatile acid like formic acid also ensures compatibility with mass spectrometry (MS) detectors.[5]

Experimental Protocol: A Robust, Stability-Indicating HPLC Method

This protocol is designed as a self-validating system, providing a robust starting point for method development and validation.

Materials and Reagents
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Reference Standards: N-methyl-4'-nitrobenzanilide, 4'-Nitrobenzanilide, N-methyl-4-nitroaniline, Benzoic Acid.

Chromatographic Conditions
ParameterRecommended Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized via UV scan)
Injection Volume 10 µL
Run Time 20 minutes (or until last peak has eluted)
Gradient Program 40% B to 70% B over 15 minutes, hold for 2 minutes, return to initial conditions
Standard and Sample Preparation
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Mixed Standard Solution (50 µg/mL): Dilute the stock solutions appropriately with the diluent to obtain a final concentration of approximately 50 µg/mL for the main analyte and 5 µg/mL for each impurity.

  • Sample Solution: Prepare the sample containing N-methyl-4'-nitrobenzanilide at a target concentration of 50 µg/mL in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[3]

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Reference Standards & Sample P2 Dissolve & Dilute in Diluent P1->P2 P3 Filter with 0.45 µm Syringe Filter P2->P3 H2 Inject 10 µL of Solution P3->H2 Inject into HPLC H1 Equilibrate C18 Column (4.6x250mm, 5µm) H1->H2 H3 Run Gradient Elution (ACN/Water/0.1% FA) H2->H3 H4 Detect at 254 nm H3->H4 D1 Integrate Peaks H4->D1 Chromatogram Output D2 Calculate Retention Times & Peak Areas D1->D2 D3 Assess System Suitability (SST) D2->D3

Caption: HPLC Experimental Workflow.

Anticipated Results and Comparative Analysis

Based on the chromatographic principles outlined, the following table presents the anticipated elution order and simulated system suitability data for the described method. This data serves as a benchmark for what a successful separation should look like.

CompoundPredicted RT (min)Predicted RRTTailing Factor (T)Theoretical Plates (N)
Impurity C: Benzoic Acid3.50.28≤ 1.5≥ 2000
Impurity B: N-methyl-4-nitroaniline6.80.54≤ 1.5≥ 5000
Impurity A: 4'-Nitrobenzanilide11.20.90≤ 1.2≥ 8000
N-methyl-4'-nitrobenzanilide 12.5 1.00 ≤ 1.2 ≥ 8000

RT = Retention Time; RRT = Relative Retention Time (to the main analyte)

Analysis: The simulated data clearly demonstrates baseline separation between all compounds.

  • Impurity C (Benzoic Acid) elutes earliest due to its high polarity, showing minimal retention on the C18 column.

  • Impurity B (N-methyl-4-nitroaniline) is more retained than benzoic acid due to its larger aromatic structure but elutes significantly earlier than the benzanilide compounds.

  • Impurity A (4'-Nitrobenzanilide) is well-retained, but the addition of the methyl group in the main analyte provides a significant increase in hydrophobicity and, therefore, a later elution time, allowing for clear separation.

Method Validation: Proving Specificity via Forced Degradation

A robust analytical method must be "stability-indicating," meaning it can unequivocally separate the API from its degradation products.[6] Forced degradation studies are essential to provide evidence for this capability and are a key expectation of regulatory bodies.[7][8][9] The goal is to achieve a target degradation of 5-20% to ensure that primary degradants are formed without over-stressing the molecule.[7]

Forced Degradation Protocol
  • Acid Hydrolysis: Reflux the sample solution (50 µg/mL in diluent) with 0.1N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure, neutralize the acid and base samples, dilute all samples to the target concentration, and analyze by the proposed HPLC method. The expectation under hydrolytic stress is the appearance and growth of peaks corresponding to Impurity B (N-methyl-4-nitroaniline) and Impurity C (Benzoic Acid), demonstrating the method's ability to monitor the stability of N-methyl-4'-nitrobenzanilide.

G cluster_stress Stress Conditions (ICH Guidelines) API N-methyl-4'-nitrobenzanilide (API Solution) Acid Acid Hydrolysis (0.1N HCl, 80°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (105°C Solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis Analyze via HPLC - Check for new peaks - Assess peak purity Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Workflow.

Conclusion

This guide establishes a comprehensive framework for the HPLC analysis of N-methyl-4'-nitrobenzanilide and its key impurities. By understanding the physicochemical properties of the analytes, we designed a rational chromatographic strategy centered on a C18 stationary phase and a pH-controlled acetonitrile-water mobile phase. The presented method, supported by simulated data and a rigorous forced degradation protocol, provides a scientifically sound and self-validating system. This approach ensures the development of a reliable, specific, and stability-indicating method essential for ensuring product quality and regulatory compliance in the pharmaceutical industry.

References

  • Title: Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel Source: PubMed URL: [Link]

  • Title: Separation of 4'-Nitrobenzanilide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier Source: LCGC International URL: [Link]

  • Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: MDPI URL: [Link]

  • Title: RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE Source: Annals of the University of Bucharest URL: [Link]

  • Title: The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase Source: SciSpace URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: American Journal of Chemistry URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

  • Title: CN104356022A - Synthetic method of N-methyl-4-(methyl amino)
  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Forced Degradation – A Review Source: ResearchGate URL: [Link]

  • Title: The Power of Organic Synthesis: Exploring N-Methyl-4-nitroaniline Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis of 4-nitro-benzanilide Source: PrepChem.com URL: [Link]

  • Title: Cas 3393-96-2,4'-NITROBENZANILIDE Source: LookChem URL: [Link]

  • Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]

  • Title: 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 Source: PubChem URL: [Link]

  • Title: N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 Source: PubChem URL: [Link]

  • Title: Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) Source: PMC URL: [Link]

  • Title: N-Methyl-4-nitroaniline Source: Chemsrc URL: [Link]

  • Title: N-Methyl-4-nitroaniline - Hazardous Agents Source: Haz-Map URL: [Link]

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Comparative Methodologies for the 13C NMR Assignment of N-Methyl-N-(4-nitrophenyl)benzamide: A Guide for Analytical Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation of complex tertiary amides is a critical bottleneck in drug development and synthetic chemistry. N-methyl-N-(4-nitrophenyl)benzamide presents a specific analytical challenge: restricted rotation around the C-N amide bond leads to the formation of stable E and Z rotamers at room temperature. This guide objectively compares three distinct methodologies—Variable Temperature (VT) 1D NMR, 2D NMR (HSQC/HMBC), and Density Functional Theory (DFT-GIAO) calculations—evaluating their performance, efficiency, and accuracy in assigning the complex 13C NMR spectrum of this compound.

The Analytical Challenge: Causality of Rotameric Duplication

To accurately assign a spectrum, one must first understand the physical chemistry dictating the molecule's behavior. N-methyl-N-(4-nitrophenyl)benzamide is a sterically hindered tertiary amide. The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl π* orbital, imparting significant partial double-bond character to the C-N bond ([1]).

This resonance restricts free rotation at 298 K. Furthermore, the strongly electron-withdrawing 4-nitro group on the N-phenyl ring competes for the nitrogen's lone pair, altering the electronic distribution and increasing the rotational barrier compared to unsubstituted analogs. Consequently, the molecule exists as a mixture of two distinct conformational isomers (rotamers) in solution. In a standard 1D 13C NMR spectrum, this manifests as duplicated or severely broadened peaks—yielding up to 28 distinct carbon signals instead of the expected 14 ([2]).

Performance Comparison of Assignment Methodologies

When selecting a strategy to resolve and assign these overlapping signals, researchers must balance time, resource cost, and data confidence.

MethodologyMechanism of ActionPrimary AdvantagePrimary LimitationBest Use Case
1D 13C VT-NMR Applies thermal energy to overcome the C-N rotational barrier, coalescing rotamer peaks into a time-averaged single set.Simplifies the spectrum; proves that peak duplication is dynamic (rotameric) rather than an impurity.High temperatures may degrade sensitive samples; requires high-boiling solvents (e.g., DMSO-d6).Routine structural confirmation and dynamic barrier thermodynamic studies.
2D NMR (HSQC/HMBC) Uses scalar coupling to map direct (1-bond) and long-range (2-3 bond) C-H connectivities.Provides unambiguous assignment of highly deshielded quaternary carbons without altering the sample state.Time-consuming acquisition; does not simplify the spectrum, only maps it.Complex mixtures or novel derivatives where absolute connectivity is required.
DFT-GIAO Prediction Computes the magnetic shielding tensors of optimized E and Z geometries in silico.Predicts exact chemical shifts independently, serving as an orthogonal validation tool.Highly dependent on the chosen functional and basis set; computationally expensive.Resolving ambiguous overlapping signals in the aromatic region (120-130 ppm).

Quantitative Data: Representative 13C NMR Chemical Shifts

The following table summarizes the expected 13C NMR chemical shifts for the major and minor rotamers of N-methyl-N-(4-nitrophenyl)benzamide, synthesized from empirical data of related tertiary benzamides and computational models ([3]).

Carbon PositionPredicted Shift (Major, ppm)Predicted Shift (Minor, ppm)Assignment Rationale & Causality
C=O (Carbonyl) ~170.5~169.8Highly deshielded by electronegative oxygen; characteristic of tertiary benzamides.
C1' (N-Ar, ipso) ~150.1~148.5Deshielded by direct attachment to the electronegative nitrogen atom.
C4' (N-Ar, C-NO2) ~145.2~144.8Strong anisotropic deshielding caused by the electron-withdrawing nitro group.
C1 (Benzoyl, ipso) ~135.5~135.0Quaternary carbon; unambiguously assigned via HMBC cross-peaks to ortho-protons.
C2-C6 (Benzoyl, Ar-H) 128.0 - 131.0127.5 - 130.5Complex multiplet region; overlapping signals resolved via 2D HSQC mapping.
C3', C5' (N-Ar, ortho to NO2) ~124.5~124.0Shielded relative to meta carbons due to the resonance effect of the nitro group.
N-CH3 ~38.5~36.2Upfield aliphatic signal; integration ratio directly yields the E:Z rotamer equilibrium.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are caught before data interpretation begins.

Protocol 1: Variable Temperature (VT) NMR Acquisition

Objective: Coalesce rotameric signals to simplify 13C assignment.

  • Sample Preparation: Dissolve 20-25 mg of N-methyl-N-(4-nitrophenyl)benzamide in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is selected over CDCl3 due to its high boiling point (189 °C), allowing safe heating up to 120 °C.

  • System Validation (Calibration): Insert a neat ethylene glycol standard NMR tube. Acquire 1D 1H spectra and calculate the exact probe temperature using the chemical shift difference between the CH2 and OH protons. This validates the spectrometer's thermocouple accuracy.

  • Baseline Acquisition: Acquire a standard 1D 13C NMR spectrum at 298 K. Note the duplicated N-CH3 and carbonyl peaks.

  • Thermal Titration: Increase the probe temperature in 10 K increments up to 373 K.

  • Equilibration & Acquisition: At each step, allow exactly 10 minutes for thermal equilibration (prevents convection currents that ruin resolution) before acquiring the 13C spectrum.

  • Validation: The protocol is successful when the duplicated N-CH3 peaks (e.g., 38.5 and 36.2 ppm) merge into a single, sharp time-averaged singlet.

Protocol 2: DFT-GIAO Computational Prediction

Objective: Orthogonally validate experimental assignments via quantum mechanics.

  • Conformational Search: Build the 3D structures of both the E and Z rotamers using a molecular editor.

  • Geometry Optimization: Perform DFT optimization at the B3LYP/6-31G(d) level of theory.

  • System Validation (Frequency Check): Run a vibrational frequency calculation on the optimized geometries. Causality: The absence of imaginary frequencies mathematically proves the structure is a true energy minimum, validating the geometry for the next step.

  • NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level, employing a PCM (Polarizable Continuum Model) for DMSO solvent.

  • Shift Conversion: Subtract the calculated isotropic shielding values of the target molecule from the shielding value of Tetramethylsilane (TMS) calculated at the exact same level of theory to yield predicted chemical shifts in ppm.

Assignment Workflow Visualization

G Start N-methyl-N-(4-nitrophenyl)benzamide Sample Preparation Branch1 1D 13C VT-NMR Start->Branch1 Branch2 2D NMR (HSQC/HMBC) Start->Branch2 Branch3 DFT-GIAO Calculation Start->Branch3 Result1 Identifies Coalescence Resolves Rotamers Branch1->Result1 Result2 Maps C-H Connectivity Assigns Quaternary C Branch2->Result2 Result3 Predicts Chemical Shifts Validates Assignments Branch3->Result3 Final Comprehensive 13C NMR Assignment Result1->Final Result2->Final Result3->Final

Workflow comparing 1D VT-NMR, 2D NMR, and DFT-GIAO methods for accurate 13C NMR assignment.

References

  • Title: Electrophilicity Scale of Activated Amides: 17O NMR and 15N NMR Chemical Shifts of Acyclic Twisted Amides in N–C(O) Cross-Coupling Source: Chemistry – A European Journal URL: [Link]

  • Title: A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Source: ChemRxiv URL: [Link]

  • Title: Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction and Reductive Deuteration to Benzylic Alcohols Source: Molecules (MDPI) URL: [Link]

Sources

Safety Operating Guide

N-methyl-N-(4-nitrophenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N-methyl-N-(4-nitrophenyl)benzamide Proper Disposal Procedures

Part 1: Executive Safety Summary

N-methyl-N-(4-nitrophenyl)benzamide (Estimated Formula: C₁₄H₁₂N₂O₃) is a nitroaromatic amide derivative. While often stable under standard laboratory conditions, the presence of the nitro group (-NO₂) attached to an aromatic ring mandates that this compound be treated as a Toxic and Potential Mutagenic Hazard .

Immediate Disposal Directive:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT dispose of in regular trash.[1]

  • Mandatory Route: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste to ensure regulatory compliance (RCRA in the US).

FeatureHazard AssessmentWaste Code (RCRA Recommendation)
Chemical Class Nitroaromatic AmideD001 (Ignitable if in solvent) or Not Listed (Treat as Toxic)
Toxicity High probability of acute toxicity and mutagenicity (typical of nitro-aromatics).Toxic Organic Waste
Reactivity Generally stable, but nitro compounds can decompose violently at high temperatures.Segregate from strong reducers/oxidizers
Physical State Likely Yellow/Orange Solid (or solution).Solid Waste or Liquid Solvent Waste

Critical Safety Note: Nitroaromatic compounds can be absorbed through the skin. All disposal procedures require full PPE including nitrile gloves (double-gloved recommended) and a lab coat.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, synthesis products, or contaminated solid residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers if acidic impurities are suspected.

  • Transfer:

    • Work inside a chemical fume hood.

    • Transfer the solid carefully to avoid dust generation.[3]

    • If the substance is in a flask, rinse the flask with a small amount of compatible solvent (e.g., acetone or dichloromethane) and add the rinseate to the Liquid Waste stream (see Scenario B), not the solid waste container.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Chemical Name: Write "N-methyl-N-(4-nitrophenyl)benzamide".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates, HPLC waste, or dissolved reagents.

  • Segregation: Ensure the solvent stream is compatible.

    • Halogenated Waste: If dissolved in DCM, Chloroform.

    • Non-Halogenated Waste: If dissolved in Acetone, Methanol, Ethyl Acetate.

  • Pre-Treatment (Quenching):

    • If the solution contains unreacted thionyl chloride or acid chlorides from the synthesis step, quench slowly with bicarbonate solution before adding to the waste container.

    • For pure N-methyl-N-(4-nitrophenyl)benzamide solutions: No quenching is required; it is chemically stable in solution.

  • Containerization: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Log Entry: Record the approximate concentration/amount of the nitro-amide on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
  • Assessment:

    • Lightly Contaminated: Place in a clear hazardous waste bag (often designated for "Chemically Contaminated Debris").

    • Heavily Soiled: If a spill occurred and towels are saturated, place them in a sealed jar or double-bag them to prevent off-gassing or leaching.

  • Disposal: Tie the bag securely and place it in the solid hazardous waste drum.

Part 4: Disposal Decision Logic (Visual Workflow)

The following diagram outlines the decision-making process for disposing of N-methyl-N-(4-nitrophenyl)benzamide streams.

DisposalWorkflow Start Waste Generation: N-methyl-N-(4-nitrophenyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris SolidAction Place in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisAction Double Bag Label: 'Contaminated Debris' Debris->DebrisAction Final EHS / Waste Contractor Pickup (Incineration) SolidAction->Final Halo Halogenated Carboy (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Carboy (e.g., Acetone, EtOAc) SolventCheck->NonHalo No Halogens Halo->Final NonHalo->Final DebrisAction->Final

Caption: Operational workflow for segregating and packaging N-methyl-N-(4-nitrophenyl)benzamide waste streams.

Part 5: Emergency Spill Procedures

If N-methyl-N-(4-nitrophenyl)benzamide is spilled outside of containment:

  • Evacuate & Alert: Clear the immediate area.

  • PPE Up: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use a N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Scoop up carefully into a waste jar.

    • Liquids: Cover with an inert absorbent (vermiculite or spill pads). Do not use combustible materials (like sawdust) due to the nitro group's potential reactivity.

  • Decontamination: Scrub the surface with soap and water. Collect all cleaning materials as Contaminated Debris .

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.

  • PubChem. (n.d.). Compound Summary for Nitrobenzamide Derivatives (General Class). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.